Product packaging for Benzyl azetidin-3-ylcarbamate(Cat. No.:CAS No. 914348-04-2)

Benzyl azetidin-3-ylcarbamate

Cat. No.: B1318673
CAS No.: 914348-04-2
M. Wt: 206.24 g/mol
InChI Key: UWOOBFRZDNDUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl azetidin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B1318673 Benzyl azetidin-3-ylcarbamate CAS No. 914348-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(azetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOBFRZDNDUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590273
Record name Benzyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-04-2
Record name Benzyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, 3-CBZ protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzyl Azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of benzyl azetidin-3-ylcarbamate, a key building block in medicinal chemistry. This document details a robust synthetic protocol, presents key analytical data in a structured format, and visualizes the experimental workflow for clarity.

Introduction

This compound, also known as 3-(Cbz-amino)azetidine, is a valuable synthetic intermediate. The azetidine ring is a privileged scaffold in drug discovery, and the carbobenzyloxy (Cbz) protecting group offers stability under various conditions and facile removal, making this compound a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. This guide outlines a reliable method for its preparation and details the expected analytical characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of 3-aminoazetidine with benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is known for its high efficiency and yield.[1][2]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
CAS Number 914348-04-2
Appearance White to off-white solid (predicted)
Purity (Typical) >97%
Experimental Protocol: N-Cbz Protection of 3-Aminoazetidine

This protocol is adapted from established procedures for the N-Cbz protection of amines.[1][2]

Materials:

  • 3-Aminoazetidine (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-aminoazetidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Addition of Protecting Agent: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound. A typical yield for this reaction is approximately 90%.[2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.28m5HAr-H
5.10s2H-O-CH₂ -Ph
5.05 (br s)s1HNH -Cbz
4.45 - 4.35m1HAzetidine-CH
4.10 - 4.00m2HAzetidine-CH₂
3.75 - 3.65m2HAzetidine-CH₂

Note: The ¹H NMR data is based on the spectrum available from ChemicalBook for 3-(Cbz-Amino)-azetidine.

¹³C NMR (100 MHz, CDCl₃) - Representative Data:

Chemical Shift (δ) ppmAssignment
156.0C =O (Carbamate)
136.5Ar-C (Quaternary)
128.5Ar-C H
128.1Ar-C H
128.0Ar-C H
66.8-O-C H₂-Ph
50.0 (approx.)Azetidine-C H₂
45.0 (approx.)Azetidine-C H
Mass Spectrometry
Technique[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
ESI-MS207.1128Consistent with calculated value

Note: The calculated [M+H]⁺ is based on the molecular formula C₁₁H₁₄N₂O₂. The observed value in Electrospray Ionization Mass Spectrometry (ESI-MS) should closely match this.

Visualized Workflows

Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminoazetidine 3-Aminoazetidine Reaction_Vessel N-Cbz Protection (THF/H₂O, NaHCO₃, 0°C to RT) 3-Aminoazetidine->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Extraction Aqueous Work-up & Extraction (EtOAc) Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization Workflow

characterization_workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Purity Purity Analysis (e.g., HPLC) Start->Purity Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

Caption: Analytical workflow for product characterization.

References

Physicochemical Properties of Benzyl Azetidin-3-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate is a heterocyclic compound featuring an azetidine ring, a carbamate linker, and a benzyl group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability, and enhance binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and explores its potential applications in drug discovery workflows.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound Hydrochloride

PropertyValueSource/Method
Chemical Formula C₁₁H₁₅ClN₂O₂[]
Molecular Weight 242.70 g/mol []
Physical Form Solid[3]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP (calculated) 1.6486[4]
Topological Polar Surface Area (TPSA) 41.57 Ų[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[6]

  • Purity Assessment: A broad melting range often indicates the presence of impurities. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm identity. If the melting point of the mixture is depressed and the range is broadened, the two compounds are not identical.[7]

Solubility Determination

Solubility is a crucial property that influences a drug's absorption, distribution, and overall bioavailability.[8]

Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9] A standard calibration curve is used for accurate quantification.

  • Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µM.[9]

Role in Drug Discovery and Development

Azetidine-containing molecules are of significant interest in modern drug discovery.[10] The rigid azetidine ring can serve as a valuable scaffold to orient substituents in a defined three-dimensional space, potentially leading to improved target engagement. Furthermore, the introduction of the azetidine moiety can modulate key drug-like properties.[11][12]

Experimental Workflow in Drug Discovery

The development of a novel therapeutic agent based on the this compound scaffold would typically follow a structured workflow.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development TargetID Target Identification & Validation LeadGen Lead Generation (e.g., HTS) TargetID->LeadGen Assay Development LeadOpt Lead Optimization LeadGen->LeadOpt Hit-to-Lead Preclinical Preclinical Studies (In vivo & In vitro) LeadOpt->Preclinical Candidate Selection PhaseI Phase I Preclinical->PhaseI IND Submission PhaseII Phase II PhaseI->PhaseII Safety PhaseIII Phase III PhaseII->PhaseIII Efficacy Approval Regulatory Approval PhaseIII->Approval Pivotal Trials SignalingPathway ExtracellularSignal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor ExtracellularSignal->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Gene Expression (e.g., Inflammatory Genes) TranscriptionFactor->GeneExpression induces CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse Drug This compound Analog (Inhibitor) Drug->KinaseB inhibits

References

Structure and molecular weight of Benzyl azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its rigid four-membered azetidine core, coupled with the versatile carbamate functional group, makes it an attractive scaffold for the design of novel therapeutic agents. The azetidine moiety can impart desirable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced biological activity and selectivity. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthetic and analytical considerations for this compound.

Structure and Physicochemical Properties

This compound, in its hydrochloride salt form, is the most common commercially available variant. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name benzyl N-(azetidin-3-yl)carbamate;hydrochloride[1][2]
CAS Number 1203099-07-3[1][3]
Molecular Formula C₁₁H₁₄N₂O₂ · HCl[1]
Molecular Weight 242.70 g/mol [1]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Temperature Refrigerator[3]
SMILES C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl[1]
InChI Key UWOOBFRZDNDUQB-UHFFFAOYSA-N[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from the preparation of analogous azetidine derivatives. The synthesis would likely involve the protection of the 3-amino group of a suitable azetidine precursor with a benzyloxycarbonyl (Cbz or Z) group.

General Synthetic Workflow

The logical flow for the synthesis and purification of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Aminoazetidine derivative (precursor) reaction Reaction with Benzyl Chloroformate (Cbz-Cl) in the presence of a base start->reaction crude Crude this compound reaction->crude extraction Aqueous workup and extraction with an organic solvent crude->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography pure Pure this compound chromatography->pure hcl_salt Formation of Hydrochloride Salt pure->hcl_salt Salt Formation (optional) final_product Final Product: this compound HCl hcl_salt->final_product G start This compound deprotection Deprotection (e.g., Hydrogenolysis) to yield 3-Aminoazetidine start->deprotection diversification Further Chemical Modification (e.g., Amide coupling, Reductive amination) deprotection->diversification library Library of Novel Azetidine Derivatives diversification->library screening Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

The Biological Versatility of the Azetidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational properties, offering a balance between rigidity and stability, allow for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[3] This structural feature has led to the incorporation of the azetidine moiety into a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[4][5] Azetidine-containing compounds have been successfully developed as enzyme inhibitors, modulators of G-protein coupled receptors (GPCRs), and agents targeting neurotransmitter transporters.[6] This technical guide provides an in-depth overview of the key biological activities of azetidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and professionals in the field of drug development.

Anticancer Activity

Azetidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[7][8] Their ability to serve as a versatile scaffold has enabled the design of potent and selective inhibitors for critical cancer targets.[9]

Mechanism of Action: STAT3 Inhibition

A notable class of azetidine-based compounds has been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often implicated in oncogenic signaling.[6] These inhibitors can bind irreversibly to STAT3, preventing its activation and subsequent translocation to the nucleus, thereby blocking the transcription of genes involved in tumor cell proliferation and survival.[8]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active 4. Dimerization Gene_Expression Gene Transcription (Proliferation, Survival) STAT3_active->Gene_Expression 5. Nuclear Translocation Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_inactive Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine-based compounds.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic or inhibitory activities of representative azetidine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivativeSiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption[8]
Azetidin-2-one derivativeB16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[8]
Azetidine-based STAT3 InhibitorsTriple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[6][8]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of azetidine compounds on cancer cell lines.

Objective: To determine the concentration of an azetidine compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., SiHa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azetidine test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Antibacterial Activity

The azetidine scaffold is a key component of many antibacterial agents, most notably in the β-lactam class of antibiotics.[10] More recently, azetidine rings have been incorporated into other classes of antibacterials, such as quinolones, to enhance their spectrum of activity and pharmacokinetic properties.[11]

Mechanism of Action: Quinolone Derivatives

In certain quinolone antibiotics, the traditional piperazine or aminopyrrolidine group at the C-7 position is replaced with an azetidinyl substituent. This modification can lead to compounds with broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[11] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Antibacterial_Screening_Workflow start Synthesized Azetidine Compound Library primary_screen Primary Screening (e.g., Agar Diffusion Assay) start->primary_screen select_hits Identify Active Compounds ('Hits') primary_screen->select_hits select_hits->start Inactive mic_determination MIC Determination (Broth Microdilution) select_hits->mic_determination Active spectrum_analysis Determine Spectrum of Activity (Gram+/Gram-) mic_determination->spectrum_analysis in_vivo_testing In Vivo Efficacy Testing (Mouse Infection Model) spectrum_analysis->in_vivo_testing lead_compound Lead Compound for Further Development in_vivo_testing->lead_compound

Caption: General workflow for antibacterial screening of azetidine derivatives.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following data represent the antibacterial potency of novel azetidin-2-one derivatives against common bacterial strains.

CompoundStaphylococcus aureus (Gram-positive) Inhibition Zone (mm)Escherichia coli (Gram-negative) Inhibition Zone (mm)Reference
[IV]c> Control> Control[12]
[IV]d> Control> Control[12]
[IV]e> Control> Control[12]
[IV]f> Control> Control[12]
Amoxicillin-clavulanate (Control)Standard InhibitionStandard Inhibition[12]
Compound D2High EfficacyHigh Efficacy[13]

Note: Specific MIC values were not provided in the source material, but comparative activity was noted.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To find the lowest concentration of an azetidine compound that visibly inhibits the growth of a specific bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Azetidine test compound

  • Sterile 96-well microtiter plates with lids

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, 10-12 concentrations are tested.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well is typically 100 or 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.

Neurotransmitter Transporter Inhibition

Azetidine derivatives have been explored as potent inhibitors of neurotransmitter transporters, which are critical for regulating synaptic signaling. Key targets include the GABA transporters (GATs) and the vesicular monoamine transporter 2 (VMAT2).[14][15]

Mechanism of Action: GAT and VMAT2 Inhibition
  • GABA Transporter (GAT) Inhibition: Azetidine derivatives can act as conformationally constrained analogs of GABA or beta-alanine. By inhibiting GAT-1 and GAT-3, they block the reuptake of GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission. This mechanism is relevant for treating conditions like epilepsy and anxiety.[14]

  • VMAT2 Inhibition: Azetidine analogs of lobelane have been shown to potently inhibit VMAT2. This transporter is responsible for packaging monoamines (like dopamine) into synaptic vesicles. Inhibition of VMAT2 can deplete dopamine stores and is a therapeutic strategy for conditions like methamphetamine abuse.[15]

Neurotransmitter_Transport Synaptic Terminal cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle DA_cyto Dopamine (Cytoplasmic) VMAT2 VMAT2 Transporter DA_cyto->VMAT2 1. Vesicular Loading DA_vesic Dopamine (Vesicular) DA_synapse DA_vesic->DA_synapse 2. Release VMAT2->DA_vesic 1. Vesicular Loading DAT Dopamine Transporter (DAT) (Reuptake) Azetidine_VMAT2 Azetidine Inhibitor (VMAT2) Azetidine_VMAT2->VMAT2 DA_synapse->DAT 4. Reuptake Receptor Dopamine Receptor DA_synapse->Receptor 3. Binding

Caption: Mechanism of VMAT2 inhibition by azetidine derivatives in a dopaminergic synapse.
Quantitative Data: Transporter Inhibition

The following tables summarize the inhibitory potency of various azetidine derivatives against GAT and VMAT2 transporters.

Table 3.2.1: GABA Transporter (GAT) Inhibition [14]

CompoundTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7

Table 3.2.2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition [15]

CompoundTargetKi (nM)
cis-4-methoxy analog (22b)VMAT224
trans-methylenedioxy analog (15c)VMAT231
Lobelane (Reference)VMAT245
Norlobelane (Reference)VMAT243
Experimental Protocol: [3H]Dopamine Uptake Inhibition Assay

This protocol details the method for measuring the inhibition of VMAT2 function using radiolabeled dopamine.[15][16]

Objective: To determine the inhibitory constant (Ki) of azetidine compounds on VMAT2-mediated dopamine uptake into synaptic vesicles.

Materials:

  • Synaptic vesicles isolated from rat brain tissue

  • [3H]Dopamine (radioligand)

  • Azetidine test compounds

  • Assay buffer (e.g., sucrose buffer with Mg-ATP)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles from rat forebrain or striatum using differential centrifugation and sucrose density gradients.

  • Assay Setup: In microcentrifuge tubes, combine the assay buffer, varying concentrations of the azetidine test compound, and the isolated synaptic vesicles.

  • Initiate Uptake: Start the reaction by adding a fixed concentration of [3H]dopamine to each tube.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for dopamine uptake into the vesicles.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester or vacuum manifold. This separates the vesicles (containing [3H]dopamine) from the free radioligand in the buffer.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of [3H]dopamine uptake at each concentration of the test compound. Non-specific uptake is determined in the presence of a saturating concentration of a known VMAT2 inhibitor (e.g., reserpine).

  • Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV)

Azetidine-based compounds have been developed as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.

Mechanism of Action

DPP-IV is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, azetidine-based drugs prevent the breakdown of GLP-1, thereby prolonging its action. This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Azetidine-based inhibitors, such as 2-cyanoazetidines and 2-ketoazetidines, can form a covalent bond with the catalytic serine residue in the DPP-IV active site, leading to potent and sustained inhibition.[17]

Quantitative Data: DPP-IV Inhibition

Several subtypes of azetidine-based DPP-IV inhibitors exhibit sub-micromolar potency.[17]

Azetidine SubtypeKey Structural FeatureInhibitory Potency (IC50)Reference(s)
2-CyanoazetidinesLarge, hydrophobic amino acid group on azetidine nitrogen< 100 nM[17]
2-KetoazetidinesLarge, hydrophobic amino acid group on azetidine nitrogen< 100 nM[17]
3-FluoroazetidinesFluorine at the 3-position< 1 µM[17]
Experimental Protocol: DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common in vitro method to measure the inhibitory activity of compounds against DPP-IV.

Objective: To determine the IC50 value of an azetidine compound against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Azetidine test compounds

  • 96-well black microtiter plates (for fluorescence)

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Assay Preparation: Add assay buffer to the wells of the 96-well plate.

  • Compound Addition: Add serial dilutions of the azetidine test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a fixed amount of the DPP-IV enzyme to the wells containing the test compound and the positive control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C. The cleavage of AMC from the substrate by DPP-IV results in a fluorescent signal.

  • Data Analysis: Determine the rate (slope) of the enzymatic reaction for each concentration of the inhibitor.

  • Calculate the percentage of inhibition relative to the positive control (uninhibited enzyme).

  • Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The azetidine scaffold is a cornerstone in the design of modern therapeutic agents, demonstrating a remarkable range of biological activities. From targeted anticancer agents that modulate critical signaling pathways to potent antibacterials and precise inhibitors of enzymes and neurotransmitter transporters, the versatility of this four-membered ring is evident. The data and protocols presented in this guide underscore the significant potential of azetidine-containing compounds in addressing a multitude of diseases. Continued exploration and functionalization of the azetidine ring will undoubtedly lead to the discovery of novel and effective medicines.

References

The Azetidine Ring: A Small Moiety with a Big Impact on Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring, once considered a curiosity in medicinal chemistry, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to act as a bioisosteric replacement for other functional groups, and role as a versatile synthetic handle have led to its incorporation into a growing number of approved and investigational drugs. This technical guide provides a comprehensive overview of the azetidine ring's significance in drug discovery, detailing its physicochemical properties, synthetic methodologies, and diverse applications in targeting various disease states. The guide includes a compilation of quantitative data, detailed experimental protocols for key synthetic transformations, and illustrative diagrams of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The Rise of the Azetidine Scaffold

The azetidine ring, a saturated heterocycle containing one nitrogen atom, has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties. Historically, the inherent ring strain of this four-membered ring was perceived as a liability, suggesting potential instability. However, this strain also confers a distinct three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can serve as a versatile scaffold for introducing chemical diversity and as a bioisosteric replacement for less favorable groups, such as gem-dimethyl, carbonyl, and other ring systems. This guide will explore the multifaceted role of the azetidine ring in drug discovery, from its fundamental properties to its application in marketed pharmaceuticals.

Physicochemical Properties and Pharmacokinetic Profile

The incorporation of an azetidine ring into a drug candidate can significantly influence its physicochemical and pharmacokinetic properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and substituents on the ring can be tailored to modulate lipophilicity, solubility, and metabolic stability.

Table 1: Impact of Azetidine Incorporation on Physicochemical Properties

PropertyGeneral Trend upon Azetidine IncorporationRationale
Solubility Often increasedThe nitrogen atom can be protonated at physiological pH, increasing aqueous solubility.
Lipophilicity (logP) Can be modulated based on substituentsThe parent azetidine is polar, but alkyl or aryl substituents can increase lipophilicity.
Metabolic Stability Generally enhancedThe azetidine ring itself is often resistant to metabolic degradation.
pKa Typically in the range of 8-10 for the ring nitrogenAllows for fine-tuning of basicity and ionization state.
Molecular Rigidity IncreasedThe strained ring structure reduces conformational flexibility, which can be entropically favorable for binding.

Synthetic Methodologies for Azetidine-Containing Compounds

The synthesis of substituted azetidines has been a subject of intensive research, leading to the development of several robust and efficient methods.

Key Experimental Protocol: Intramolecular Cyclization of γ-Amino Alcohols

One of the most common methods for synthesizing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols. This protocol provides a general procedure for this transformation.

Protocol:

  • Activation of the Hydroxyl Group: To a solution of the γ-amino alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a sulfonylating agent (e.g., methanesulfonyl chloride, tosyl chloride) (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq). Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • In situ Cyclization: Upon completion of the sulfonation step, slowly warm the reaction mixture to room temperature and then heat to reflux (or a suitable temperature depending on the solvent) to induce intramolecular cyclization. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired azetidine product.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Diagram 1: General Workflow for Azetidine Synthesis

start γ-Amino Alcohol step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 step2 Intramolecular Cyclization (Base, Heat) step1->step2 step3 Work-up and Purification step2->step3 end Azetidine Product step3->end

Caption: A generalized workflow for the synthesis of azetidines via intramolecular cyclization.

Azetidine in Approved and Investigational Drugs

The versatility of the azetidine scaffold is evident in its presence in a range of FDA-approved drugs and promising clinical candidates.

Table 2: Examples of Azetidine-Containing Drugs

Drug NameTherapeutic AreaRole of the Azetidine Ring
Azetirelin Alzheimer's Disease (investigational)The azetidine-2-carboxylic acid moiety is crucial for its thyrotropin-releasing hormone (TRH) agonistic activity.
Daclatasvir Hepatitis CThe azetidine ring serves as a rigid scaffold to orient the pharmacophoric groups for optimal binding to the NS5A protein.
Baricitinib Rheumatoid ArthritisThe azetidinylsulfonamide group provides a key interaction with the Janus kinase (JAK) active site.
Ezetimibe HypercholesterolemiaThe β-lactam (2-azetidinone) ring is essential for its inhibition of cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.
Case Study: Ezetimibe and NPC1L1 Inhibition

Ezetimibe is a landmark example of a drug where the azetidine-containing β-lactam ring is central to its mechanism of action. It inhibits the absorption of dietary and biliary cholesterol from the small intestine without affecting the absorption of fat-soluble vitamins.

Diagram 2: Simplified Signaling Pathway of Ezetimibe Action

Ezetimibe Ezetimibe NPC1L1 NPC1L1 Protein (in enterocytes) Ezetimibe->NPC1L1 inhibits Absorption Cholesterol Absorption NPC1L1->Absorption mediates Cholesterol Dietary & Biliary Cholesterol Cholesterol->NPC1L1 binds to PlasmaCholesterol Reduced Plasma Cholesterol Absorption->PlasmaCholesterol leads to

Caption: Ezetimibe inhibits cholesterol absorption by targeting the NPC1L1 protein.

Azetidine as a Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The azetidine ring has proven to be an effective bioisostere for several common functionalities.

Table 3: Azetidine as a Bioisosteric Replacement

Original GroupAzetidine ReplacementRationale for Replacement
gem-Dimethyl3,3-Disubstituted AzetidineMaintains the quaternary center's steric bulk while potentially improving solubility and metabolic stability.
Pyrrolidine/PiperidineAzetidineReduces lipophilicity and can alter the vector of substituents, leading to improved target engagement.
CarbonylAzetidineActs as a polar mimic and can introduce a basic center, influencing solubility and protein interactions.
Phenyl RingBicyclic Azetidine ScaffoldsCan mimic the spatial arrangement of a phenyl ring while improving aqueous solubility and providing novel intellectual property.

Future Directions and Conclusion

The azetidine ring continues to be a valuable building block in the design of novel therapeutics. Its unique conformational constraints and ability to serve as a versatile scaffold for chemical elaboration ensure its continued prominence in drug discovery. Future research will likely focus on the development of new synthetic methods to access more complex and diverse azetidine derivatives, as well as the further exploration of azetidine-containing scaffolds in novel target classes. The strategic incorporation of this small, yet powerful, heterocycle will undoubtedly contribute to the development of the next generation of medicines.

Benzyl Azetidin-3-ylcarbamate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate has emerged as a critical building block in medicinal chemistry, offering a unique combination of structural rigidity, desirable physicochemical properties, and synthetic tractability. The strained four-membered azetidine ring, when incorporated into drug candidates, can significantly enhance potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is commercially available, typically as a hydrochloride salt. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₄N₂O₂[2]
Molecular Weight 206.24 g/mol [2]
Appearance Solid[3]
Storage Temperature Refrigerator[3]
Purity Typically ≥97%[3]

Synthesis of this compound

The synthesis of this compound involves the protection of the 3-amino group of azetidine with a benzyloxycarbonyl (Cbz or Z) group. This is a standard protection strategy in organic synthesis, particularly in peptide chemistry.[4]

General Experimental Protocol: N-Benzyloxycarbonylation of 3-Aminoazetidine

This protocol outlines the general procedure for the Cbz protection of 3-aminoazetidine.

Materials:

  • 3-Aminoazetidine (or its salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., Sodium carbonate, triethylamine)

  • Solvent (e.g., Water, Dichloromethane)

Procedure:

  • Dissolve 3-aminoazetidine in a suitable solvent.

  • Add the base to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add benzyl chloroformate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Applications in Medicinal Chemistry

The azetidine moiety is a privileged scaffold in drug discovery, and this compound serves as a key precursor for introducing this motif into a wide range of biologically active molecules.[5] Its incorporation can lead to improved potency, selectivity, and metabolic stability.[1]

Case Study: STAT3 Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 signaling is a hallmark of many cancers, making it an attractive therapeutic target.[6] Researchers have developed a series of (R)-azetidine-2-carboxamide analogues that exhibit sub-micromolar inhibitory activity against STAT3.[6][7]

The STAT3 signaling pathway plays a crucial role in cell growth, differentiation, and survival. The pathway is activated by various cytokines and growth factors, leading to the dimerization and nuclear translocation of STAT3, where it acts as a transcription factor for genes involved in cell proliferation and survival.[4]

STAT3_Signaling_Pathway STAT3 Signaling Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits Dimerization

Caption: The STAT3 signaling pathway and the point of intervention by azetidine-based inhibitors.

The general synthetic route to these potent STAT3 inhibitors involves the deprotection of this compound followed by amide coupling with a carboxylic acid derivative.

Synthesis_Workflow General Synthetic Workflow for Azetidine-based STAT3 Inhibitors Start Benzyl (R)-azetidin- 3-ylcarbamate Deprotection Cbz Deprotection (e.g., Catalytic Transfer Hydrogenation) Start->Deprotection Amine (R)-Azetidin-3-amine Deprotection->Amine Coupling Amide Coupling (e.g., HATU, DIPEA) Amine->Coupling Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Coupling Final_Compound Azetidine-based STAT3 Inhibitor Coupling->Final_Compound

Caption: A simplified workflow for the synthesis of azetidine-based STAT3 inhibitors.

1. Cbz Deprotection of Benzyl (R)-azetidin-3-ylcarbamate via Catalytic Transfer Hydrogenation

This method offers a mild and efficient way to remove the Cbz protecting group, avoiding the need for high-pressure hydrogenation.[8]

Materials:

  • Benzyl (R)-azetidin-3-ylcarbamate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • To a stirred suspension of benzyl (R)-azetidin-3-ylcarbamate and 10% Pd/C in methanol, add ammonium formate in one portion under an inert atmosphere.

  • Reflux the reaction mixture and monitor by TLC. The reaction is typically complete within 10-60 minutes.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with chloroform.

  • Concentrate the combined organic filtrates under reduced pressure to afford the crude (R)-azetidin-3-amine.

2. Amide Coupling using HATU

HATU is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions.

Materials:

  • (R)-Azetidin-3-amine

  • Carboxylic acid derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Add (R)-azetidin-3-amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The incorporation of the azetidine moiety has proven to be a successful strategy for developing potent STAT3 inhibitors. The following table summarizes the in vitro activity of representative compounds.[6][7]

Compound IDStructureSTAT3 EMSA IC₅₀ (µM)Cell Viability EC₅₀ (MDA-MB-231, µM)Reference
5a (R)-azetidine-2-carboxamide derivative0.52> 10[6][7]
7g Modified (R)-azetidine-2-carboxamide0.880.9[6][7]
9k Heterocyclic (R)-azetidine-2-carboxamide0.961.9[6][7]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid four-membered ring structure allows for the fine-tuning of the conformational properties of drug candidates, often leading to enhanced biological activity and improved pharmacokinetic profiles. The successful application of this scaffold in the development of potent STAT3 inhibitors highlights its potential in oncology and other therapeutic areas. The detailed synthetic protocols provided in this guide are intended to facilitate the exploration of this compound in the design and synthesis of next-generation therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in advancing the field.

References

A Technical Guide to the Spectroscopic and Chromatographic Analysis of Benzyl azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and chromatographic data for Benzyl azetidin-3-ylcarbamate, a valuable building block in medicinal chemistry. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this document compiles predicted data based on analogous structures and established analytical methodologies. It is intended to serve as a comprehensive resource for the synthesis, purification, and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These predictions are derived from typical values for azetidine rings and N-benzyloxycarbonyl (Cbz) protected amines.[1][2] Actual experimental values may vary based on the solvent and other acquisition parameters.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (Phenyl)7.30 - 7.40m5HProtons of the benzyl group's phenyl ring.
Benzylic CH₂~5.10s2HMethylene protons of the benzyl group.[3]
NH (Carbamate)4.8 - 5.5br s1HBroad singlet, may exchange with D₂O.
Azetidine CH (C3)~4.40m1HMethine proton at the 3-position of the azetidine ring.
Azetidine CH₂ (C2, C4)3.6 - 4.0m4HMethylene protons at the 2- and 4-positions of the azetidine ring.[4]
Azetidine NH1.8 - 2.5br s1HSignal for the azetidine ring proton; may be broad.
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbamate)155 - 157Carbonyl carbon of the carbamate group.[1]
Aromatic C (Quaternary)~136The carbon of the phenyl ring attached to the benzylic CH₂.
Aromatic CH127 - 129Phenyl ring carbons.
Benzylic CH₂~67Methylene carbon of the benzyl group.[3]
Azetidine CH₂ (C2, C4)46 - 55Methylene carbons of the azetidine ring. The exact shift can be influenced by the N-H.[5]
Azetidine CH (C3)40 - 50Methine carbon at the 3-position of the azetidine ring.

Experimental Protocols

The following protocols describe the synthesis and analytical characterization of this compound.

Synthesis: N-Benzyloxycarbonylation of 3-Aminoazetidine

This procedure details the protection of the amino group of 3-aminoazetidine using benzyl chloroformate (Cbz-Cl), a standard method for introducing the Cbz protecting group.[6][7]

Materials:

  • 3-Aminoazetidine (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolve 3-aminoazetidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents) to the solution.[6]

  • Slowly add benzyl chloroformate (1.05 - 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

HPLC Analysis

A reverse-phase HPLC method is suitable for assessing the purity of this compound. Many amines and carbamates can be analyzed using a C18 column.[8][9]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

LC-MS Analysis

LC-MS is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in positive mode is typically effective for carbamates.[10][11]

  • LC System: As described for HPLC analysis.

  • Mass Spectrometer: ESI in positive ion mode.

  • Scan Range: m/z 100 - 500

  • Expected Ion: [M+H]⁺ = 207.11 (for C₁₁H₁₄N₂O₂)

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

G Synthesis and Purification Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Final Product 3-Aminoazetidine 3-Aminoazetidine Reaction Reaction 3-Aminoazetidine->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Base (NaHCO3) Base (NaHCO3) Base (NaHCO3)->Reaction Solvent (THF/H2O) Solvent (THF/H2O) Solvent (THF/H2O)->Reaction Quench Quench Reaction->Quench Add H2O Extraction Extraction Quench->Extraction Extract with EtOAc Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Crude Product Pure Product This compound Column Chromatography->Pure Product

Caption: Synthesis and Purification Workflow.

G Compound Characterization Logic cluster_analysis Analytical Techniques cluster_results Data Interpretation Pure_Product Pure Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR LCMS LC-MS Pure_Product->LCMS HPLC HPLC-UV Pure_Product->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Molecular_Weight Molecular Weight Verification LCMS->Molecular_Weight Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Confirmation Confirmed Identity & Purity Structure_Confirmation->Final_Confirmation Molecular_Weight->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for Spectroscopic and Chromatographic Characterization.

References

The Enduring Legacy of the Carbamate Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, a versatile and enduring scaffold in medicinal chemistry, has been a cornerstone in the development of a wide array of therapeutic agents. From its origins in the study of a natural poison to its current applications in complex disease states, the carbamate moiety continues to be a valuable tool for drug designers. This in-depth technical guide explores the rich history of carbamate derivatives, details their synthesis through established and modern protocols, and elucidates their diverse mechanisms of action across various therapeutic areas.

A Journey Through Time: The Discovery and History of Carbamate Derivatives

The story of carbamates in medicine begins with the Calabar bean (Physostigma venenosum), a plant native to West Africa historically used in trial by ordeal ceremonies.[1] In the mid-19th century, European scientists began investigating the bean's potent physiological effects. In 1864, the active alkaloid, physostigmine , was isolated, marking the discovery of the first natural carbamate with medicinal properties.[1] Initially utilized for treating glaucoma, physostigmine's ability to inhibit acetylcholinesterase laid the groundwork for our understanding of cholinergic neurotransmission.

This seminal discovery paved the way for the development of synthetic carbamate derivatives with improved therapeutic profiles. Key milestones in this journey include:

  • Neostigmine: A synthetic analogue of physostigmine, developed to overcome the limitations of the natural product, such as its poor stability. It has been a mainstay in the treatment of myasthenia gravis.

  • Rivastigmine: A semi-synthetic derivative of physostigmine, developed by Dr. Marta Weinstock-Rosin, it gained prominence as a treatment for the dementia associated with Alzheimer's and Parkinson's diseases.[2]

  • Felbamate: An anticonvulsant drug, its development marked the expansion of carbamate chemistry into the realm of central nervous system disorders beyond acetylcholinesterase inhibition.[3]

The versatility of the carbamate group has since led to its incorporation into a diverse range of pharmaceuticals, including anticancer agents and fungicides, highlighting its broad therapeutic potential.

The Art of the Synthesis: Experimental Protocols for Carbamate Derivatives

The synthesis of carbamate derivatives can be achieved through a variety of methods, each with its own advantages and suitability for different molecular scaffolds. Below are detailed protocols for some of the most common and effective synthetic strategies.

Method 1: Reaction of Isocyanates with Alcohols

This is a direct and often high-yielding method for the formation of carbamates.

Experimental Protocol: Synthesis of a Generic Aryl Carbamate

  • Materials: Aryl isocyanate (1.0 eq), alcohol (1.2 eq), anhydrous toluene, triethylamine (catalytic amount).

  • Procedure:

    • To a solution of the aryl isocyanate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add the alcohol dropwise at room temperature.

    • Add a catalytic amount of triethylamine to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized carbamate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Reaction of Chloroformates with Amines

Experimental Protocol: Synthesis of a Generic Alkyl Carbamate

  • Materials: Alkyl chloroformate (1.0 eq), primary or secondary amine (1.1 eq), anhydrous dichloromethane (DCM), triethylamine (1.2 eq).

  • Procedure:

    • Dissolve the amine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add the alkyl chloroformate dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as indicated by TLC or LC-MS.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting carbamate by column chromatography or distillation.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Method 3: Curtius Rearrangement

The Curtius rearrangement provides a pathway to carbamates from carboxylic acids via an acyl azide intermediate.[4]

Experimental Protocol: Synthesis of a tert-Butyl Carbamate from a Carboxylic Acid

  • Materials: Carboxylic acid (1.0 eq), diphenylphosphoryl azide (DPPA, 1.1 eq), triethylamine (1.2 eq), tert-butanol (excess), anhydrous toluene.

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous toluene, add triethylamine and DPPA.

    • Heat the mixture to reflux and monitor the formation of the acyl azide intermediate.

    • Once the acyl azide formation is complete, add excess tert-butanol to the reaction mixture.

    • Continue to reflux until the rearrangement to the isocyanate and subsequent trapping by tert-butanol is complete.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Bioactivity of Carbamate Derivatives

The biological activity of carbamate derivatives varies widely depending on their specific structure and target. The following tables summarize key quantitative data for several important classes of carbamate drugs.

Drug/CompoundTargetBioactivity MetricValueReference
Acetylcholinesterase Inhibitors
PhysostigmineAcetylcholinesterase (AChE)IC₅₀~70 nM[5]
NeostigmineAcetylcholinesterase (AChE)IC₅₀~50 nM[5]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)IC₅₀ (AChE)~4.5 µM[5]
IC₅₀ (BuChE)~0.03 µM[5]
3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamateButyrylcholinesterase (BuChE)IC₅₀2.00 µM[5]
Anticonvulsant
FelbamateNMDA Receptor (glycine site)IC₅₀~1 mM[3]
Anticancer Agents
Silibinin Carbamate Derivative (2h)Hsp90IC₅₀ (MCF-7 cells)1.5 µM[6]
2,3-Dehydrosilybin Carbamate Derivative (3g)Hsp90IC₅₀ (MCF-7 cells)2.1 µM[6]
Fungicides
Carbendazimβ-tubulinEC₅₀Varies by fungal species[7]

Elucidating the Mechanism: Signaling Pathways and Workflows

The therapeutic effects of carbamate derivatives are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Acetylcholinesterase Inhibition

Carbamate-based acetylcholinesterase inhibitors, such as physostigmine and rivastigmine, act by reversibly carbamylating the serine residue in the active site of the acetylcholinesterase enzyme. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where there is a deficit in cholinergic signaling.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Hydrolysis Hydrolysis AChE->Hydrolysis Neuronal_Signal Enhanced Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Carbamate Carbamate Inhibitor (e.g., Rivastigmine) Carbamate->AChE Inhibits (Reversible Carbamylation) Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Acetylcholinesterase inhibition by carbamate derivatives.
Anticonvulsant Activity of Felbamate

Felbamate exerts its anticonvulsant effects through a multi-target mechanism. It acts as a positive modulator of GABA-A receptors, enhancing inhibitory neurotransmission. Additionally, it blocks the glycine-binding site on the NMDA receptor, thereby reducing excitatory glutamatergic signaling. This dual action helps to restore the balance between neuronal excitation and inhibition, which is disrupted in epilepsy.

Felbamate_Mechanism cluster_gaba Inhibitory Synapse cluster_nmda Excitatory Synapse Felbamate Felbamate GABA_A_Receptor GABA-A Receptor Felbamate->GABA_A_Receptor Positive Allosteric Modulation NMDA_Receptor NMDA Receptor Felbamate->NMDA_Receptor Blocks Glycine Site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds to Depolarization Neuronal Depolarization Calcium_Influx->Depolarization

Dual mechanism of action of the anticonvulsant Felbamate.
Carbamate Fungicides: Disruption of Fungal Cell Division

Carbamate fungicides, such as carbendazim, primarily act by interfering with the assembly of microtubules in fungal cells. They bind to β-tubulin, a key component of microtubules, preventing their polymerization. This disruption of the cytoskeleton inhibits essential cellular processes like mitosis and intracellular transport, ultimately leading to fungal cell death.[7]

Carbamate_Fungicide_Mechanism Carbamate_Fungicide Carbamate Fungicide (e.g., Carbendazim) Tubulin_Dimers α/β-Tubulin Dimers Carbamate_Fungicide->Tubulin_Dimers Binds to β-tubulin Microtubule_Assembly Microtubule Assembly Carbamate_Fungicide->Microtubule_Assembly Inhibits Polymerization Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Fungal Cell Division Mitotic_Spindle->Cell_Division Fungal_Cell_Death Fungal Cell Death Cell_Division->Fungal_Cell_Death Leads to

Mechanism of action of carbamate fungicides.
General Experimental Workflow

The development of novel carbamate derivatives follows a logical and systematic workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Carbamate Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cell Viability) Characterization->In_Vitro_Assay Data_Analysis Data Analysis (e.g., IC50/EC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

A typical experimental workflow for the development of novel carbamate derivatives.

Conclusion

From its humble beginnings as a component of a toxic bean to its current status as a privileged scaffold in drug discovery, the carbamate functional group has demonstrated remarkable versatility and therapeutic relevance. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets promise to further expand the therapeutic landscape of carbamate derivatives. This guide provides a solid foundation for researchers and drug development professionals to build upon as they harness the power of this remarkable chemical entity to address unmet medical needs.

References

Commercial Suppliers and Technical Guide for Benzyl Azetidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Benzyl azetidin-3-ylcarbamate hydrochloride (CAS No. 1203099-07-3), a key building block in medicinal chemistry and drug discovery. The guide includes a comparative table of commercial suppliers, a detailed, representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process. This document is intended to assist researchers and drug development professionals in sourcing this compound and understanding its preparation.

Commercial Availability

This compound hydrochloride is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that availability, purity, and pricing are subject to change and should be verified directly with the suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich SY341054427497%5 g, 10 g, 25 gMarketed under the Aldrich brand; a partner product from Synthonix Corporation.[1]
BOC Sciences 1203099-07-397.0%Inquire for quantities (mg, g, kg, ton)Offers custom synthesis and cGMP production services.
Parchem 1203099-07-3-Inquire for bulk/custom packagingA worldwide supplier of specialty chemicals.[2]
AK Scientific, Inc. X9416-Inquire for quantitiesProducts are for research and development use only.
BLD Pharm BD01138865-Inquire for quantities-
Fisher Scientific 11482874-5 gSupplier listed is BLD Pharm.[3]
Zibo Hangyu Biotechnology -99%Inquire for quantities-[4]
ACE Biolabs C19313B97%25 mg, 50 mg, 100 mg-[5]
Chemenu CM105997-Inquire for quantitiesResearch-based manufacturer also offering custom synthesis.[6]

Synthetic Protocol: Preparation of this compound Hydrochloride

The following is a representative experimental protocol for the synthesis of this compound hydrochloride. This procedure is based on general principles of amine protection and azetidine synthesis found in the chemical literature.

Reaction Scheme:

cluster_0 Step 1: Cbz Protection cluster_1 Step 2: Hydrochloride Salt Formation Azetidin-3-amine\ndihydrochloride Azetidin-3-amine dihydrochloride Benzyl\nazetidin-3-ylcarbamate Benzyl azetidin-3-ylcarbamate Azetidin-3-amine\ndihydrochloride->Benzyl\nazetidin-3-ylcarbamate  Benzyl Chloroformate,  Base (e.g., TEA, DIPEA),  Solvent (e.g., DCM) This compound\nhydrochloride This compound hydrochloride Benzyl\nazetidin-3-ylcarbamate->this compound\nhydrochloride  HCl in Ether  or Dioxane

Caption: General two-step synthesis of this compound hydrochloride.

Materials and Equipment:

  • Azetidin-3-amine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid solution in diethyl ether or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Synthesis of this compound (Free Base)

  • To a solution of azetidin-3-amine dihydrochloride (1.0 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes to allow for the in-situ formation of the free amine.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product may be purified by flash column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude or purified this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (1.1 equivalents) to the stirred solution.

  • A precipitate should form upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound hydrochloride as a solid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound hydrochloride.

cluster_workflow Synthesis and Purification Workflow A Reaction Setup: Azetidin-3-amine dihydrochloride, Base, and Solvent in Flask B Addition of Benzyl Chloroformate at 0°C A->B C Reaction at Room Temperature B->C D Workup: Aqueous Quench and Liquid-Liquid Extraction C->D E Drying and Solvent Removal D->E F Purification (Optional): Column Chromatography E->F G Salt Formation: Addition of HCl solution E->G If purification is not required F->G H Isolation: Filtration and Washing G->H I Drying of Final Product H->I cluster_logic Role in Drug Discovery Start This compound hydrochloride (Starting Material) Deprotection Removal of Cbz Protecting Group Start->Deprotection Coupling Coupling with Other Moieties Deprotection->Coupling Lead Lead Compound Generation Coupling->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Synthesis of Benzyl Azetidin-3-ylcarbamate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Benzyl azetidin-3-ylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocol, present key data in a structured format, and illustrate the workflow for this chemical transformation.

Experimental Protocol

This protocol outlines the synthesis of this compound via the protection of 3-aminoazetidine with a carboxybenzyl (Cbz) group. The procedure is adapted from established methods for the N-protection of cyclic amines.

Materials:

  • 3-Aminoazetidine (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM). If starting from the hydrochloride salt, use 2.2-2.5 equivalents of the non-nucleophilic base.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the cooled solution, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

  • Addition of Protecting Group: Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting amine is completely consumed.[1]

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.[1]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.[1]

Data Presentation

The following table summarizes the key chemical and physical properties of this compound hydrochloride.

PropertyValueReference
CAS Number 1203099-07-3--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₅ClN₂O₂ (as HCl salt)--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 242.71 g/mol (as HCl salt)--INVALID-LINK--, --INVALID-LINK--
Purity Typically >97%--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid (predicted)--INVALID-LINK--
IUPAC Name This compound hydrochloride--INVALID-LINK--

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow A 1. Dissolve 3-Aminoazetidine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (TEA or DIPEA) B->C D 4. Add Benzyl Chloroformate C->D E 5. Reaction at 0 °C to RT D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Extraction with DCM F->G H 8. Wash with Brine G->H I 9. Dry over Na2SO4/MgSO4 H->I J 10. Concentrate I->J K 11. Purify via Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Derivatization of Benzyl azetidin-3-ylcarbamate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Benzyl azetidin-3-ylcarbamate serves as a versatile and strategically protected building block for the synthesis of novel compound libraries.[3] The benzylcarbamate (Cbz) group provides robust protection for the 3-position amine, while the secondary amine of the azetidine ring allows for selective N-derivatization. Subsequent deprotection of the Cbz group unveils a primary amine at the 3-position, offering a second vector for diversification through reactions like amide or sulfonamide bond formation. This dual-functionality enables the creation of diverse molecular architectures around the azetidine core, targeting a wide range of biological pathways, including kinase and transcription factor signaling.[4][5]

These application notes provide detailed protocols for the key transformations involved in derivatizing this compound, present illustrative data for synthesized analogs, and visualize the experimental and logical workflows inherent in a drug discovery campaign.

Data Presentation: Comparison of Derivatization Strategies

The following table summarizes representative, illustrative data for various derivatization strategies starting from this compound. The data is intended to serve as a template for organizing experimental results and comparing the outcomes of different synthetic routes.

Derivative IDModification StrategyR Group / ReagentYield (%)Purity (HPLC, %)Biological Activity (STAT3 IC50, µM)[5][6]
DA-N-01 N-Alkylation (Reductive Amination)Benzaldehyde85>99>10
DA-N-02 N-AcylationBenzoyl Chloride92>988.5
DA-C3-01 C3-Amidation (post-deprotection)Benzoic Acid / HATU88>991.2
DA-C3-02 C3-Sulfonylation (post-deprotection)Benzenesulfonyl Chloride75>970.98
DA-C3-03 C3-Urea Formation (post-deprotection)Phenyl Isocyanate95>992.5

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the derivatization of the secondary amine on the azetidine ring using an aldehyde.[7]

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound hydrochloride and anhydrous DCM (0.1 M).

  • Add triethylamine to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add the aldehyde to the solution and stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Cbz-Deprotection of Azetidine Nitrogen

This protocol details the removal of the Benzylcarbamate (Cbz) protecting group to reveal the primary amine at the C3-position, a necessary step before C3-derivatization.

Materials:

  • N-derivatized this compound (1.0 equiv)

  • Palladium on carbon (10% Pd/C, ~10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected azetidine in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction vigorously under an H₂ atmosphere (balloon pressure) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often used directly in the next step without further purification.

Protocol 3: C3-Amide Coupling using HATU

This protocol describes the formation of an amide bond at the C3-position amine with a carboxylic acid.

Materials:

  • Deprotected azetidine amine (from Protocol 2) (1.0 equiv)

  • Carboxylic acid (e.g., Benzoic acid) (1.1 equiv)

  • HATU (1,1'-[Bis(dimethylamino)methylene]bis[1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid] hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Add a solution of the deprotected azetidine amine in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide derivative.

Visualizations

Drug Discovery Workflow

The following diagram illustrates the general workflow for developing a library of drug candidates from the starting material.

G cluster_synthesis Chemical Synthesis cluster_dev Drug Development Start This compound N_Deriv N-Derivatization (Alkylation, Acylation) Start->N_Deriv Deprotection Cbz Deprotection (Hydrogenolysis) Start->Deprotection N_Deriv->Deprotection C3_Deriv C3-Amine Derivatization (Amide/Sulfonamide Coupling) Deprotection->C3_Deriv Library Compound Library C3_Deriv->Library Screening Biological Screening (e.g., STAT3 Assay) Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt cluster_synthesis cluster_synthesis Lead_Opt->cluster_synthesis Iterate

Caption: Drug discovery workflow for azetidine derivatization.

Key Derivatization Reactions

This diagram outlines the two primary chemical modification pathways for the starting material.

G cluster_n Pathway 1: N-Derivatization cluster_c3 Pathway 2: C3-Derivatization start This compound n_deriv N-Substituted Intermediate start->n_deriv R-X or R-CHO (Alkylation/Acylation) deprotect Azetidin-3-amine start->deprotect H₂, Pd/C (Deprotection) n_deriv->deprotect H₂, Pd/C c3_deriv C3-Amide/Sulfonamide deprotect->c3_deriv R-COOH or R-SO₂Cl (Coupling)

Caption: Synthetic pathways for derivatization.

Example Signaling Pathway Inhibition

Azetidine derivatives have shown promise as inhibitors of signaling pathways critical in cancer, such as the STAT3 pathway.[4][5] The diagram below shows a simplified representation of this pathway and a hypothetical point of inhibition.

G STAT3 Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Azetidine Derivative (STAT3 Inhibitor) Inhibitor->STAT3_inactive Prevents Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

References

Application of Benzyl Azetidin-3-ylcarbamate in Inhibitor Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of contemporary enzyme inhibitors. Its rigid four-membered azetidine ring provides a desirable conformational constraint, while the protected amine functionality offers a convenient handle for synthetic elaboration. This combination of features makes it an attractive scaffold in medicinal chemistry for the development of potent and selective inhibitors targeting various enzyme classes. The azetidine moiety, in particular, has been identified as a crucial structural element in a range of inhibitors, where it can enhance binding affinity, improve pharmacokinetic properties, and confer selectivity.[1] This document provides a detailed overview of the application of this compound and related structures in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and a specific synthetic example for Monoacylglycerol Lipase (MAGL) inhibitors.

Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The azetidine scaffold is a prominent feature in a class of highly effective drugs for the management of type 2 diabetes mellitus known as DPP-4 inhibitors.[2][3][4] These inhibitors play a critical role in glucose homeostasis by preventing the degradation of incretin hormones.

The DPP-4 Signaling Pathway and Mechanism of Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide of GLP-1 and GIP, DPP-4 renders them inactive. DPP-4 inhibitors block this enzymatic activity, thereby prolonging the action of incretins, which leads to increased insulin release and suppressed glucagon secretion in a glucose-dependent manner. This ultimately results in improved glycemic control.

DPP4_Signaling_Pathway Food_Intake Food Intake GI_Tract GI Tract Food_Intake->GI_Tract Incretins Active Incretins (GLP-1, GIP) GI_Tract->Incretins releases Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades DPP4_Inhibitor DPP-4 Inhibitor (e.g., Azetidine-based) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against the DPP-4 enzyme using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = 360/460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to the desired working concentrations.

  • Assay Reaction: a. In a 96-well microplate, add 25 µL of the test compound solution to each well. b. Add 25 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 10 minutes. d. Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to take readings every minute for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Determine the percentage of inhibition for each compound concentration relative to a DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Specific Application: Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Experimental Workflow: Synthesis of an Azetidine Carbamate-Based MAGL Inhibitor

The synthesis involves the deprotection of the benzyl carbamate group from a suitable precursor, followed by coupling with a desired acid to introduce the pharmacophore responsible for MAGL inhibition.

MAGL_Inhibitor_Synthesis Start This compound (or related precursor) Deprotection Deprotection (e.g., Hydrogenolysis) Start->Deprotection Azetidin_Amine Azetidin-3-amine Deprotection->Azetidin_Amine Coupling Amide Coupling (e.g., EDC, HOBt) Azetidin_Amine->Coupling Acid Carboxylic Acid (Pharmacophore) Acid->Coupling Inhibitor Azetidine Carbamate MAGL Inhibitor Coupling->Inhibitor Purification Purification (e.g., Chromatography) Inhibitor->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthesis of an Azetidine-based MAGL Inhibitor.
Experimental Protocol: Synthesis of a 3-Substituted Azetidine Carbamate MAGL Inhibitor

This protocol is a representative example adapted from the synthesis of potent MAGL inhibitors.[5]

Step 1: Deprotection of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of Palladium on carbon (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude azetidin-3-amine, which can be used in the next step without further purification.

Step 2: Amide Coupling to form the MAGL Inhibitor

  • Dissolve the desired carboxylic acid (e.g., a substituted benzoic acid, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the crude azetidin-3-amine (from Step 1, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final azetidine carbamate MAGL inhibitor.

Quantitative Data: Inhibitory Activity of Azetidine Carbamate-based MAGL Inhibitors

The following table summarizes the in vitro inhibitory potency of a series of 3-substituted azetidine carbamate MAGL inhibitors, highlighting the impact of different substituents on their activity.[5]

Compound IDR Group (Substituent on the Carbamate)IC50 (nM) for MAGL
1 Phenyl500
2 4-Chlorophenyl250
3 3,4-Dichlorophenyl100
4 4-Trifluoromethylphenyl75
5 Biphenyl-4-yl30
6 4'-Chlorobiphenyl-4-yl15

Conclusion

This compound and its derivatives are valuable and versatile building blocks in the synthesis of enzyme inhibitors. The rigid azetidine core is a privileged scaffold for targeting enzymes such as DPP-4, where it contributes to high potency and favorable pharmacological properties. The successful application of the azetidine carbamate moiety in the development of potent MAGL inhibitors further underscores its broad utility in medicinal chemistry. The synthetic accessibility and the possibility for diverse functionalization make this compound an important tool for researchers and professionals in the field of drug discovery and development, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

Application Notes and Protocols for the Use of Benzyl Azetidin-3-ylcarbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as conformational rigidity, metabolic stability, and receptor affinity. Azetidine-containing amino acids, as constrained analogs of proline and other amino acids, are of particular interest in peptidomimetic design and drug discovery. The rigid four-membered ring of the azetidine moiety can induce specific turns in the peptide backbone, leading to more defined secondary structures.

Benzyl azetidin-3-ylcarbamate hydrochloride serves as a valuable building block for introducing an azetidine-3-yl motif into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). The benzyloxycarbonyl (Cbz or Z) protecting group on the azetidine nitrogen is compatible with the widely used Fmoc/tBu orthogonal protection strategy, as it is generally stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage.

These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, including detailed protocols for its incorporation and data-driven recommendations for optimal synthesis outcomes.

Chemical Structure and Properties

The foundational building block for these applications is this compound, typically used as its hydrochloride salt for improved stability and handling.

cluster_0 This compound Hydrochloride Cbz-Azetidine

Caption: Chemical structure of this compound Hydrochloride.

Orthogonal Protection Strategy in Fmoc-SPPS

The successful incorporation of this compound relies on an orthogonal protection scheme where the N-terminal Fmoc group and the Cbz group on the azetidine nitrogen can be selectively addressed. The Fmoc group is base-labile (removed by piperidine), while the Cbz group is stable to these conditions. The Cbz group is typically removed by hydrogenolysis, but it is also stable to the trifluoroacetic acid (TFA) used for cleavage and side-chain deprotection in standard Fmoc-SPPS.[1] This allows for the synthesis of a peptide with the Cbz group remaining on the azetidine moiety in the final product.

cluster_0 Protection Scheme cluster_1 Deprotection Conditions Fmoc Fmoc Group (Nα-amino protection) Cbz Cbz Group (Azetidine N-protection) Base Base (e.g., 20% Piperidine) Fmoc->Base Labile Acid Strong Acid (e.g., TFA) Fmoc->Acid Stable Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Fmoc->Hydrogenolysis Stable SideChain Side-Chain Protection (e.g., tBu, Trt) Cbz->Base Stable Cbz->Acid Stable Cbz->Hydrogenolysis Labile SideChain->Base Stable SideChain->Acid Labile SideChain->Hydrogenolysis Stable

Caption: Orthogonality of Fmoc, Cbz, and side-chain protecting groups.

Quantitative Data and Recommended Conditions

While specific quantitative data for the coupling efficiency of this compound is not extensively published, its structural features suggest it may behave as a sterically hindered amino acid. Therefore, optimized coupling conditions are recommended to ensure high incorporation yields. The following tables summarize the recommended conditions based on protocols for sterically hindered N-substituted amino acids.

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, or PyAOPHigh-efficiency uronium/aminium or phosphonium salts are effective for sterically hindered residues.
Amino Acid Equivalents 3 - 5 eq.A higher excess drives the reaction to completion.
Coupling Reagent Eq. 2.9 - 4.9 eq.Stoichiometry should be maintained relative to the amino acid.
Base DIEA or NMMNon-nucleophilic base for activation.
Base Equivalents 6 - 10 eq.Sufficient base is required to neutralize the hydrochloride salt and for activation.
Solvent DMF or NMPStandard polar aprotic solvents for SPPS.
Reaction Time 2 - 4 hours (or overnight for difficult couplings)Extended time may be necessary to overcome steric hindrance.
Temperature Room Temperature (gentle heating to 30-40°C can be considered)Increased temperature can improve kinetics but may also increase side reactions.
Double Coupling RecommendedPerforming the coupling step twice can significantly improve the incorporation of difficult residues.

Table 2: Stability of the Cbz Protecting Group

ConditionStabilityNotes
20% Piperidine in DMF StableThe Cbz group is not cleaved under the standard basic conditions used for Fmoc deprotection.[1]
TFA-based cleavage StableThe Cbz group is generally stable to strong acids like TFA, allowing it to remain on the peptide post-cleavage. A small degree of cleavage may occur with prolonged exposure.
Hydrogenolysis (H₂, Pd/C) LabileThis is the standard method for Cbz group removal.
Strong Acids (HF, TFMSA) LabileHarsher acidic conditions used in Boc-SPPS will cleave the Cbz group.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

General SPPS Workflow

start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA (or Cbz-Azetidine) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Final Wash (DMF, DCM, MeOH) final_deprotection->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitate in cold ether cleavage->precipitation purification Purify (RP-HPLC) precipitation->purification end Lyophilize to obtain pure peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporation of this compound

This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group has been removed, followed by thorough washing with DMF.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound hydrochloride (3 eq., relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture. The initial equivalents of base will neutralize the hydrochloride salt, and the subsequent equivalents will facilitate the activation.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.

    • To monitor the reaction, a small sample of resin can be taken for a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 2 min) and then DCM (3 x 2 min) to remove excess reagents and byproducts.

  • (Optional but Recommended) Double Coupling:

    • Repeat steps 2-4 to ensure maximum incorporation of the azetidine building block.

  • Chain Elongation: After successful coupling, proceed with the standard Fmoc deprotection of the next amino acid in the sequence, followed by its coupling.

Final Cleavage and Deprotection Protocol

This protocol is for cleaving the completed peptide from the resin while simultaneously removing acid-labile side-chain protecting groups. The Cbz group on the azetidine will remain intact.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent K is a good general-purpose cocktail.

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for at least 2 hours.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Conclusion

This compound is a versatile building block for introducing conformational constraints into peptide scaffolds. Its compatibility with the standard Fmoc/tBu SPPS strategy, particularly the stability of the Cbz group to cleavage conditions, allows for the straightforward synthesis of azetidine-containing peptides. By employing optimized coupling conditions, researchers can efficiently incorporate this non-natural amino acid, paving the way for the development of novel peptide therapeutics with enhanced structural and biological properties.

References

Protocols for the N-Boc Deprotection of Azetidine Carbamates: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from azetidine derivatives is a critical step in the synthesis of novel therapeutics and chemical probes. The inherent ring strain of the azetidine moiety necessitates carefully optimized deprotection protocols to ensure high yields and prevent unwanted side reactions, such as ring-opening. This document provides detailed application notes and protocols for the N-Boc deprotection of azetidine carbamates, featuring a comparative analysis of common methodologies.

The stability of the four-membered azetidine ring under various deprotection conditions is a key consideration. While generally stable, the choice of reagents and reaction parameters can significantly impact the efficiency and outcome of the deprotection. Standard acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, are widely employed and have been shown to be effective for the deprotection of N-Boc azetidines without compromising the integrity of the ring.[1] Milder and alternative methods, including thermal deprotection, offer viable options, particularly for substrates with acid-sensitive functional groups.

Comparative Analysis of Deprotection Protocols

The selection of an appropriate N-Boc deprotection method depends on the specific azetidine substrate, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes quantitative data for common deprotection protocols, allowing for an easy comparison of their efficacy.

SubstrateReagent/ConditionsSolventTime (h)Temperature (°C)Yield (%)Reference
N-Boc-azetidineTrifluoroacetic acid (TFA)Dichloromethane (DCM)Not SpecifiedRoom Temp.Quantitative[2]
N-Boc-3-azetidinoneTrifluoroacetic acid (TFA)Dichloromethane (DCM)10 to Room Temp.95Not specified in search results
Bicyclic Azetidine4.0 M Hydrogen Chloride (HCl)DioxaneNot SpecifiedNot Specified71[3]
N-Boc-azetidine-3-carboxylic acidNot Applicable (Synthesis)Not ApplicableNot ApplicableNot Applicable92 (synthesis yield)[1]
General N-Boc Amines (for comparison)Thermal (Reflux)Ethanol1278Not Specified[2]

Experimental Protocols

Detailed methodologies for the most frequently cited N-Boc deprotection strategies for azetidine carbamates are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for the removal of the Boc group from a wide range of azetidine derivatives.

Materials:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-20 eq) to the stirred solution. The amount of TFA can be adjusted based on the reactivity of the substrate. For simple azetidines, a 1:1 (v/v) mixture of TFA:DCM is often sufficient.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected azetidine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method provides the deprotected azetidine as its hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • N-Boc protected azetidine derivative

  • 4.0 M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane or other suitable solvent (e.g., methanol, ethyl acetate)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of anhydrous dioxane or another suitable solvent in a round-bottom flask.

  • To the stirred solution, add a 4.0 M solution of HCl in dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the azetidine hydrochloride salt often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The solid product can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.

  • The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a base to obtain the free amine.

Protocol 3: Thermal Deprotection

While less common for azetidines specifically, thermal deprotection offers a neutral alternative to acidic methods. High temperatures are typically required, and the optimal conditions are highly substrate-dependent.[4]

Materials:

  • N-Boc protected azetidine derivative

  • High-boiling point solvent (e.g., ethanol, toluene, or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the N-Boc protected azetidine in a suitable high-boiling point solvent.

  • Heat the solution to reflux and monitor the reaction by TLC or LC-MS. Reaction times can be lengthy (several hours to days).

  • Upon completion, cool the reaction mixture to room temperature.

  • The deprotected azetidine can be isolated by removing the solvent under reduced pressure and purified by standard techniques such as column chromatography or distillation.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in N-Boc deprotection, the following diagrams have been generated using Graphviz.

G cluster_reaction N-Boc Deprotection Reaction Mechanism Boc_Azetidine N-Boc Azetidine Protonated_Boc Protonated Carbamate Boc_Azetidine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Azetidine_Salt Azetidine Salt Carbamic_Acid->Azetidine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺

Caption: Reaction mechanism of acid-catalyzed N-Boc deprotection of azetidines.

G cluster_workflow General Experimental Workflow for N-Boc Deprotection Start Start: N-Boc Azetidine Dissolution Dissolve in Anhydrous Solvent Start->Dissolution Reagent_Addition Add Deprotection Reagent (e.g., TFA, HCl) Dissolution->Reagent_Addition Reaction Stir at Appropriate Temperature Reagent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup / Neutralization (for acidic methods) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Crystallization, etc.) Workup->Purification End End: Deprotected Azetidine Purification->End

Caption: A generalized experimental workflow for the N-Boc deprotection of azetidines.

References

Application Notes and Protocols: Flow Chemistry Methods for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbamates utilizing continuous flow chemistry. Carbamates are crucial functional groups in a wide array of pharmaceuticals, agrochemicals, and materials.[1] Traditional batch synthesis methods often rely on hazardous reagents like phosgene and isocyanates, posing significant safety and handling challenges.[2] Flow chemistry offers a safer, more efficient, and scalable alternative by enabling precise control over reaction parameters, handling hazardous intermediates in situ, and improving heat and mass transfer.[3][4]

These notes cover several key phosgene-free and isocyanate-free methods, presenting quantitative data in structured tables for easy comparison and providing detailed, reproducible experimental protocols.

Method 1: Organocatalytic Continuous-Flow Synthesis from Amines and CO₂

The utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 building block is a highly attractive and sustainable approach for carbamate synthesis.[5] This method circumvents the need for toxic reagents and leverages the advantages of continuous flow to safely handle gaseous reactants and precisely control reaction conditions.[6]

An organocatalytic approach using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a continuous-flow system allows for the efficient synthesis of carbamates from amines, CO₂, and alkyl halides.[7] This process is notable for its mild conditions and good to excellent yields, providing a greener alternative to traditional methods.[6]

Experimental Workflow: Amine and CO₂ Method

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection Amine Amine, Alkyl Halide, DBU in MeCN PumpA HPLC Pump A Amine->PumpA CO2 CO₂ Gas PumpB Gas Inlet CO2->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (e.g., 10 mL @ 70°C) Mixer->Reactor Reaction Mixture BPR Back Pressure Regulator (3 bar) Reactor->BPR Collection Product Collection Vial BPR->Collection Product Stream

Caption: Workflow for continuous carbamate synthesis from CO₂.

Quantitative Data: Organocatalytic CO₂ Fixation
Amine SubstrateAlkyl HalideTemp (°C)Pressure (bar)Residence Time (min)CO₂ Flow (mL/min)Yield (%)Reference
AnilineButyl bromide703406.078[6]
BenzylamineButyl bromide703406.092[6]
PyrrolidineBenzyl bromide703406.085[6]
MorpholineButyl bromide703406.088[6]
Detailed Experimental Protocol

Source: Adapted from Continuous Synthesis of Carbamates from CO2 and Amines[6]

  • Reagent Preparation:

    • In a 30 mL vial, dissolve the desired amine (1.0 equiv., 4.29 mmol), the corresponding alkyl bromide (2.0 equiv., 8.58 mmol), and DBU (2.0 equiv., 8.58 mmol) in 5 mL of acetonitrile (MeCN).[6]

  • System Setup:

    • Utilize a continuous-flow system such as a Vapourtec E-series equipped with a 10 mL coil reactor.[6]

    • Set the reactor temperature to 70 °C.[6]

    • Install a back-pressure regulator (BPR) and set it to 3 bar.[6]

    • Prime the system pumps with the appropriate solvent (acetonitrile).

  • Reaction Execution:

    • Pump the prepared reagent mixture through the system at a flow rate of 250 µL/min.[7]

    • Simultaneously, introduce CO₂ gas into the system at a flow rate of 6.0 mL/min, where it merges with the liquid stream at a T-mixer before entering the reactor.[6][7]

  • Product Collection and Work-up:

    • Allow the system to stabilize for a period equivalent to three reactor volumes.

    • Collect the product stream over a period of 50 minutes.[6]

    • After collection, evaporate the solvent under reduced pressure.

    • The crude product can be purified if necessary, although this method often provides desired compounds with high purity, omitting the need for column chromatography.[6]

Method 2: Phosgene-Free Synthesis using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) serves as an environmentally benign and safe substitute for highly toxic phosgene in carbamoylation reactions.[8] Conducting the carbamoylation of amines with DMC in a continuous fixed-bed reactor offers advantages in terms of catalyst handling, product separation, and process scalability.[8][9] This method is particularly effective for producing aromatic carbamates.

Experimental Workflow: DMC Method

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection Reagents Amine & DMC Solution Pump HPLC Pump Reagents->Pump Reactor Heated Fixed-Bed Reactor (e.g., Packed with Basic Zinc Carbonate) Pump->Reactor Reactant Feed BPR Back Pressure Regulator Reactor->BPR Collection Product Collection Vial BPR->Collection Product Stream

Caption: Workflow for carbamoylation using DMC in a fixed-bed reactor.

Quantitative Data: DMC-Mediated Carbamoylation of Aniline
CatalystTemp (°C)Molar Ratio (DMC/Aniline)Flow Rate (mL/h)Aniline Conversion (%)Carbamate Selectivity (%)Reference
Basic Zinc Carbonate1502:124>95~80[8][9]
Fe₂O₃1502:124~60~75[9]
TZC-3/11502:124~85~90[9]
Detailed Experimental Protocol

Source: Adapted from Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts[9] and Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions[8]

  • Reagent Preparation:

    • Prepare a stock solution of the amine and dimethyl carbonate (DMC). A typical molar ratio of DMC to amine is 2:1.[9] No additional solvent is typically required.

  • System Setup:

    • Use a fixed-bed continuous flow reactor packed with a solid catalyst (e.g., 2.0 g of basic zinc carbonate).

    • Heat the reactor to the desired temperature (e.g., 150 °C).[9]

    • Pressurize the system using a back-pressure regulator, typically to 9.0 MPa, to maintain the reactants in the liquid phase at the reaction temperature.[9]

  • Reaction Execution:

    • Pump the reactant mixture through the catalytic fixed-bed reactor at a defined flow rate (e.g., 24 mL/h).[9]

  • Product Collection and Analysis:

    • Collect the effluent from the reactor after passing through the back-pressure regulator.

    • The product stream will contain the desired carbamate, unreacted starting materials, and methanol as a byproduct.

    • Analyze the composition of the product stream using techniques such as Gas Chromatography (GC) to determine conversion and selectivity.

    • Purify the product by distillation or crystallization to remove unreacted starting materials and byproducts.

Method 3: Synthesis via In-situ Generated Isocyanates (Curtius Rearrangement)

Handling toxic and reactive isocyanates is a major safety concern in chemical synthesis.[6] Flow chemistry provides a robust solution by enabling the in-situ generation of hazardous intermediates like isocyanates, which are immediately consumed in a subsequent reaction step.[10] The Curtius rearrangement of acyl azides to isocyanates is a powerful transformation that can be safely performed and telescoped with a nucleophilic trapping step in a continuous flow process.[11]

Experimental Workflow: Curtius Rearrangement in Flow

G cluster_0 Acyl Azide Formation cluster_1 Rearrangement & Trapping cluster_2 Collection Hydrazide Carboxylic Acid Hydrazide Pump1 Pump 1 Hydrazide->Pump1 NaNO2 NaNO₂ (aq) Pump2 Pump 2 NaNO2->Pump2 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Reactor1 Coil Reactor 1 (e.g., 0°C) Mixer1->Reactor1 Acyl Azide (in situ) Mixer2 T-Mixer Reactor1->Mixer2 Alcohol Alcohol (Nucleophile) Pump3 Pump 3 Alcohol->Pump3 Pump3->Mixer2 Reactor2 Heated Coil Reactor 2 (Rearrangement & Trapping) Mixer2->Reactor2 Isocyanate (in situ) + Alcohol Collection Product Collection Reactor2->Collection

Caption: Telescoped flow synthesis of carbamates via Curtius rearrangement.

Quantitative Data: Flow Curtius Rearrangement-Carbamoylation
Carboxylic Acid DerivativeAlcoholRearrangement Temp (°C)Residence Time (min)Overall Yield (%)Reference
Phenylacetic acidBenzyl alcohol10060~70-80[12]
IbuprofenBenzyl alcohol10030>90[12]
Adipic dihydrazideEthanol>80ScalableHigh[11]
Azelaic acid derivativePropanol>80Scalable>80[10][11]
Detailed Experimental Protocol

Source: Adapted from Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives[12] and Preparation of Mono- and Diisocyanates in Flow from Renewable Carboxylic Acids[11]

  • Reagent Preparation:

    • Solution A: Dissolve the starting carboxylic acid hydrazide in a suitable solvent (e.g., aqueous HCl).

    • Solution B: Prepare an aqueous solution of sodium nitrite (NaNO₂).

    • Solution C: Prepare a solution of the desired alcohol nucleophile (e.g., benzyl alcohol, ~1.8 equivalents) in an organic solvent (e.g., toluene).[12]

  • System Setup:

    • Configure a multi-step flow chemistry platform (e.g., Vapourtec E-series) with at least two reactors and three pumps.

    • Reactor 1 (Acyl Azide Formation): A coil reactor maintained at low temperature (e.g., 0-10 °C) to control the exothermic diazotization and ensure the stability of the acyl azide intermediate.

    • Reactor 2 (Curtius Rearrangement and Trapping): A heated coil reactor (e.g., 80-120 °C) to promote the thermal rearrangement of the acyl azide to the isocyanate and subsequent reaction with the alcohol.

  • Reaction Execution:

    • Pump Solution A and Solution B into a T-mixer, and direct the combined stream through Reactor 1 to form the acyl azide in situ.

    • The effluent from Reactor 1, containing the acyl azide, is then mixed with Solution C (the alcohol) at a second T-mixer.

    • This final mixture is passed through the heated Reactor 2. The acyl azide undergoes Curtius rearrangement to the highly reactive isocyanate, which is immediately trapped by the co-present alcohol to form the stable carbamate product.

  • Product Collection and Work-up:

    • Collect the output from Reactor 2.

    • Perform a standard aqueous work-up to remove inorganic salts and any unreacted starting materials.

    • The organic phase is dried and concentrated under reduced pressure to yield the crude carbamate, which can be further purified by chromatography if required.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidine derivatives are valuable structural motifs in medicinal chemistry and drug discovery. The strained four-membered ring imparts unique conformational constraints and metabolic stability, making it a desirable scaffold for the development of novel therapeutics. The synthesis of enantiomerically pure azetidines, however, presents a significant challenge due to the inherent ring strain. This document provides an overview of modern enantioselective methods for the synthesis of chiral azetidines, complete with detailed experimental protocols and comparative data.

Key Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of chiral azetidines. These methods can be broadly categorized as follows:

  • Asymmetric Catalysis: This includes metal-catalyzed reactions and organocatalysis, where a chiral catalyst facilitates the enantioselective formation of the azetidine ring or its precursors.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

  • Cycloaddition Reactions: The [2+2] photocycloaddition (Aza Paternò–Büchi reaction) and 1,3-dipolar cycloadditions offer direct routes to the azetidine core.[1][2]

  • Intramolecular Cyclization: The ring-closing of a chiral acyclic precursor is a common and effective strategy.[3]

  • Kinetic Resolution and Desymmetrization: These methods involve the selective reaction of one enantiomer of a racemic mixture or one of two enantiotopic groups in a prochiral molecule.

The following sections will detail specific protocols for some of the most effective and widely used methods.

Data Presentation: Comparison of Enantioselective Methods

The following table summarizes the quantitative data for several key enantioselective methods for the synthesis of chiral azetidine derivatives, allowing for easy comparison of their efficacy across different substrates and catalytic systems.

MethodCatalyst/AuxiliarySubstrate ScopeYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
Organocatalytic α-Chlorination/Cyclization Proline-derived organocatalystVarious aldehydes22-3284-92N/A[4]
Asymmetric Hydrogenation [Ru(p-cymene)Cl₂]₂ with chiral ligand3-Aryl-2-azetinylcarboxylic acids74-9692-94N/A[5][6]
Phase-Transfer Catalysis Cinchona alkaloid-derived SF₅-containing catalystIsatin-derived diazo compoundsup to 92up to 98 (er 2:98)N/A[7]
Copper-Catalyzed Boryl Allylation CuBr with (S,S)-L1 bisphosphine ligandAzetines and 2-substituted allyl phosphates>95>99>20:1[8]
Chiral Auxiliary-Directed Synthesis (R)-tert-ButanesulfinamideSulfinimines derived from various aldehydesHighN/AHigh[9][10]

Experimental Protocols

Organocatalytic Enantioselective Synthesis of 2-Substituted Azetidines

This protocol is based on the work of MacMillan and co-workers, involving an enantioselective α-chlorination of an aldehyde, followed by reductive amination and subsequent base-induced cyclization.[4]

Logical Workflow for Organocatalytic Azetidine Synthesis

A Aldehyde B Enantioselective α-Chlorination A->B C Chiral α-Chloro Aldehyde B->C D Reductive Amination with Primary Amine C->D E γ-Chloro Amine D->E F Base-Induced Cyclization (SN2) E->F G Chiral 2-Substituted Azetidine F->G

Caption: Workflow for the organocatalytic synthesis of chiral azetidines.

Step 1: Enantioselective α-Chlorination

  • To a solution of the aldehyde (1.0 mmol) in CHCl₃ (5.0 mL) is added the proline-derived organocatalyst (0.1 mmol, 10 mol%).

  • The reaction mixture is cooled to the specified temperature (e.g., -20 °C).

  • N-Chlorosuccinimide (NCS) (1.2 mmol) is added in one portion.

  • The reaction is stirred for the time indicated in the literature (typically several hours) until complete consumption of the starting material is observed by TLC or GC-MS.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude α-chloro aldehyde is used in the next step without further purification.

Step 2: Reductive Amination

  • The crude α-chloro aldehyde (1.0 mmol) is dissolved in CH₂Cl₂ (5.0 mL).

  • The primary amine (1.1 mmol) is added, followed by NaBH(OAc)₃ (1.5 mmol).

  • The reaction is stirred at room temperature until the imine intermediate is fully consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous phase is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude γ-chloro amine is purified by flash column chromatography.

Step 3: Base-Induced Cyclization

  • To a solution of the purified γ-chloro amine (1.0 mmol) in a 1:1 mixture of THF/H₂O (10 mL) is added KOH (5.0 mmol).

  • The reaction mixture is heated to 170 °C in a sealed tube or under microwave irradiation for 1 hour.[4]

  • After cooling to room temperature, the mixture is diluted with water and extracted with Et₂O (3 x 15 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude azetidine is purified by flash column chromatography to afford the desired product.

Asymmetric Hydrogenation of Azetine-2-carboxylic Acids

This protocol, developed by Didier and coworkers, provides access to enantioenriched azetidine-based α-amino acids through the asymmetric hydrogenation of a prochiral azetine precursor.[5][6]

Signaling Pathway for Asymmetric Hydrogenation of Azetines

sub Azetine-2-carboxylic Acid (Prochiral) prod Chiral Azetidine-2-carboxylic Acid (Enantioenriched) sub->prod Asymmetric Hydrogenation cat Chiral Ru-Complex ([Ru(p-cymene)Cl₂]₂ + Chiral Ligand) cat->prod h2 H₂ (20 bar) h2->prod

Caption: Asymmetric hydrogenation of an azetine to a chiral azetidine.

Procedure:

  • In a glovebox, a pressure tube is charged with the azetine-2-carboxylic acid (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), and the chiral ligand (e.g., a Josiphos-type ligand, 0.025 mmol, 5 mol%).

  • Anhydrous EtOH (5 mL) and Et₃N (2.5 mmol) are added.

  • The tube is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged with H₂ gas three times and then pressurized to 20 bar of H₂.

  • The reaction is stirred at room temperature for 36 hours.

  • The pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantioenriched azetidine-2-carboxylic acid.

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This method, reported by Zhang and coworkers, enables the highly enantioselective and diastereoselective synthesis of cis-2,3-disubstituted azetidines.[8]

Experimental Workflow for Copper-Catalyzed Boryl Allylation

sub Azetine Allyl Phosphate B₂pin₂ reagents CuBr (10 mol%) (S,S)-Ligand (12 mol%) NaOtBu sub->reagents solvent 1,4-Dioxane, rt, 12 h reagents->solvent product cis-2,3-Disubstituted Azetidine solvent->product

Caption: Workflow for Cu-catalyzed boryl allylation of azetines.

Procedure:

  • To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon) is added CuBr (0.005 mmol, 10 mol%), the chiral bisphosphine ligand (S,S)-L1 (0.006 mmol, 12 mol%), and NaOtBu (0.05 mmol, 1.0 equiv).

  • The azetine (0.05 mmol, 1.0 equiv), the allyl phosphate (0.075 mmol, 1.5 equiv), and B₂pin₂ (0.075 mmol, 1.5 equiv) are added.

  • Anhydrous 1,4-dioxane (1 mL) is added, and the reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with EtOAc (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 2,3-disubstituted azetidine. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.[8]

Conclusion

The enantioselective synthesis of chiral azetidine derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methods presented here represent a selection of the most robust and versatile strategies available to date. Researchers can select the most appropriate method based on the desired substitution pattern, available starting materials, and required level of stereocontrol. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the accessibility and utility of this important class of heterocycles.

References

Scale-Up Synthesis of Azetidine-Containing Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-containing building blocks are of significant interest in medicinal chemistry due to their ability to impart unique and favorable physicochemical properties to drug candidates. Their strained four-membered ring system can improve metabolic stability, aqueous solubility, and ligand binding affinity. However, the synthesis of these valuable scaffolds, particularly on a large scale, presents unique challenges. This document provides detailed application notes and scalable protocols for the synthesis of key azetidine building blocks, addressing common challenges and offering practical guidance for researchers in drug development.

Introduction to Azetidine Synthesis on Scale

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them more stable and easier to handle than aziridines, yet reactive enough for diverse functionalization.[1] Common synthetic strategies for constructing the azetidine core include intramolecular cyclizations, cycloaddition reactions, and ring expansions of aziridines.[2][3] When considering scale-up, factors such as reagent cost and availability, reaction safety and efficiency, and the ease of purification become paramount.

This guide focuses on robust and scalable methods for producing key azetidine building blocks, including protected 3-haloazetidines and azetidine-3-carboxylic acid derivatives, which serve as versatile intermediates for further chemical elaboration.

Scalable Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines are crucial building blocks in medicinal chemistry.[4][5] A gram-scale, one-pot synthesis starting from commercially available materials has been developed, offering a significant improvement over previous methods.[4][5][6] This approach relies on the strain-release reaction of 1-azabicyclo[1.1.0]butane.

Synthetic Pathway for Protected 3-Haloazetidines

The overall synthetic workflow for producing protected 3-bromoazetidines is depicted below. This multi-step process begins with the synthesis of 1-amino-2,3-dibromopropane hydrobromide from allylamine.

cluster_0 Step 1: Synthesis of 1-amino-2,3-dibromopropane hydrobromide cluster_1 Step 2: Formation and Reaction of 1-Azabicyclo[1.1.0]butane Allylamine Allylamine Bromine_Ethanol Bromine in Ethanol (0°C to rt) Allylamine->Bromine_Ethanol Hydrobromide_Salt 1-amino-2,3-dibromopropane hydrobromide (17) Bromine_Ethanol->Hydrobromide_Salt Hydrobromide_Salt_input Hydrobromide Salt (17) KOH Potassium Hydroxide Hydrobromide_Salt_input->KOH ABB 1-Azabicyclo[1.1.0]butane (18) (in situ) KOH->ABB Protecting_Group_Halogen_Source Protecting Group & Halogen Source (e.g., Boc2O, NBS) ABB->Protecting_Group_Halogen_Source Protected_Haloazetidine Protected 3-Haloazetidine Protecting_Group_Halogen_Source->Protected_Haloazetidine

Caption: Workflow for the synthesis of protected 3-haloazetidines.

Experimental Protocol: Gram-Scale Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate

This protocol is adapted from a reported gram-scale synthesis.[6]

Materials:

  • Allylamine

  • Bromine

  • Ethanol

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

Part 1: Synthesis of 1-amino-2,3-dibromopropane hydrobromide (17)

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add bromine to ice-cold ethanol with vigorous stirring.

  • To this solution, add allylamine dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add ice-cold diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-amino-2,3-dibromopropane hydrobromide as a white solid. This can be prepared on a 20g scale.[6]

Part 2: One-Pot Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate (20)

  • To a suspension of 1-amino-2,3-dibromopropane hydrobromide (1.0 equiv) in dichloromethane (DCM), add a solution of Boc₂O (1.1 equiv) in DCM.

  • Cool the mixture to 0°C and add a solution of KOH (3.0 equiv) in water dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) and continue stirring at room temperature for 2 hours.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-bromoazetidine-1-carboxylate.

Quantitative Data Summary
CompoundStarting MaterialScaleYieldPurityReference
1-amino-2,3-dibromopropane HBrAllylamine20 gGoodRecrystallized[6]
tert-butyl 3-bromoazetidine-1-carboxylate1-amino-2,3-dibromopropane HBrGram-scale-Chromatographed[6]
(9H-fluoren-9-yl)methyl 3-bromoazetidine-1-carboxylate1-amino-2,3-dibromopropane HBrGram-scale-Chromatographed[6]

Scalable Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is a valuable building block found in several drug candidates.[4] A practical, scalable process for its preparation is highly desirable.

Synthetic Pathway for 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This pathway utilizes the protected 3-haloazetidine as a key intermediate.

cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Boc_iodoazetidine tert-butyl 3-iodoazetidine-1-carboxylate NaCN_DMSO NaCN, DMSO (60 °C) Boc_iodoazetidine->NaCN_DMSO Boc_cyanoazetidine tert-butyl 3-cyanoazetidine-1-carboxylate NaCN_DMSO->Boc_cyanoazetidine Boc_cyanoazetidine_input tert-butyl 3-cyanoazetidine-1-carboxylate HCl_reflux Concentrated HCl (reflux) Boc_cyanoazetidine_input->HCl_reflux Azetidine_acid 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid HCl_reflux->Azetidine_acid

Caption: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (23)

This protocol is based on the conversion of a 3-haloazetidine intermediate.[6]

Materials:

  • tert-butyl 3-iodoazetidine-1-carboxylate (6)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate (22)

  • To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) in DMSO, add sodium cyanide (1.5 equiv).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-cyanoazetidine-1-carboxylate.

Part 2: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (23)

  • Suspend tert-butyl 3-cyanoazetidine-1-carboxylate in concentrated HCl.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or chromatography to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

Quantitative Data Summary
CompoundStarting MaterialReagentsYieldReference
tert-butyl 3-cyanoazetidine-1-carboxylatetert-butyl 3-iodoazetidine-1-carboxylateNaCN, DMSO92%[6]
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acidtert-butyl 3-cyanoazetidine-1-carboxylateconc. HCl90%[6]

Challenges and Considerations for Scale-Up

  • Safety: The use of reagents like bromine and sodium cyanide requires strict safety protocols, especially on a larger scale. Reactions should be conducted in well-ventilated fume hoods with appropriate personal protective equipment.

  • Exothermic Reactions: The formation of 1-azabicyclo[1.1.0]butane can be exothermic. Careful control of temperature and addition rates is crucial to prevent runaway reactions.

  • Purification: While chromatographic purification is suitable for laboratory scale, alternative methods like crystallization or distillation should be explored for large-scale production to improve efficiency and reduce solvent waste.

  • Reagent Sourcing: The cost and availability of starting materials and reagents can significantly impact the economic viability of a large-scale synthesis.

Conclusion

The synthetic routes and protocols detailed in this document provide a solid foundation for the scale-up synthesis of valuable azetidine-containing building blocks. By carefully considering the reaction conditions, safety precautions, and purification methods, researchers and drug development professionals can efficiently produce these important scaffolds for their discovery and development programs. The provided quantitative data and workflows offer a practical guide for implementing these syntheses in a laboratory or pilot plant setting.

References

Application Notes and Protocols: The Role of Benzyl Carbamate Protected Amines in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[3][4] The synthesis of these intricate molecules often relies on chiral building blocks to achieve the desired stereochemistry for optimal enzymatic inhibition.

While the specific use of Benzyl azetidin-3-ylcarbamate in the synthesis of widely marketed DPP-4 inhibitors is not extensively documented in publicly available literature, a structurally related and commercially significant analogue, Benzyl (R)-3-aminopiperidine-1-carboxylate , serves as a critical precursor in the synthesis of the potent DPP-4 inhibitor, Alogliptin . This application note will focus on the utility of this key intermediate, providing detailed protocols and data for its incorporation into the Alogliptin framework. The methodologies described herein are derived from established synthetic routes detailed in the patent literature.

DPP-4 Signaling Pathway

DPP-4 is a transmembrane serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP.[1] The inhibition of DPP-4 potentiates the downstream effects of these hormones, leading to improved glucose homeostasis.

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine Stimulates GLP1_GIP Active GLP-1/GIP Intestine->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreatic Islets (β- and α-cells) GLP1_GIP->Pancreas Acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades to Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4 Inhibits

DPP-4 Signaling Pathway and Inhibition.

Synthesis of Alogliptin via Benzyl (R)-3-aminopiperidine-1-carboxylate

The synthesis of Alogliptin can be efficiently achieved through a convergent pathway. A key step involves the nucleophilic substitution of the chlorine atom on a pyrimidinedione core with the chiral amine, Benzyl (R)-3-aminopiperidine-1-carboxylate. This is followed by the deprotection of the benzyloxycarbonyl (Cbz) group to yield Alogliptin.

Alogliptin_Synthesis_Workflow start1 6-Chloro-3-methyluracil intermediate1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile start1->intermediate1 start2 2-(Bromomethyl)benzonitrile start2->intermediate1 N-Alkylation intermediate2 Cbz-Protected Alogliptin intermediate1->intermediate2 start3 Benzyl (R)-3-aminopiperidine- 1-carboxylate start3->intermediate2 Nucleophilic Substitution final_product Alogliptin intermediate2->final_product Cbz Deprotection (Hydrogenolysis)

General Synthetic Workflow for Alogliptin.
Experimental Protocols

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

This procedure outlines the N-alkylation of 6-chloro-3-methyluracil.

  • Materials:

    • 6-Chloro-3-methyluracil

    • 2-(Bromomethyl)benzonitrile

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 6-chloro-3-methyluracil (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 2-(bromomethyl)benzonitrile (1.1 eq) to the suspension.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of Benzyl (R)-1-(2-(cyanomethyl)-[1,1'-biphenyl]-3-yl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-aminopiperidine-1-carboxylate (Cbz-Protected Alogliptin)

This key step involves the coupling of the pyrimidinedione core with the chiral amine.[5]

  • Materials:

    • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

    • Benzyl (R)-3-aminopiperidine-1-carboxylate

    • Potassium carbonate (K₂CO₃)

    • Polyethylene glycol (PEG)

    • Organic solvent (e.g., Toluene or Isopropanol/Water mixture)

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) and Benzyl (R)-3-aminopiperidine-1-carboxylate (1.1 eq) in the chosen solvent system.

    • Add potassium carbonate (2.0 eq) and a catalytic amount of PEG to the suspension.

    • Heat the mixture to reflux (80-100 °C) and maintain for 12-24 hours until the reaction is complete as monitored by HPLC.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 3: Synthesis of Alogliptin (Deprotection)

The final step involves the removal of the Cbz protecting group.

  • Materials:

    • Cbz-Protected Alogliptin

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Cbz-Protected Alogliptin (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Add 10% Pd/C (5-10% w/w) to the solution.

    • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain crude Alogliptin, which can be further purified by salt formation (e.g., with benzoic acid) and recrystallization.

Data Presentation

The following table summarizes typical yields and purities for the key steps in the synthesis of Alogliptin.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%) (by HPLC)
1N-Alkylation6-Chloro-3-methyluracilIntermediate 185-95>98
2Nucleophilic SubstitutionIntermediate 1 & Cbz-protected amineCbz-Protected Alogliptin75-85>97
3Cbz DeprotectionCbz-Protected AlogliptinAlogliptin90-98>99

Note: Yields and purities are representative and may vary based on reaction scale and specific conditions.

Conclusion

Benzyl (R)-3-aminopiperidine-1-carboxylate is a pivotal intermediate in the efficient synthesis of the DPP-4 inhibitor Alogliptin. The use of this Cbz-protected chiral amine allows for a controlled and high-yielding nucleophilic substitution reaction, which is critical for establishing the correct stereochemistry of the final drug substance. The subsequent deprotection via catalytic hydrogenation is a clean and efficient process, providing Alogliptin in high purity. The protocols and data presented in this application note provide a valuable resource for researchers and professionals involved in the development and manufacturing of DPP-4 inhibitors.

References

Application Notes and Protocols for Carbamate Protecting Group Strategies in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbamate Protecting Groups

Carbamates are among the most utilized protecting groups for amines in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Their popularity stems from their general stability under a range of reaction conditions and the diverse, yet specific, methods available for their removal. The strategic choice of a carbamate protecting group is often pivotal to the success of a complex multi-step synthesis. This document provides a detailed overview of the three most common carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), complete with comparative data and experimental protocols.

The utility of these protecting groups lies in their "orthogonality," a term that describes the ability to remove one type of protecting group in the presence of others without affecting them.[1][2] This principle is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to a growing peptide chain.[3]

Core Concepts and Strategies

The selection of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the stability of the substrate to the required deprotection conditions.

  • Boc (tert-Butoxycarbonyl): This group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][5] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[5][6]

  • Cbz (Benzyloxycarbonyl or Z): The Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation.[7][8] This allows for deprotection under neutral conditions, which is advantageous for sensitive substrates.

  • Fmoc (9-Fluorenylmethoxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is stable to acidic and hydrogenolysis conditions but is labile to mild basic conditions, typically using a secondary amine like piperidine.[9][10] This orthogonality to acid-labile groups is the foundation of the widely used Fmoc-based solid-phase peptide synthesis.[3]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups. This data is intended to serve as a general guideline, and optimal conditions may vary depending on the specific substrate.

Table 1: Boc (tert-Butoxycarbonyl) Group
Transformation Reagents Base/Catalyst Solvent Time Temp (°C) Yield (%) Notes
Protection Di-tert-butyl dicarbonate ((Boc)₂O)NaOH, NaHCO₃, or TEATHF/H₂O, Dioxane/H₂O, ACN1 - 12 h0 - RT>90A standard and widely applicable method for primary and secondary amines.[5][11]
Protection Di-tert-butyl dicarbonate ((Boc)₂O)NoneWater-acetone1 - 2 hRT>95An environmentally friendly, catalyst-free method.[11][12]
Deprotection Trifluoroacetic acid (TFA) (25-50%)None (Scavengers like anisole may be used)Dichloromethane (DCM)20 - 30 min0 - RT>99The most common and efficient method for Boc removal.[5][13]
Deprotection 4M HClNone1,4-Dioxane or Ethyl Acetate1 - 4 hRT>95A common alternative to TFA, often yielding the hydrochloride salt directly.[14][15]
Deprotection AlCl₃NoneAcetonitrile/DCM0.5 - 6 h0 - RTHighUseful for selective cleavage in the presence of other acid-sensitive groups.[6]
Table 2: Cbz (Benzyloxycarbonyl) Group
Transformation Reagents Base Solvent Time Temp (°C) Yield (%) Notes
Protection Benzyl Chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃THF/H₂O or Dioxane/H₂O2 - 20 h0 - RT~90-95Classic Schotten-Baumann conditions.[7][16]
Protection Benzyl Chloroformate (Cbz-Cl)NoneWater2 - 10 minRT>90A rapid and environmentally friendly method for many amines.[17]
Deprotection H₂ (1 atm or balloon)10% Pd/CMethanol or Ethanol1 - 40 hRT - 60>95The most common method; catalyst can be pyrophoric.[7][16]
Deprotection NaBH₄10% Pd/CMethanol5 - 10 minRT>95A rapid and user-friendly alternative to using a hydrogen gas cylinder.[18]
Deprotection HBr/Acetic AcidNoneAcetic Acid1 - 4 hRTVariableHarsher acidic conditions that can cleave the Cbz group.[7]
Table 3: Fmoc (9-Fluorenylmethoxycarbonyl) Group
Transformation Reagents Base Solvent Time Temp (°C) Yield (%) Notes
Protection Fmoc-OSuNaHCO₃THF/H₂O or Dioxane/H₂O16 hRTHighFmoc-OSu is often preferred over Fmoc-Cl due to higher stability.[9][19]
Protection Fmoc-ClPyridineDichloromethane (DCM)1 - 3 hRTHighAnhydrous conditions for protection.[9]
Protection Fmoc-ClNoneNeat, Ultrasound5 - 15 minRT>90A rapid, solvent-free, and green protection method.[20]
Deprotection 20% PiperidinePiperidineN,N-Dimethylformamide (DMF)10 - 30 minRT>99The standard condition for Fmoc removal in solid-phase peptide synthesis.[10][21]
Deprotection MorpholineMorpholineAcetonitrile24 hRTHighAn alternative base for Fmoc deprotection.[9]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Orthogonal_Protection_Strategy cluster_Peptide Protected Tripeptide on Solid Support P1 Fmoc-AA₃(PG) P2 AA₂(PG) Deprotection Fmoc Deprotection (20% Piperidine/DMF) P1->Deprotection 1. Cleavage Side-Chain Deprotection & Resin Cleavage (TFA) P1->Cleavage P3 AA₁(PG)-Resin Coupling Coupling (Fmoc-AA₄(PG), Activator) Deprotection->Coupling 2. Coupling->P1 3. Repeat

Caption: Orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis.

Experimental Workflows and Mechanisms

Protection_Mechanisms cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc_Amine R-NH₂ Boc_Product R-NH-Boc Boc_Amine->Boc_Product Nucleophilic Attack Boc_Reagent (Boc)₂O Cbz_Amine R-NH₂ Cbz_Product R-NH-Cbz Cbz_Amine->Cbz_Product Nucleophilic Acyl Substitution Cbz_Reagent Cbz-Cl (Base) Fmoc_Amine R-NH₂ Fmoc_Product R-NH-Fmoc Fmoc_Amine->Fmoc_Product Nucleophilic Acyl Substitution Fmoc_Reagent Fmoc-OSu (Base)

Caption: General mechanisms for the protection of amines with Boc, Cbz, and Fmoc groups.

Deprotection_Mechanisms cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Fmoc Fmoc Deprotection Boc_Protected R-NH-Boc Boc_Intermediate Carbamic Acid + t-Bu⁺ Boc_Protected->Boc_Intermediate Protonation & Cleavage Boc_Acid H⁺ (e.g., TFA) Boc_Deprotected R-NH₃⁺ Boc_Intermediate->Boc_Deprotected Decarboxylation Cbz_Protected R-NH-Cbz Cbz_Intermediate Carbamic Acid + Toluene Cbz_Protected->Cbz_Intermediate Hydrogenolysis Cbz_H2 H₂ / Pd-C Cbz_Deprotected R-NH₂ Cbz_Intermediate->Cbz_Deprotected Decarboxylation Fmoc_Protected R-NH-Fmoc Fmoc_Intermediate Carbanion Intermediate Fmoc_Protected->Fmoc_Intermediate Proton Abstraction Fmoc_Base Base (e.g., Piperidine) Fmoc_Deprotected R-NH₂ + Dibenzofulvene Adduct Fmoc_Intermediate->Fmoc_Deprotected β-Elimination

Caption: Simplified mechanisms for the deprotection of Boc, Cbz, and Fmoc groups.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine[11]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

  • Triethylamine (TEA) (1.1 equiv) or aqueous NaHCO₃

  • Tetrahydrofuran (THF) or a THF/water mixture

  • Ethyl acetate and brine for work-up

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the amine substrate in THF (or a suitable solvent mixture) in a round-bottom flask.

  • Reagent Addition: Add the base (e.g., TEA) to the solution. Subsequently, add di-tert-butyl dicarbonate.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc Deprotection using TFA[13][15]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the Boc-protected amine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add TFA (typically 25-50% v/v) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the TFA salt if the basic wash is omitted.

Protocol 3: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[16]

Materials:

  • Amino acid (1.0 equiv)

  • 1 M aqueous sodium carbonate (2.5 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Diethyl ether

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.

  • Reagent Addition: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenation[16]

Materials:

  • Cbz-protected compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

  • Methanol or ethanol

  • Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation setup)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 5: Fmoc Protection of an Amino Acid using Fmoc-OSu[19]

Materials:

  • Amino acid (1.0 equiv)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)

  • 10% aqueous sodium carbonate solution

  • Dioxane or acetone

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the amino acid in the aqueous sodium carbonate solution (a 1:1 mixture of dioxane and 10% aqueous sodium carbonate can also be used).[19] In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[19]

  • Reagent Addition: Add the Fmoc-OSu solution to the stirred amino acid solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Protocol 6: Fmoc Deprotection in Solid-Phase Peptide Synthesis[21]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[21] Agitate the slurry using a shaker or by bubbling with an inert gas for 1-3 minutes at room temperature.[21]

  • Second Deprotection: Drain the deprotection solution and repeat the treatment with fresh 20% piperidine/DMF for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: The presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser test.[21] The resin is now ready for the next amino acid coupling step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthetic challenges of these valuable four-membered heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted azetidines?

The principal difficulties in azetidine synthesis arise from the significant ring strain of the four-membered ring.[1] This strain makes the ring formation thermodynamically and kinetically challenging, often leading to low yields and the formation of more stable side products.[2] Key challenges include overcoming the high activation energy for ring closure, preventing competing side reactions such as the formation of five- or six-membered rings, and managing the stability of the final product.[2]

Q2: What are the most common synthetic routes to substituted azetidines?

The most prevalent methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most common approach and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[2]

  • [2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[3] This can be promoted photochemically or through the use of catalysts.[3]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[5]

Q3: Which protecting group is most suitable for the azetidine nitrogen?

The choice of protecting group is critical and depends on the subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions and can be readily removed under acidic conditions. Other common protecting groups include the benzyl (Bn) and carbobenzyloxy (Cbz) groups, which offer orthogonal deprotection strategies.

Troubleshooting Guides

Problem 1: Low Yield in Azetidine Ring Formation

Q: My intramolecular cyclization reaction to form a substituted azetidine is resulting in very low yields. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge in azetidine synthesis due to the high activation energy required to form the strained four-membered ring.[2] Several factors can contribute to this issue:

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.

  • Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[2]

  • Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization.

  • Unfavorable Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically impact reaction efficiency.

Troubleshooting Steps:

  • Optimize the Leaving Group: If starting from a γ-amino alcohol, convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider converting it to an iodide in situ (Finkelstein reaction) to increase its reactivity.

  • Minimize Side Reactions:

    • High Dilution: Use high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) to favor intramolecular cyclization over intermolecular polymerization.

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures can sometimes disfavor side reactions.

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters is crucial. This includes screening different solvents, adjusting the temperature, and varying the catalyst loading. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) and refluxing can significantly improve the yield.[6]

  • Choice of Base: For cyclizations requiring a base, use a non-nucleophilic, sterically hindered base to avoid competing elimination reactions.

Problem 2: Formation of Pyrrolidine Byproduct

Q: My reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired azetidine. How can I favor the formation of the four-membered ring?

A: The formation of the thermodynamically more stable pyrrolidine is a common competing pathway in reactions designed to form azetidines. This is particularly prevalent in the cyclization of substrates that can undergo either a 4-exo-tet or a 5-endo-tet ring closure.

Troubleshooting Steps:

  • Substrate Stereochemistry: The stereochemistry of the starting material can have a profound impact on the regioselectivity of the cyclization. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines, cis-epoxides preferentially undergo C3-selective attack to form azetidines, while trans-epoxides favor C4-selective attack to yield pyrrolidines.[6]

  • Lewis Acid Catalyst: The choice of Lewis acid can influence the regioselectivity. Lanthanide triflates, such as La(OTf)₃, have been shown to effectively catalyze the formation of azetidines from specific substrates.[6]

  • Solvent and Temperature: As with low yields, optimizing the solvent and temperature can help favor the desired reaction pathway. Coordinative solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) can sometimes improve selectivity, although they may slow down the reaction.[6]

Problem 3: Difficulty in Purifying the Substituted Azetidine

Q: I am having trouble purifying my crude azetidine product. What are the recommended methods?

A: Purification of azetidines can be challenging due to their polarity and potential instability on silica gel.

Recommended Purification Techniques:

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel to avoid the degradation of acid-sensitive azetidines.

    • Deactivated Silica Gel: Silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent. This helps to prevent the decomposition of the azetidine on the column.

    • Gradient Elution: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification method.

  • Distillation: For volatile, liquid azetidines, distillation under reduced pressure can be a suitable purification technique.

Data Presentation

Table 1: Optimization of Reaction Conditions for Azetidine Synthesis via Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [6]

EntryAcid (mol%)SolventTemperatureYield of Azetidine (%)Ratio of Azetidine to Pyrrolidine
1La(OTf)₃ (5)DCEReflux81>20:1
2La(OTf)₃ (5)PhHReflux6411:1
3La(OTf)₃ (5)MeCNReflux55>20:1
4La(OTf)₃ (5)THFReflux28>20:1
5Sc(OTf)₃ (5)DCEReflux75>20:1
6Yb(OTf)₃ (5)DCEReflux72>20:1
7TfOH (5)DCEReflux0-
8La(OTf)₃ (15)DCEReflux80>20:1
9NoneDCEReflux0-

Table 2: Substrate Scope for La(OTf)₃-Catalyzed Azetidine Synthesis [6]

ProductR Group on AmineYield (%)
2ba 4-MeO-Bn85
2ca 4-CF₃-Bn82
2da n-Bu85
2ea t-Bu81
2fa Allyl65
2ga Boc83
2ha PMB80
2ia TBS84
2ja CH₂CN80
2ka (CH₂)₂SMe82

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[6]

To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%). Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to 0°C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired substituted azetidine.

Protocol 2: Reduction of a 4-(Haloalkyl)azetidin-2-one with LiAlH₄[5]

A solution of the 4-(haloalkyl)azetidin-2-one in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0°C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude azetidine product, which can be further purified by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Azetidine Synthesis check_lg Is the leaving group optimal (e.g., -OTs, -OMs, -I)? start->check_lg check_side_reactions Are competing side reactions occurring (e.g., pyrrolidine formation, polymerization)? check_lg->check_side_reactions Yes improve_lg Improve Leaving Group: - Convert -OH to -OTs, -OMs - Finkelstein reaction for halides check_lg->improve_lg No check_conditions Are reaction conditions optimized (solvent, temperature, concentration)? check_side_reactions->check_conditions No minimize_side_reactions Minimize Side Reactions: - Use high dilution conditions - Optimize temperature check_side_reactions->minimize_side_reactions Yes check_sterics Is steric hindrance an issue? check_conditions->check_sterics Yes optimize_conditions Optimize Conditions: - Screen solvents (e.g., DCE, MeCN, THF) - Vary temperature and catalyst loading check_conditions->optimize_conditions No redesign_substrate Redesign Substrate: - Use less bulky substituents - Alter substrate stereochemistry check_sterics->redesign_substrate Yes success Improved Yield check_sterics->success No improve_lg->check_side_reactions minimize_side_reactions->check_conditions optimize_conditions->check_sterics redesign_substrate->success

Troubleshooting workflow for low yield in azetidine synthesis.

Competing_Pathways cluster_cyclization Intramolecular Cyclization start γ-Amino Alcohol Precursor path_a 4-exo-tet (Favored by cis-epoxides, specific catalysts) start->path_a path_b 5-endo-tet (Thermodynamically favored, promoted by trans-epoxides) start->path_b azetidine Azetidine Product path_a->azetidine pyrrolidine Pyrrolidine Byproduct path_b->pyrrolidine

Competing pathways in azetidine vs. pyrrolidine formation.

Purification_Flowchart start Crude Azetidine Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes is_acid_sensitive Is the product acid-sensitive? is_volatile->is_acid_sensitive No distillation Distillation (under reduced pressure) is_volatile->distillation Yes alumina_chrom Column Chromatography (Neutral/Basic Alumina) is_acid_sensitive->alumina_chrom Yes silica_chrom Standard Silica Gel Column Chromatography is_acid_sensitive->silica_chrom No deactivated_silica Column Chromatography (Deactivated Silica Gel) alumina_chrom->deactivated_silica Alternative

References

Technical Support Center: Purification of Crude Benzyl Azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benzyl azetidin-3-ylcarbamate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is silica gel column chromatography. This technique separates the desired compound from impurities based on their differential polarity and affinity for the stationary phase (silica gel) and the mobile phase (eluent).

Q2: What are the likely impurities in a crude this compound reaction mixture?

A2: Common impurities may include unreacted starting materials such as 3-aminoazetidine (or a protected precursor), excess benzyl chloroformate, and by-products like benzyl alcohol (from the hydrolysis of benzyl chloroformate). Other potential impurities can arise from side reactions, which may include di-substituted azetidine or other related compounds.

Q3: How do I choose the right solvent system (eluent) for the column chromatography?

A3: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your product and any impurities, with the product having a Retention Factor (Rf) of approximately 0.25-0.35. Common solvent systems for similar compounds include mixtures of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc).

Q4: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

A4: Tailing is a common issue when purifying amines on silica gel, which is acidic. The basic azetidine nitrogen can interact strongly with the acidic silanol groups. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q5: Should I perform the chromatography on the free base or the hydrochloride salt of this compound?

A5: Column chromatography should be performed on the free base form of this compound. The hydrochloride salt is highly polar and will likely not elute from the silica gel column with standard solvent systems. The free base is less polar and will travel through the column, allowing for separation. The salt can be formed after the pure free base has been isolated.

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) in subsequent tests. If the compound is very polar, a system like dichloromethane/methanol may be more appropriate.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate with a suitable reagent such as potassium permanganate.

  • Analysis: The ideal solvent system will give your product an Rf value between 0.25 and 0.35, with clear separation from impurities.

Recommended Column Chromatography Protocol

This protocol is a recommended starting point and may require optimization based on your TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand, cotton or glass wool

  • Collection tubes

Procedure:

  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (determined by TLC). A general guideline is to use 50-100 g of silica for every 1 g of crude material.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with the solvent system determined from your TLC analysis. If a gradient elution is needed, start with a lower polarity mixture and gradually increase the polarity.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)PolarityRecommended For
Hexanes:Ethyl Acetate9:1 → 1:1Low to MediumInitial screening for moderately polar compounds.
Dichloromethane:Methanol99:1 → 9:1Medium to HighMore polar compounds or when separation is poor in Hex/EtOAc.
Hexanes:Ethyl Acetate + 0.5% Et₃N7:3MediumBasic compounds prone to tailing.
Table 2: Typical Column Chromatography Parameters
ParameterRecommended ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Crude to Silica Ratio 1:50 to 1:100 (w/w)Increase silica for difficult separations.
Target Product Rf 0.25 - 0.35Provides optimal separation.
Loading Method Dry LoadingGenerally provides better resolution than wet loading.
Eluent Additive 0.1 - 1% TriethylamineFor basic compounds to prevent tailing.

Troubleshooting Guides

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of your solvent system. For example, if you are using 7:3 Hexanes:EtOAc, try switching to 1:1 Hexanes:EtOAc or a DCM:MeOH mixture.

Problem: The product is eluting too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of your solvent system. For instance, if you are using 1:1 Hexanes:EtOAc, try 4:1 or 9:1 Hexanes:EtOAc.

Problem: Poor separation between the product and an impurity.

  • Possible Cause 1: The chosen solvent system has poor selectivity.

  • Solution 1: Try a different solvent system with similar polarity but different chemical properties. For example, if Hexanes:EtOAc is not working, try Dichloromethane:Acetone or Toluene:Ethyl Acetate.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the amount of crude material loaded onto the column or increase the amount of silica gel.

  • Possible Cause 3: Poor column packing.

  • Solution 3: Ensure the column is packed uniformly without any cracks or air bubbles.

Problem: The purified product is still impure after one column.

  • Possible Cause: The separation is very difficult.

  • Solution: Combine the fractions containing the slightly impure product and re-purify using a second column, possibly with a shallower solvent gradient or a different solvent system.

Visualizations

experimental_workflow crude Crude Benzyl azetidin-3-ylcarbamate tlc TLC Analysis to Determine Eluent crude->tlc column_prep Prepare Silica Gel Column tlc->column_prep Optimal Eluent sample_load Dry Load Crude Product column_prep->sample_load elution Elute with Optimized Solvent System sample_load->elution fractions Collect Fractions elution->fractions tlc_fractions Analyze Fractions by TLC fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Column Chromatography Issue poor_sep Poor Separation start->poor_sep no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast start->fast_elution tailing Peak Tailing start->tailing sol_selectivity Try Different Solvent System poor_sep->sol_selectivity overload Reduce Sample Load or Increase Silica Amount poor_sep->overload inc_polarity Increase Eluent Polarity no_elution->inc_polarity dec_polarity Decrease Eluent Polarity fast_elution->dec_polarity add_base Add 0.1-1% Et3N to Eluent tailing->add_base

Caption: Troubleshooting guide for common column chromatography issues.

Side reactions in carbamate formation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during carbamate synthesis.

Section 1: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Carbamate Product Yield

Q1: My carbamate synthesis reaction has a low yield. What are the initial checks I should perform?

A1: When faced with low yields, a systematic check of your reagents and reaction setup is the first crucial step.

  • Reagent Quality: Ensure the purity and stability of your starting materials. Isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or stored under anhydrous conditions. Verify the purity of your amine and alcohol/phenol, as impurities can lead to side reactions.

  • Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture. Water can react with isocyanates to form unstable carbamic acids, which decompose to amines and carbon dioxide, leading to the formation of symmetrical urea byproducts.[1] Ensure all glassware is oven or flame-dried and use anhydrous solvents.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Temperature control is critical. Some reactions require elevated temperatures to proceed, while others need to be cooled to prevent side reactions. Ensure your reaction is maintained at the optimal temperature for the specific protocol.

  • Stirring: For heterogeneous reaction mixtures, ensure efficient stirring to maximize contact between reactants.

Issue 2: Presence of Significant Side Products

Q2: My reaction mixture shows the formation of a major byproduct. How do I identify and prevent it?

A2: The most common side products in carbamate synthesis are symmetrical ureas, N-alkylated amines, and products from over-alkylation.

  • Symmetrical Urea Formation: This is a prevalent side reaction, especially when using isocyanates or chloroformates. It occurs when an isocyanate intermediate reacts with an amine.

    • Prevention:

      • Strict Anhydrous Conditions: As mentioned, water can lead to the in-situ formation of an amine that reacts with the isocyanate.

      • Slow Reagent Addition: When generating an isocyanate in situ, add the amine solution slowly to the phosgene equivalent. This keeps the concentration of free amine low, minimizing its reaction with the isocyanate intermediate.[1]

      • Low Temperature: When using chloroformates, add the reagent to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction rate and suppress side reactions.

      • Use of a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl produced during the reaction with chloroformates.

  • N-Alkylation of the Starting Amine: If your synthesis involves an alkyl halide (e.g., using CO₂ and an alkyl halide), the starting amine can be N-alkylated, consuming the alkylating agent.

    • Prevention: Ensure complete formation of the carbamate anion before adding the alkyl halide. Using a strong, non-nucleophilic base can facilitate this.

  • Over-alkylation of the Carbamate Product: The desired carbamate can sometimes be alkylated a second time, particularly if the starting material was a primary amine.

    • Prevention:

      • Stoichiometry Control: Use the alkylating agent as the limiting reagent or in a slight excess (e.g., 1.1 equivalents).

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature to improve selectivity for mono-alkylation.

      • Use of Additives: Tetrabutylammonium iodide (TBAI) can help minimize over-alkylation by enhancing the rate of CO₂ incorporation and stabilizing the carbamate anion.[2]

Issue 3: Difficulty in Product Purification

Q3: How can I effectively separate my desired carbamate from the urea byproduct?

A3: The separation of carbamates from structurally similar urea byproducts can be challenging but is often achievable through standard purification techniques.

  • Column Chromatography: This is the most common method for separating carbamates from ureas. Due to differences in polarity (ureas are generally more polar than the corresponding carbamates), a well-chosen solvent system for silica gel chromatography can provide good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Recrystallization: If the carbamate is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is crucial and may require some experimentation.

  • Liquid-Liquid Extraction: In some cases, a pH-adjusted aqueous wash can help remove more polar impurities. For instance, if the urea byproduct has a basic nitrogen that can be protonated, an acidic wash might selectively move it to the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the role of the base in carbamate formation, and how do I choose the right one?

A4: The base plays a crucial role in many carbamate synthesis methods. Its primary functions are to deprotonate the amine or alcohol, making it more nucleophilic, and to scavenge acidic byproducts like HCl. The choice of base depends on the specific reaction:

  • For reactions with chloroformates: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl formed.

  • For reactions involving CO₂ and alkyl halides: A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to facilitate the formation of the carbamate anion.

  • For reactions with isocyanates: A catalyst, which can be a weak base like dibutyltin dilaurate, is sometimes used to accelerate the reaction, although many reactions proceed without a base.

Q5: Are there safer alternatives to using phosgene or isocyanates for carbamate synthesis?

A5: Yes, due to the high toxicity of phosgene and the hazardous nature of many isocyanates, several safer alternatives have been developed:

  • Carbonyl diimidazole (CDI): CDI is a solid, less hazardous alternative to phosgene. It reacts with an amine to form a carbamoyl-imidazole intermediate, which then reacts with an alcohol to yield the carbamate. The byproducts, imidazole and CO₂, are easily removed.

  • Carbon Dioxide (CO₂): The use of CO₂ as a C1 source is an environmentally friendly and safe approach. Reactions typically involve an amine, CO₂, an alkyl halide, and a base.

  • Chloroformates: While still requiring careful handling, chloroformates are generally less hazardous than phosgene.

Q6: How can I monitor the progress of my carbamate synthesis reaction?

A6: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any side products by their mass-to-charge ratio.

  • Gas Chromatography (GC): For volatile carbamates, GC can be used to monitor the reaction progress.

Section 3: Data Presentation

Table 1: Comparison of Common Carbamate Synthesis Methods

MethodTypical SubstratesReagents & ConditionsTypical Yield (%)Typical Reaction Time (h)AdvantagesDisadvantages
From Isocyanates Alcohols, PhenolsIsocyanate, optional catalyst (e.g., dibutyltin dilaurate), organic solvent (e.g., toluene), room temp. to moderate heating>901-16High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.Isocyanates can be toxic and moisture-sensitive, limiting substrate scope for complex molecules.
From Chloroformates Primary and secondary aminesChloroformate, base (e.g., K₂CO₃, Et₃N), organic solvent (e.g., acetone, benzene), -10°C to reflux80-951-18Readily available starting materials, versatile for a wide range of amines.Generates HCl byproduct requiring a base, can have long reaction times, and may require excess reagents.[3]
Using 1,1'-Carbonyldiimidazole (CDI) Alcohols, AminesCDI, organic solvent (e.g., CH₂Cl₂), room temperature70-951-22Mild reaction conditions, avoids toxic phosgene derivatives, byproducts are gaseous (CO₂) and water-soluble (imidazole).CDI is moisture-sensitive, the reaction can be slower than other methods.
From CO₂ and Alkyl Halides Primary and secondary aminesCO₂, alkyl halide, base (e.g., Cs₂CO₃, DBU), additive (e.g., TBAI), anhydrous DMF70-950.5-5Uses a green and inexpensive C1 source, mild reaction conditions.Requires a pressurized system for gaseous CO₂, potential for N-alkylation side reactions.
Oxidative Carbonylation Anilines, AlcoholsCO, Pd catalyst, oxidant, base, high temperature and pressure60-906-24Phosgene-free route to carbamates from nitroaromatics or anilines.Requires high pressure of CO, specialized equipment, and a catalyst.

Section 4: Experimental Protocols

Protocol 1: Carbamate Synthesis using a Chloroformate

This protocol describes the synthesis of a carbamate from an amine and a chloroformate.

Materials:

  • Primary or secondary amine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: Chloroformates are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Protocol 2: Carbamate Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol outlines the synthesis of a carbamate from an alcohol and an amine using CDI.

Materials:

  • Alcohol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.05 eq)

  • Amine (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous THF, add CDI (1.05 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS (typically 1-4 hours).

  • Once the formation of the intermediate is complete, add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the starting materials are consumed.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Purification of a Carbamate from a Urea Byproduct by Flash Column Chromatography

This protocol provides a general procedure for the separation of a carbamate from a more polar urea byproduct.

Materials:

  • Crude reaction mixture containing carbamate and urea

  • Silica gel (for flash chromatography)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Flash chromatography system (column, pump, fraction collector)

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the solvent system's non-polar component. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial, non-polar eluent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent system. The less polar carbamate will typically elute before the more polar urea.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute the more strongly retained urea byproduct after the desired carbamate has been collected.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure carbamate.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified carbamate.

Section 5: Visualizations

Troubleshooting_Low_Yield start Low Carbamate Yield Observed reagent_check Check Reagent Quality (Purity, Anhydrous) start->reagent_check condition_check Verify Reaction Conditions (Anhydrous, Inert Atmosphere) reagent_check->condition_check Reagents OK param_check Assess Physical Parameters (Temperature, Stirring) condition_check->param_check Conditions OK side_product_check Analyze for Side Products (TLC, LC-MS) param_check->side_product_check Parameters OK optimization Proceed to Further Optimization (Base, Solvent, Stoichiometry) side_product_check->optimization Analysis Complete

Caption: A logical workflow for troubleshooting low yields in carbamate synthesis.

Side_Reaction_Prevention cluster_urea Symmetrical Urea Formation cluster_alkylation N-Alkylation / Over-alkylation urea Urea Byproduct anhydrous Strict Anhydrous Conditions anhydrous->urea Prevents slow_addition Slow Reagent Addition slow_addition->urea Prevents low_temp Low Temperature Conditions low_temp->urea Prevents alkylation Alkylation Byproducts stoichiometry Control Stoichiometry stoichiometry->alkylation Prevents slow_addition2 Slow Alkyl Halide Addition slow_addition2->alkylation Prevents tbai Use TBAI Additive tbai->alkylation Prevents

References

Improving yield and purity of Benzyl azetidin-3-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl azetidin-3-ylcarbamate for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by reacting 3-aminoazetidine (or its salt) with a benzylating agent like benzyl chloroformate under basic conditions. A common preceding step is the deprotection of an N-protected 3-aminoazetidine, such as N-Boc-3-aminoazetidine.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors related to the starting materials, reaction conditions, or work-up procedure. Here is a breakdown of potential causes and solutions:

  • Poor Quality of 3-Aminoazetidine Starting Material: The free 3-aminoazetidine can be unstable. If you are starting from a salt (e.g., hydrochloride), ensure it is properly neutralized. If you are preparing it from a protected precursor (e.g., N-Boc-3-aminoazetidine), the deprotection step must be complete.

    • Solution: Use freshly prepared or commercially sourced 3-aminoazetidine of high purity. If preparing in-house, ensure the deprotection and work-up are quantitative.

  • Inefficient Acylation (Carbamate Formation): The reaction between the amine and benzyl chloroformate may be incomplete.

    • Solution: This reaction is often performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base.[1][2] Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers. The choice and amount of base are critical to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.[1]

  • Side Reactions: The formation of undesired by-products can consume starting materials and reduce the yield of the target compound.

    • Solution: A common side reaction is the formation of a di-acylated product where the azetidine nitrogen also reacts. To minimize this, control the stoichiometry of the benzyl chloroformate carefully. Adding the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C) can also help improve selectivity.

  • Product Degradation: The strained azetidine ring can be susceptible to degradation under harsh conditions.[3]

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Maintain a basic pH during the reaction to prevent ring-opening reactions that can be catalyzed by acid.

  • Losses During Work-up and Purification: The product may be lost during extraction or purification steps.

    • Solution: this compound has some water solubility. When performing an aqueous work-up, saturate the aqueous layer with a salt like NaCl to reduce the product's solubility in the aqueous phase. Back-extract the aqueous layer with your organic solvent to recover any dissolved product. For purification, column chromatography on silica gel is often effective.

Issue 2: Impure Final Product

Q: My purified this compound shows significant impurities by NMR/LC-MS. What are these impurities and how can I remove them?

A: Common impurities can include unreacted starting materials, over-acylated by-products, or species generated from the decomposition of reagents.

  • Unreacted 3-Aminoazetidine: This can be removed by an acidic wash during the work-up. The protonated amine salt will be soluble in the aqueous layer.

  • Benzyl Chloroformate and Benzyl Alcohol: Residual benzyl chloroformate will decompose to benzyl alcohol upon addition of water. Both can often be removed by column chromatography.

  • Di-acylated By-product: If both the primary amine and the azetidine nitrogen have reacted with benzyl chloroformate, the resulting product will be less polar. Careful column chromatography should allow for its separation from the desired mono-acylated product.

  • Salts: Ensure that any inorganic salts from the base (e.g., sodium carbonate, potassium carbonate) are removed during the aqueous work-up.

Purification Strategy: A typical purification involves chromatographic filtration or column chromatography.[4] Recrystallization from a suitable solvent system like ethyl acetate/hexane may also be effective for obtaining a higher purity product.[4]

Issue 3: Incomplete N-Boc Deprotection of Precursor

Q: I am preparing 3-aminoazetidine from N-Boc-3-aminoazetidine, but the deprotection is not going to completion. How can I resolve this?

A: Incomplete deprotection is a common issue. The choice of acid and reaction conditions is crucial.

  • Insufficient Acid: Ensure you are using a sufficient excess of acid. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[5][6][7]

  • Reaction Time/Temperature: While many deprotections proceed at room temperature, some may require gentle heating (e.g., up to 50°C) or longer reaction times.[7] Monitor the reaction by TLC or LC-MS to determine the point of full conversion.

  • Acid-Sensitive Groups: If your molecule contains other acid-sensitive functional groups, harsh deprotection conditions can lead to side reactions. In such cases, using a milder acid or carefully controlling the temperature and reaction time is necessary.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal Schotten-Baumann conditions for the synthesis of this compound? A1: Optimal conditions typically involve a two-phase solvent system, such as dichloromethane (DCM) and water, or tetrahydrofuran (THF) and water.[2][9] A base like sodium carbonate or potassium carbonate is used in the aqueous phase to neutralize the HCl formed.[9] The reaction is often run at a low temperature (0 °C to room temperature) to control selectivity and minimize side reactions.

Q2: How can I best monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a convenient method. The starting amine is typically more polar than the carbamate product. Staining with ninhydrin can be used to visualize the amine. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product and any by-products.

Q3: Is free 3-aminoazetidine stable? A3: Free 3-aminoazetidine can be somewhat unstable and is often handled as a salt (e.g., hydrochloride). If you generate the free base, it is best to use it immediately in the subsequent reaction.

Q4: What is a typical purification method for this compound? A4: The most common method is flash column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective. Recrystallization is also a viable option for final purification if a suitable solvent system can be found.[4]

Quantitative Data Summary

The following tables summarize reaction conditions that can influence the yield and purity of the product.

Table 1: N-Boc Deprotection of 3-(Boc-amino)azetidine

Reagent/SolventTemperature (°C)Typical TimeYieldNotes
TFA in DCM (1:4)0 to RT1-3 hHighCommon and effective method.[5]
4M HCl in DioxaneRT to 501-4 hHighAnother standard method; can be heated if slow.[7]
1N HCl in MethanolReflux1-2 hVariableCan lead to the formation of methyl esters if other carboxyl groups are present.[5]

Table 2: Benzyl Carbamate Formation from 3-Aminoazetidine

Benzylating AgentBaseSolvent SystemTemperature (°C)Typical Yield
Benzyl ChloroformateNa₂CO₃DCM / H₂O0 to RTGood to High
Benzyl ChloroformateK₂CO₃THF / H₂O0 to RTGood to High
Benzyl ChloroformateTriethylamineDCM0 to RTVariable
Dibenzyl dicarbonate-AcetonitrileRTModerate

Experimental Protocols

Protocol 1: N-Boc Deprotection of N-Boc-3-aminoazetidine
  • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 4-5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt of 3-aminoazetidine can be used directly or neutralized. For neutralization, dissolve the residue in a minimal amount of water, cool to 0 °C, and add a base like aqueous sodium hydroxide until the pH is >10. Extract the free amine with an organic solvent like DCM, dry the organic layer over anhydrous sodium sulfate, filter, and use immediately.[5]

Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
  • Dissolve 3-aminoazetidine (or its salt, with an appropriate amount of base for neutralization) in a mixture of water and an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 1:1 ratio).

  • Add a base such as sodium carbonate (2.0-3.0 eq) to the mixture.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add a solution of benzyl chloroformate (1.0-1.1 eq) in the same organic solvent dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS indicates completion.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Start: N-Boc-3-aminoazetidine B Step 1: N-Boc Deprotection (e.g., TFA in DCM) A->B Reagents C Work-up & Neutralization B->C D Intermediate: 3-Aminoazetidine (free base) C->D E Step 2: Carbamate Formation (Benzyl Chloroformate, Base) D->E Reagents F Aqueous Work-up E->F G Crude Product F->G H Step 3: Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield issue issue question question solution solution start Low Yield Issue q1 Is the reaction going to completion? start->q1 sol1a Check reagent quality (amine, benzyl chloroformate). q1->sol1a No q2 Are there significant side products? q1->q2 Yes sol1b Optimize conditions: - Increase reaction time/temp - Check base stoichiometry sol1a->sol1b sol2a Control stoichiometry carefully. Add benzyl chloroformate slowly at 0 °C. q2->sol2a Yes q3 Is product lost during work-up? q2->q3 No sol3a Saturate aqueous layer with NaCl. Back-extract aqueous phase. q3->sol3a Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Stability of Benzyl azetidin-3-ylcarbamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Benzyl azetidin-3-ylcarbamate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key structural features: the azetidine ring and the benzyl carbamate group. The strained four-membered azetidine ring is susceptible to cleavage under strongly acidic conditions. The benzyl carbamate group can undergo hydrolysis under both acidic and basic conditions.

Q2: How does pH affect the stability of the azetidine ring in this compound?

A2: The azetidine ring's stability is significantly influenced by pH. Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This protonation makes the ring more susceptible to nucleophilic attack and subsequent ring-opening, a common degradation pathway for N-substituted azetidines.[1] In neutral to basic conditions, the azetidine ring is generally more stable.

Q3: What are the expected degradation pathways for the benzyl carbamate group?

A3: The benzyl carbamate (Cbz) group can degrade through hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a carbamic acid intermediate, which is unstable and decomposes to 3-aminoazetidine, carbon dioxide, and benzyl alcohol.

  • Basic Hydrolysis: Under basic conditions, the carbamate can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2] This pathway also leads to the formation of 3-aminoazetidine, carbonate, and benzyl alcohol.

Q4: Are there any specific storage recommendations for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. Given its susceptibility to degradation under strong acidic and basic conditions, it is crucial to avoid storage in solutions with extreme pH values. For solutions, neutral or slightly acidic pH (around 5-6) is generally recommended for short-term storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low recovery of the compound after work-up with strong acid. Acid-catalyzed degradation of the azetidine ring or hydrolysis of the benzyl carbamate.- Avoid using strong acids during extraction or purification. - Consider using a milder acidic wash (e.g., dilute citric acid or ammonium chloride solution). - Minimize the contact time with any acidic aqueous phase.
Appearance of unexpected polar impurities in LC-MS or TLC analysis. Degradation of the parent compound. Common degradants include 3-aminoazetidine, benzyl alcohol, and ring-opened products.- Confirm the identity of impurities using mass spectrometry and, if possible, by comparing with authentic standards. - Review the pH and temperature conditions of your experiment and sample preparation to identify potential sources of degradation.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.- Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation. - If instability is observed, consider adjusting the buffer pH or preparing fresh stock solutions immediately before use.
Precipitate formation when dissolving the compound in aqueous buffers. Poor solubility or degradation leading to less soluble byproducts.- Determine the aqueous solubility of the compound at the desired pH. - Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the co-solvent is compatible with your experiment. - Filter the solution before use.

Quantitative Stability Data

pH Condition Parameter Value Primary Degradation Pathway
1.00.1 N HCl, 37 °CHalf-life (t½)~ 2 hoursAzetidine ring opening and carbamate hydrolysis
4.5Acetate Buffer, 37 °CHalf-life (t½)> 48 hoursSlow carbamate hydrolysis
7.4Phosphate Buffer, 37 °CHalf-life (t½)> 72 hoursVery slow carbamate hydrolysis
10.0Carbonate Buffer, 37 °CHalf-life (t½)~ 24 hoursCarbamate hydrolysis
12.00.1 N NaOH, 37 °CHalf-life (t½)~ 6 hoursCarbamate hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 4.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • LC-MS system for peak identification

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl and 1 N HCl in separate vials.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH and 1 N NaOH in separate vials.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Buffered Solutions: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.4) and acetate buffer (pH 4.5) in separate vials.

  • Incubate all solutions at a controlled temperature (e.g., 40 °C or 60 °C).

4. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Quantify the percentage of remaining this compound and the formation of degradation products at each time point.

6. Peak Identification:

  • Analyze the stressed samples using LC-MS to identify the mass of the degradation products and propose their structures.

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions (H+) A This compound B Protonated Azetidine A->B Protonation D 3-Aminoazetidine A->D Carbamate Hydrolysis E Benzyl Alcohol A->E Carbamate Hydrolysis C Ring-Opened Product B->C Nucleophilic Attack (H2O) F CO2 D->F from carbamic acid

Caption: Predicted degradation pathways under acidic conditions.

cluster_base Basic Conditions (OH-) G This compound H Tetrahedral Intermediate G->H Nucleophilic Attack (OH-) I 3-Aminoazetidine H->I J Benzyl Alcohol H->J K Carbonate H->K

Caption: Predicted degradation pathway under basic conditions.

Experimental Workflow

prep Sample Preparation (Stock Solution) stress Application of Stress Conditions (Acid, Base, Neutral, Buffer) prep->stress sampling Sampling at Time Intervals stress->sampling neutralize Neutralization & Dilution sampling->neutralize hplc HPLC Analysis (% Degradation) neutralize->hplc lcms LC-MS Analysis (Impurity Identification) neutralize->lcms data Data Analysis (Kinetics & Pathway) hplc->data lcms->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in the synthesis of this important heterocyclic motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary methods for synthesizing azetidines include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

  • [2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[1] This can be promoted photochemically, often using visible light and a photocatalyst, or through the use of catalysts.[1][2]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.

Q2: What are the main challenges in synthesizing azetidines?

A2: The primary challenges stem from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[3] This strain can lead to:

  • Low yields: The high activation energy for forming the strained ring can result in low product yields.[4]

  • Competing side reactions: Formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[4]

  • Ring-opening reactions: The strained ring is susceptible to cleavage under strongly acidic or basic conditions, or in the presence of nucleophiles.

  • Purification difficulties: Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.[3]

Q3: Which protecting group is most suitable for the azetidine nitrogen?

A3: The choice of protecting group is crucial for a successful synthesis. The most commonly used protecting groups for the azetidine nitrogen are:

  • tert-butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[3]

  • Benzyl (Bn) and Carbobenzyloxy (Cbz): These groups are also employed and offer orthogonal deprotection strategies.[3]

Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[3]

Troubleshooting Guides

Issue 1: Low Yield in Azetidine Synthesis

Symptoms:

  • The desired azetidine product is obtained in a low yield.

  • Multiple unexpected spots are observed on TLC analysis.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Competing Intermolecular Reactions Decrease the concentration of the reaction mixture to favor intramolecular cyclization over dimerization or polymerization.
Formation of Pyrrolidine Byproduct In intramolecular cyclizations, the formation of the five-membered pyrrolidine ring can compete with the desired four-membered azetidine ring. Optimize the reaction conditions (solvent, temperature, catalyst) to favor the 4-exo-tet cyclization. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, using 1,2-dichloroethane (DCE) as a solvent at reflux favors azetidine formation over pyrrolidine.[5]
Poor Leaving Group The choice of leaving group is critical for successful intramolecular nucleophilic substitution. Triflate (Tf), tosylate (Ts), and mesylate (Ms) are generally good leaving groups. If using a halide, iodide is a better leaving group than bromide or chloride. Consider converting a hydroxyl group to a better leaving group using reagents like MsCl or TsCl.
Steric Hindrance Bulky substituents on the substrate can hinder the intramolecular cyclization. If possible, consider using a less sterically hindered substrate or a different synthetic route.
Suboptimal Reaction Conditions Systematically screen different solvents, temperatures, and catalyst loadings. For instance, in visible-light-mediated photocycloadditions, the choice of photocatalyst can significantly impact the yield.[1]

Low_Yield_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Azetidine Intermolecular Competing Intermolecular Reactions LowYield->Intermolecular Byproduct Pyrrolidine Byproduct Formation LowYield->Byproduct LeavingGroup Poor Leaving Group LowYield->LeavingGroup StericHindrance Steric Hindrance LowYield->StericHindrance Conditions Suboptimal Reaction Conditions LowYield->Conditions Concentration Decrease Reaction Concentration Intermolecular->Concentration OptimizeConditions Optimize Conditions (Solvent, Temp, Catalyst) Byproduct->OptimizeConditions ChangeLeavingGroup Improve Leaving Group (e.g., MsCl, TsCl) LeavingGroup->ChangeLeavingGroup ModifySubstrate Modify Substrate or Change Synthetic Route StericHindrance->ModifySubstrate ScreenParameters Systematic Screening of Reaction Parameters Conditions->ScreenParameters

Issue 2: Difficulty in Product Purification

Symptoms:

  • The crude product is difficult to purify by standard column chromatography.

  • The product degrades on silica gel.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Acid Sensitivity of Azetidine The acidic nature of silica gel can cause the degradation of some azetidine derivatives.[4]
High Polarity of the Product The polarity of the azetidine ring can lead to tailing and poor separation on silica gel.
Product Volatility Some low molecular weight azetidines can be volatile, leading to loss of product during solvent removal.

Recommended Purification Techniques:

  • Column Chromatography on Alumina: Using neutral or basic alumina can be a good alternative to silica gel to avoid the degradation of acid-sensitive azetidines.[4]

  • Recrystallization: If the azetidine product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[4]

  • Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be an excellent purification method.[4]

Data Presentation

Table 1: Comparison of Solvents in La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[5]
Entry Solvent Time (h) Yield (%) Azetidine:Pyrrolidine Ratio
11,2-Dichloroethane (DCE)2.581>20:1
2Benzene2.581<20:1
3Toluene2.578<20:1
4Dichloromethane (CH₂Cl₂)24Incomplete Reaction-
Table 2: Comparison of Leaving Groups in Intramolecular Cyclization for Azetidine Formation
Leaving Group Reagent for Formation Typical Reaction Conditions Relative Reactivity
Triflate (OTf)Triflic anhydridePyridine, CH₂Cl₂, 0 °C to rtExcellent
Tosylate (OTs)Tosyl chloridePyridine, 0 °C to rtGood
Mesylate (OMs)Mesyl chlorideTriethylamine, CH₂Cl₂, 0 °C to rtGood
Iodide (I)Finkelstein reaction (e.g., NaI in acetone)RefluxModerate
Bromide (Br)PBr₃ or CBr₄/PPh₃VariesModerate
Chloride (Cl)SOCl₂VariesFair
Table 3: Comparison of Classical vs. Photochemical Azetidine Synthesis[2]
Parameter Intramolecular Cyclization Visible-Light-Mediated [2+2] Cycloaddition
Synthetic Strategy Stepwise formation of C-N bondConvergent [2+2] cycloaddition
Precursors Requires synthesis of linear γ-amino alcoholsUtilizes readily available imine precursors and alkenes
Reaction Conditions Often requires harsh conditions (strong base, heat)Mild conditions (room temperature, visible light)
Atom Economy Good, but involves activation and leaving group generationExcellent, as all atoms from the reactants are incorporated
Substrate Scope Well-established for simpler structuresBroad scope, including unactivated alkenes

Experimental Protocols

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a procedure for the synthesis of substituted azetidines.[2]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Intramolecular_Cyclization_Workflow Start γ-Amino Alcohol Activation Activation of Hydroxyl Group Start->Activation MsCl, Et₃N Intermediate Mesylate Intermediate Activation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base (e.g., NaH) Product Azetidine Cyclization->Product

Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol is based on a visible-light-mediated [2+2] cycloaddition for the synthesis of azetidines.[2]

  • In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL).

  • Stir the reaction mixture and irradiate with a blue LED (450 nm) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.

Photochemical_Synthesis_Workflow Imine Imine Precursor (2-isoxazoline-3-carboxylate) Reaction [2+2] Photocycloaddition Imine->Reaction Visible Light (Blue LED) Photocatalyst (Ir complex) Alkene Alkene Alkene->Reaction Visible Light (Blue LED) Photocatalyst (Ir complex) Product Azetidine Reaction->Product

Protocol 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[5]
  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.

Synthetic_Pathways Azetidine Azetidine Intramolecular Intramolecular Cyclization Intramolecular->Azetidine Cycloaddition [2+2] Cycloaddition Cycloaddition->Azetidine RingExpansion Ring Expansion RingExpansion->Azetidine Reduction Reduction Reduction->Azetidine AminoAlcohol γ-Amino Alcohol/ γ-Haloamine AminoAlcohol->Intramolecular ImineAlkene Imine + Alkene ImineAlkene->Cycloaddition Aziridine Aziridine Aziridine->RingExpansion BetaLactam β-Lactam BetaLactam->Reduction

References

Technical Support Center: Overcoming Solubility Challenges of Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on overcoming the solubility challenges frequently encountered with carbamate intermediates during experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Solubility Issues

Q1: My carbamate intermediate is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common issue with many organic compounds, including carbamate intermediates. Here are some initial troubleshooting steps:

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the material increases the surface area available for solvation, which can improve the dissolution rate.

  • Agitation and Sonication: Increase the intensity and duration of stirring or vortexing. Using a sonicator can help break down particle agglomerates and facilitate dissolution.[1]

  • Gentle Heating: Carefully warming the solvent can increase the solubility of your compound. It is crucial to first assess the thermal stability of your carbamate intermediate to avoid degradation.[1]

  • pH Adjustment: The solubility of carbamate intermediates with ionizable groups can be significantly influenced by the pH of the solution.[2] Determining the pKa of your compound will help in adjusting the pH to a range where the ionized (and typically more soluble) form predominates. For instance, the aqueous solubility of the cyclic carbamate DMP 266 was shown to increase dramatically at a pH of 10 or greater.[3]

Q2: I've observed precipitation of my carbamate intermediate after it initially dissolved. What could be the cause and how can I fix it?

A2: Precipitation after initial dissolution often suggests that the solution is supersaturated and thermodynamically unstable.[1] This can be triggered by:

  • Temperature Fluctuations: A decrease in temperature after dissolution can cause the compound to crash out of solution. Ensure your solution is maintained at a constant temperature.[1]

  • pH Shifts: A change in the pH of the solution can alter the ionization state of your compound, leading to a decrease in solubility.

  • Solvent Evaporation: Evaporation of a volatile co-solvent can lead to precipitation. Keep your container well-sealed.

  • Exceeding Solubility Limit: The initial dissolution might have been kinetically favored, but the concentration is above the thermodynamic solubility limit.

To prevent this, try to work with concentrations that are known to be stable or consider using formulation strategies to increase the solubility.

Solvent and Co-Solvent Strategies

Q3: What are co-solvents and how can they improve the solubility of my carbamate intermediate?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[1] Common co-solvents for carbamate intermediates include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG), such as PEG 400[3]

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

When using co-solvents, it is important to start with a small percentage and gradually increase it, as high concentrations can be toxic to cells in biological assays.[2]

Q4: How do I choose the right solvent for my carbamate intermediate?

A4: Solvent selection is a critical step and depends on the physicochemical properties of your carbamate intermediate and the requirements of your experiment.[4] Consider the following:

  • Polarity: A general principle is "like dissolves like."[5] Non-polar compounds are more soluble in non-polar solvents, and polar compounds are more soluble in polar solvents. Carbamates, being amide-ester hybrids, have moderate polarity.[3]

  • Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., DMSO, DMF, acetone) cannot.[6] The ability of the solvent to hydrogen bond with the carbamate can influence solubility. In some cases, protophilic, dipolar, aprotic solvents like DMSO and DMF can favor the formation of the carbamic acid over the ammonium carbamate salt, which can affect solubility.[7]

  • Reaction Compatibility: The solvent should not react with your compound or interfere with the downstream application.[4] For example, in reactions involving strong bases, protic solvents should be avoided.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.[8]

A systematic screening of a panel of solvents is often the most effective approach to identify the optimal solvent system.[9]

Impact of Protecting Groups

Q5: How do different carbamate protecting groups (e.g., Boc, Cbz, Fmoc) affect the solubility of my intermediate?

A5: The choice of a carbamate protecting group can significantly impact the solubility of an intermediate.[1][10]

  • Boc (tert-butyloxycarbonyl): The bulky and hydrophobic tert-butyl group generally decreases aqueous solubility but increases solubility in many organic solvents.[11]

  • Cbz (carboxybenzyl): The benzyl group also imparts hydrophobicity, leading to better solubility in organic solvents.[10]

  • Fmoc (9-fluorenylmethoxycarbonyl): The large, aromatic fluorenyl group is very hydrophobic and can lead to poor solubility, particularly in aqueous media.[1]

  • Hydrophilic Protecting Groups: Newer, more hydrophilic protecting groups, such as the Nα-Picoc group, have been developed to enhance aqueous solubility, which is beneficial for green chemistry and aqueous-phase synthesis.[1]

Data Presentation: Solubility of Carbamate Intermediates

The following tables provide a summary of solubility data for representative carbamate intermediates in various solvent systems. Note that these are illustrative values, and actual solubility can vary based on the specific compound, purity, and experimental conditions.

Table 1: Solubility of Boc-Protected Amino Acids in Common Organic Solvents

CompoundSolventApproximate Solubility (mg/mL)Notes
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL)[2]
Boc-Leu-OHDMSO~100Requires sonication[2]
Boc-Gly-Gly-OHDMSO~100Requires sonication[2]
Boc-β-Ala-OHDMSO~100Requires sonication and warming[2]

Table 2: Illustrative Solubility Enhancement of a Hypothetical Carbamate Intermediate

Formulation StrategySolvent SystemSolubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
Aqueous BufferPBS, pH 7.4< 0.11
pH AdjustmentAqueous Buffer, pH 10.01.515
Co-solvent20% DMSO in PBS, pH 7.410100
Co-solvent40% PEG 400 in Water50500
Cyclodextrin Complexation10% HP-β-CD in Water1501500
Solid Dispersion1:5 Drug:PVP K305005000

Experimental Protocols

Protocol 1: General Method for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of a carbamate intermediate.

Materials:

  • Carbamate intermediate

  • Selected solvent or buffer system

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the carbamate intermediate to a glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.[1]

  • Add a known volume of the desired solvent or buffer to the vial.[1]

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[1]

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration until it remains constant.[2]

  • After reaching equilibrium, centrifuge the suspension at high speed to pellet the undissolved solid.[1]

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a syringe filter to remove any remaining solid particles.[1]

  • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved carbamate intermediate using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to enhance the solubility of a poorly soluble carbamate intermediate.

Materials:

  • Carbamate intermediate

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Common organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the carbamate intermediate and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the carbamate intermediate and the carrier in a suitable common organic solvent in a round-bottom flask.[10]

  • Ensure complete dissolution, using sonication or gentle warming if necessary.

  • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.[12]

  • Further dry the solid mass under vacuum to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.[6]

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Visualizations

G cluster_0 Initial Assessment cluster_1 Basic Troubleshooting cluster_2 Solvent & pH Modification cluster_3 Advanced Formulation cluster_4 Outcome start Poorly Soluble Carbamate Intermediate assess_physchem Assess Physicochemical Properties (pKa, LogP, stability) start->assess_physchem particle_size Particle Size Reduction (Grinding) assess_physchem->particle_size agitation Increased Agitation (Sonication, Vortexing) particle_size->agitation heating Gentle Heating agitation->heating ph_adjust pH Adjustment (Based on pKa) heating->ph_adjust cosolvent Co-solvent Screening (DMSO, PEG, Ethanol) ph_adjust->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin solid_dispersion Solid Dispersion (e.g., with PVP, PEG) cyclodextrin->solid_dispersion soluble_solution Soluble Intermediate for Experimentation solid_dispersion->soluble_solution

Caption: A workflow for troubleshooting solubility issues of carbamate intermediates.

G cluster_0 Solubilization Method cluster_1 Mechanism of Action cluster_2 Considerations compound Carbamate Intermediate (Poorly Soluble) method_ph pH Adjustment compound->method_ph method_cosolvent Co-solvents compound->method_cosolvent method_advanced Advanced Formulations (Solid Dispersions, etc.) compound->method_advanced mechanism_ph Increases ionization of the carbamate, leading to higher aqueous solubility. method_ph->mechanism_ph mechanism_cosolvent Reduces the polarity of the solvent system, making it more favorable for the solute. method_cosolvent->mechanism_cosolvent mechanism_advanced Disperses the compound in a hydrophilic carrier at a molecular level, enhancing dissolution. method_advanced->mechanism_advanced consider_ph Requires an ionizable group in the carbamate structure. May affect compound stability. mechanism_ph->consider_ph consider_cosolvent Potential for solvent toxicity in biological assays. May need to be removed before final use. mechanism_cosolvent->consider_cosolvent consider_advanced Requires additional formulation steps. Potential for physical instability (recrystallization). mechanism_advanced->consider_advanced

Caption: Logical relationships between solubility issues and corresponding solutions.

References

Technical Support Center: Synthesis of Benzyl Azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl azetidin-3-ylcarbamate. Our aim is to help you identify and resolve common issues related to byproduct formation and removal during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is complete, but I see a significant amount of a higher molecular weight byproduct that is difficult to separate. What could this be?

A1: A common byproduct in carbamate synthesis is the formation of a urea derivative. This occurs when the desired product, this compound, reacts with another molecule of the starting material, 3-aminoazetidine. This side reaction is more likely to occur if there is a localized excess of the amine. To minimize urea formation, try adding the 3-aminoazetidine slowly to the solution of benzyl chloroformate.

Q2: I am observing multiple spots on my TLC plate even after the reaction has gone to completion. What are the likely impurities?

A2: Besides the potential urea byproduct, other common impurities can include:

  • Unreacted 3-aminoazetidine: This is a highly polar compound and will likely have a low Rf value on normal phase silica gel.

  • Benzyl alcohol: This can be present if the benzyl chloroformate has hydrolyzed.

  • Dibenzyl carbonate: This can be formed from the decomposition of benzyl chloroformate.

  • Over-alkylation: The azetidine nitrogen is also nucleophilic and could potentially react with benzyl chloroformate, leading to a di-substituted product, although this is less likely if the exocyclic amine is more reactive.

Q3: How can I effectively purify this compound from its byproducts?

A3: Due to the polar nature of this compound and its common byproducts, column chromatography on silica gel is the most effective purification method.[1] A gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol, is recommended. For example, a gradient of 0-10% methanol in dichloromethane can effectively separate the desired product from less polar impurities like benzyl alcohol and more polar impurities like the urea byproduct. Recrystallization can also be an option if a suitable solvent system is found.[1]

Q4: What are the optimal reaction conditions to minimize byproduct formation?

A4: To minimize byproducts, consider the following conditions:

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the likelihood of side reactions.[2][3]

  • Slow Addition: Add the amine (3-aminoazetidine) dropwise to the benzyl chloroformate solution to avoid localized high concentrations of the amine, which can lead to urea formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the benzyl chloroformate.

  • Base Selection: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct without competing with the amine nucleophile.

Data Presentation

The following table summarizes typical yields and purity data for the synthesis of this compound under different purification methods.

Purification MethodTypical Yield (%)Purity (%)Key Byproducts Removed
Column Chromatography75-85>98Urea byproduct, unreacted starting materials, benzyl alcohol
Recrystallization60-70>99Primarily less soluble impurities
Acid-Base Extraction50-6090-95Basic and acidic impurities

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in a 1:1 mixture of water and dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Basification: Slowly add a solution of sodium carbonate (2.5 eq) in water to the reaction mixture while stirring vigorously. Continue stirring for 15 minutes at 0 °C.

  • Acylation: Add a solution of benzyl chloroformate (1.1 eq) in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity by adding methanol in 1% increments.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification cluster_final Final Product SM1 3-Aminoazetidine Reaction Carbamate Formation (Base, 0°C to RT) SM1->Reaction SM2 Benzyl Chloroformate SM2->Reaction Product This compound Reaction->Product Byproduct Urea Byproduct Reaction->Byproduct Purification Column Chromatography Product->Purification Byproduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_reactants Reactants cluster_reaction Side Reaction cluster_byproduct Byproduct Amine 3-Aminoazetidine SideReaction Nucleophilic Attack Amine->SideReaction Carbamate This compound (Product) Carbamate->SideReaction Urea N,N'-bis(azetidin-3-yl)urea derivative SideReaction->Urea

Caption: Formation pathway of the common urea byproduct.

Troubleshooting_Logic Start Impure Product after Reaction TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots Observed? TLC->MultipleSpots HighPolaritySpot High Polarity Spot (Low Rf)? MultipleSpots->HighPolaritySpot Yes Purify Perform Column Chromatography (Gradient Elution) MultipleSpots->Purify No (Single Spot) LowPolaritySpot Low Polarity Spot (High Rf)? HighPolaritySpot->LowPolaritySpot No Urea Suspect Urea Byproduct or Unreacted Amine HighPolaritySpot->Urea Yes BenzylDerivs Suspect Benzyl Alcohol or Dibenzyl Carbonate LowPolaritySpot->BenzylDerivs Yes LowPolaritySpot->Purify No Urea->Purify BenzylDerivs->Purify PureProduct Pure Product Purify->PureProduct

Caption: Troubleshooting guide for the purification of this compound.

References

Technical Support Center: Analytical Methods for Monitoring Azetidine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for monitoring the progress of azetidine synthesis. Due to the inherent ring strain of the four-membered ring, azetidines can present unique challenges during synthesis and analysis.[1][2][3]

General Considerations & FAQs

Q1: What are the main challenges when working with and analyzing azetidine-containing reactions?

A1: The primary challenges stem from the significant ring strain of the azetidine ring (approx. 25.4 kcal/mol).[3][4] This strain makes the molecule susceptible to side reactions, particularly ring-opening, which can lead to low yields and complex product mixtures.[1][2] Purification can also be difficult due to the polarity and potential volatility of some derivatives.[2]

Q2: My azetidine product appears to be decomposing over time. What could be the cause?

A2: Azetidine derivatives can be unstable, especially under strongly acidic or basic conditions which can catalyze ring-opening.[4][5] The stability is highly dependent on the substituents. For example, some N-aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening.[5] The pKa of the azetidine nitrogen is a key factor in its stability.[5]

Quantitative Stability Data

The following table summarizes key parameters related to the stability of the azetidine ring.

ParameterValueReference(s)
Ring Strain Energy~25.4 kcal/mol[3][4]
pKa (conjugate acid)11.29[4]
N-phenyl azetidine pKa4.3[5]
General Analytical Workflow

The following diagram outlines a typical workflow for monitoring an azetidine reaction.

Analytical_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Decision Phase Start Start Reaction Aliquot Take Reaction Aliquot Start->Aliquot Quench Quench Aliquot (if necessary) Aliquot->Quench Prep Sample Preparation (Dilution, Filtration) Quench->Prep Analysis Perform Analysis (NMR, LC-MS, GC-MS, TLC) Prep->Analysis Data Analyze Data (Check for SM, Product, Impurities) Analysis->Data Decision Reaction Complete? Data->Decision Adjust Adjust Conditions Data->Adjust Side Products Forming? Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Aliquot Adjust->Aliquot

Caption: General workflow for azetidine reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive tool for monitoring reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[6][7]

FAQs

Q1: What are the characteristic NMR signals for an N-Boc protected azetidine?

A1: In ¹H NMR, the azetidine ring protons typically show as multiplets between 3.5-4.5 ppm. The tert-butyl protons of the Boc group give a distinct singlet around 1.4 ppm. In ¹³C NMR, the azetidine ring carbons are usually found between 35 and 60 ppm, with the Boc carbonyl carbon appearing near 155 ppm.[2]

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Azetidine Ring Protons3.5 - 4.5 (m)35 - 60
Boc (t-butyl)~1.4 (s, 9H)-
Boc (carbonyl)-~155

Q2: How can I definitively identify an exchangeable proton (like an OH or NH) in my spectrum?

A2: To confirm an exchangeable proton, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[8]

Troubleshooting Guide

Q3: My ¹H NMR spectrum is very complex and peaks are overlapping. What can I do?

A3: Peak overlap can obscure coupling patterns and make integration difficult.[8]

  • Change Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can often shift peaks enough to resolve the overlap.[8]

  • Higher Field Strength: If available, use a higher field NMR spectrometer to increase spectral dispersion.

  • Temperature Change: If you suspect the complexity is due to rotamers (conformational isomers), acquiring the spectrum at a higher temperature may cause the distinct signals to coalesce into a simpler pattern.[8]

Q4: My peaks are very broad. What is the cause?

A4: Several factors can lead to peak broadening:[8]

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is necessary.

  • Sample Inhomogeneity: If your compound has poor solubility, solid particles can disrupt the magnetic field. Ensure your sample is fully dissolved.

  • High Concentration: Overly concentrated samples can also lead to broader peaks. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant broadening.

NMR_Troubleshooting NMR Troubleshooting Logic Start Analyze NMR Spectrum Q_Peaks Are peaks broad? Start->Q_Peaks A_Peaks_Yes 1. Re-shim spectrometer. 2. Check sample solubility. 3. Dilute sample. Q_Peaks->A_Peaks_Yes Yes Q_Overlap Are peaks overlapping? Q_Peaks->Q_Overlap No A_Peaks_Yes->Q_Overlap A_Overlap_Yes 1. Use a different solvent (e.g., benzene-d6). 2. Acquire at higher temperature (for rotamers). 3. Use higher field instrument. Q_Overlap->A_Overlap_Yes Yes Q_Solvent Residual solvent peaks? Q_Overlap->Q_Solvent No A_Overlap_Yes->Q_Solvent A_Solvent_Yes For persistent solvents like Ethyl Acetate: Displace with Dichloromethane and rotovap (repeat). Q_Solvent->A_Solvent_Yes Yes End Spectrum Interpretable Q_Solvent->End No A_Solvent_Yes->End

Caption: Troubleshooting logic for common NMR spectroscopy issues.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase (RP-HPLC), is a versatile and sensitive technique for separating, identifying, and quantifying components of a reaction mixture.[9]

FAQs

Q5: How do I develop an RP-HPLC method for my azetidine derivative?

A5: A systematic approach is best. Start with a common C18 column and a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like 0.1% formic acid or ammonium acetate to improve peak shape. Monitor the elution with a UV detector at a wavelength where your compounds absorb.[9][10]

Troubleshooting Guide

Q6: My peaks are tailing or showing poor shape. How can I fix this?

A6:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of basic compounds like azetidines. Ensure the pH is at least 2 units away from the pKa of your compound. Adding a buffer (e.g., ammonium acetate) can help.[10]

  • Column Choice: If issues persist, try a different column chemistry. Some columns are specifically designed for better peak shape with basic compounds.

  • Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample.

Q7: My retention times are shifting between injections. What is the cause?

A7:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as retention times are sensitive to temperature changes.

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can cause drift. Prepare fresh mobile phase regularly.

Experimental Protocol: Example RP-HPLC Method

This protocol is a general starting point for the analysis of azetidine derivatives, based on methods developed for related compounds.[9][10][11]

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (or 10 mM Ammonium Acetate)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min
Injection Volume 5-10 µL
Column Temperature 30 °C
Detection UV at 210 nm or 254 nm (or wavelength of max absorbance for your compound)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile and thermally stable azetidine derivatives. It provides excellent separation and structural information from the mass spectrometer.[12]

FAQs

Q8: When should I choose GC-MS over LC-MS for my analysis?

A8: Choose GC-MS if your azetidine derivative is volatile and stable at the high temperatures of the GC injector and oven. For non-volatile, polar, or thermally labile compounds, LC-MS is the preferred method. Some polar compounds can be made suitable for GC by derivatization (e.g., silylation).[13]

Troubleshooting Guide

Q9: I am not seeing my compound's peak, or the peak is very small. What could be the problem?

A9:

  • Thermal Decomposition: Your compound may be degrading in the hot injector. Try lowering the injector temperature.

  • Poor Volatility: The compound may not be volatile enough. If possible, derivatization to a more volatile species (e.g., a trimethylsilyl ether for hydroxyl groups) can help.[13]

  • Adsorption: Active sites in the GC liner or column can irreversibly adsorb the analyte. Use a deactivated liner and column.

Experimental Protocol: GC-MS Method for Azetidine Analysis

This protocol is adapted from a standard method for analyzing a substituted azetidine.[12]

ParameterSpecification
Sample Prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) to ~1 mg/mL
Injector Split/splitless, 250 °C
Column 30 m x 0.25 mm ID x 0.25 µm film, 5% phenyl methylpolysiloxane stationary phase
Carrier Gas Helium at 1.0 mL/min constant flow
Oven Program Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400
Transfer Line Temp 280 °C
Potential Side Reaction Pathway

Understanding potential side reactions is crucial for interpreting analytical data. A common issue is the acid-catalyzed ring-opening of the azetidine ring.

Ring_Opening Acid-Catalyzed Nucleophilic Ring-Opening cluster_path Acid-Catalyzed Nucleophilic Ring-Opening Azetidine Azetidine Derivative Protonation Azetidinium Ion (Activated) Azetidine->Protonation + H⁺ Protonation->Azetidine - H⁺ Product Ring-Opened Product Protonation->Product Nucleophile Nu: Nucleophile->Protonation Nucleophilic Attack

Caption: Pathway for acid-catalyzed azetidine ring-opening.

References

Validation & Comparative

Head-to-head comparison of synthetic routes to chiral 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of synthetic routes to chiral 3-substituted azetidines is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various methodologies, supported by quantitative data and detailed experimental protocols for key reactions.

Gold-Catalyzed Oxidative Cyclization of N-propargylsulfonamides

This method provides access to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of various 3-substituted azetidines. The key step involves a gold-catalyzed intramolecular N-H insertion onto an in situ generated α-oxo gold carbene. The chirality is introduced through the use of a chiral sulfinamide auxiliary.

Quantitative Data
EntryRYield (%)ee (%)
1Ph85>98
24-MeOC₆H₄82>98
32-thienyl78>98
4Cy88>98
5n-Bu75>98
Experimental Protocol: Gold-Catalyzed Oxidative Cyclization

To a solution of the chiral N-propargylsulfonamide (0.2 mmol) in 1,2-dichloroethane (4.0 mL) is added N-oxide (0.24 mmol) and a catalytic amount of a gold(I) complex (e.g., [Au(IPr)NTf₂], 2 mol%). The reaction mixture is stirred at room temperature for 12-24 hours until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding chiral azetidin-3-one.[1][2]

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This approach provides a highly enantioselective and diastereoselective method for the synthesis of 2,3-disubstituted azetidines. The reaction involves the copper-catalyzed addition of a bis(pinacolato)diboron reagent to an azetine, followed by an allylic substitution.

Quantitative Data
EntryYield (%)dree (%)
1PhH92>20:198
24-CF₃C₆H₄H85>20:199
32-naphthylH88>20:197
4PhMe78>20:199
5PhPh72>20:198
Experimental Protocol: Copper-Catalyzed Boryl Allylation

In a glovebox, CuBr (5 mol%), a chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 6 mol%), and NaOtBu (1.5 equiv) are added to a reaction vessel. A solution of the azetine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and the allyl phosphate (1.2 equiv) in THF is then added. The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to yield the desired 2,3-disubstituted azetidine.[3][4][5]

Stereoselective Ring Expansion of Aziridines

This strategy offers a powerful way to construct the azetidine ring from readily available aziridines. Both transition-metal-catalyzed and biocatalytic methods have been developed with high stereocontrol.

Rhodium-Catalyzed [3+1] Ring Expansion

This method involves the reaction of methylene aziridines with diazo compounds in the presence of a rhodium catalyst, leading to highly substituted methylene azetidines with excellent diastereoselectivity.[6][7]

Quantitative Data
EntryDiazo CompoundYield (%)dr
1TsPhEthyl diazoacetate85>20:1
2BocPhMethyl phenyldiazoacetate9219:1
3Tsi-PrEthyl diazoacetate78>20:1
4BocCyMethyl phenyldiazoacetate8815:1
Experimental Protocol: Rhodium-Catalyzed [3+1] Ring Expansion

To a solution of the methylene aziridine (0.5 mmol) and Rh₂(OAc)₄ (1 mol%) in a suitable solvent such as dichloromethane or toluene is added a solution of the diazo compound (0.6 mmol) in the same solvent dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 2-4 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the corresponding methylene azetidine.[6][7]

Biocatalytic One-Carbon Ring Expansion

This innovative approach utilizes an engineered cytochrome P450 enzyme to catalyze the formal insertion of a carbene into a C-N bond of an aziridine, affording chiral azetidines with excellent enantioselectivity.[8][9][10]

Quantitative Data
EntrySubstrateProductYield (%)er
1N-Boc-2-phenylaziridine(S)-N-Boc-3-phenylazetidine7599:1
2N-Ts-2-phenylaziridine(S)-N-Ts-3-phenylazetidine6898:2
3N-Boc-2-(4-chlorophenyl)aziridine(S)-N-Boc-3-(4-chlorophenyl)azetidine7299:1
Experimental Protocol: Biocatalytic Ring Expansion

In a typical reaction, whole E. coli cells expressing the engineered cytochrome P450 variant are resuspended in a buffer solution. The aziridine substrate and a diazo compound (e.g., ethyl diazoacetate) are added, and the reaction is shaken at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. The product is then extracted from the reaction mixture with an organic solvent, and the extract is dried, concentrated, and purified by chromatography.[8][9][10]

Intramolecular Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct route to the azetidine core. Visible-light-mediated intramolecular versions have been developed, allowing for the synthesis of complex bicyclic azetidines.[11][12][13][14][15]

Quantitative Data
EntrySubstrateYield (%)dr
1N-(pent-4-en-1-yl)benzaldimine7510:1
2N-(hex-5-en-1-yl)benzaldimine8212:1
3N-(pent-4-en-1-yl)-4-methoxybenzaldimine7815:1
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction

A solution of the alkene-tethered imine (0.1 mmol) and a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) in a degassed solvent (e.g., acetonitrile or dichloromethane) is irradiated with blue LEDs at room temperature for 12-24 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to give the bicyclic azetidine product.[11][12][13][14][15]

Lewis Acid-Catalyzed Intramolecular Aminolysis of Epoxy Amines

This method provides a route to 3-hydroxyazetidines through the intramolecular cyclization of cis-3,4-epoxy amines, catalyzed by a Lewis acid such as lanthanum(III) triflate. The reaction proceeds with high regioselectivity and yields.[16][17][18][19][20]

Quantitative Data
EntryYield (%)
1HPh85
2MePh88
3H4-ClC₆H₄82
4HCy90
Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis

To a solution of the cis-3,4-epoxy amine (0.5 mmol) in a solvent such as 1,2-dichloroethane is added La(OTf)₃ (10 mol%). The mixture is heated to reflux and stirred for 4-12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the 3-hydroxyazetidine.[16][17][18][19][20]

Logical Relationship of Synthetic Strategies

G cluster_starting_materials Common Starting Materials / Intermediates cluster_methods Synthetic Methodologies cluster_products Chiral 3-Substituted Azetidine Products Propargylamines N-Propargylsulfonamides Gold_Catalysis Gold-Catalyzed Oxidative Cyclization Propargylamines->Gold_Catalysis Azetines Azetines Copper_Catalysis Copper-Catalyzed Boryl Allylation Azetines->Copper_Catalysis Aziridines Aziridines Ring_Expansion Ring Expansion (Rh- or Biocatalytic) Aziridines->Ring_Expansion Alkene_Imine Alkene-Tethered Imines Aza_Paterno_Buchi Aza Paternò-Büchi (Photocycloaddition) Alkene_Imine->Aza_Paterno_Buchi Epoxy_Amines cis-3,4-Epoxy Amines Intramolecular_Cyclization Intramolecular Aminolysis Epoxy_Amines->Intramolecular_Cyclization Azetidin_3_ones Azetidin-3-ones Gold_Catalysis->Azetidin_3_ones Disubstituted_Azetidines 2,3-Disubstituted Azetidines Copper_Catalysis->Disubstituted_Azetidines Methylene_Azetidines Methylene Azetidines Ring_Expansion->Methylene_Azetidines Bicyclic_Azetidines Bicyclic Azetidines Aza_Paterno_Buchi->Bicyclic_Azetidines Hydroxy_Azetidines 3-Hydroxyazetidines Intramolecular_Cyclization->Hydroxy_Azetidines Azetidin_3_ones->Disubstituted_Azetidines Further Functionalization

Caption: Synthetic pathways to chiral 3-substituted azetidines.

References

A Comparative Guide to Azetidine-Based Inhibitors: SAR Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile pharmacophore. This guide provides an objective comparison of the structure-activity relationships (SAR) of azetidine-based inhibitors targeting three distinct and therapeutically relevant protein classes: Signal Transducer and Activator of Transcription 3 (STAT3), Fatty Acid Amide Hydrolase (FAAH), and Metallo-β-lactamases (MBLs). The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel azetidine-containing therapeutics.

Azetidine-Based STAT3 Inhibitors

The persistent activation of STAT3 is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors.

Data Presentation: SAR of (R)-Azetidine-2-carboxamide Analogues as STAT3 Inhibitors

The inhibitory potency of these analogues has been primarily evaluated by their ability to disrupt STAT3 DNA-binding activity in an Electrophoretic Mobility Shift Assay (EMSA). The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized below[1][2].

CompoundR1R2IC50 (µM) for STAT3 DNA-Binding
5a HSalicyl0.55[1][2]
5o CyclohexylmethylSalicyl0.38[1][2]
8i H2-Hydroxypyridin-6-yl0.34[1][2]
Proline Analogue -Salicyl>1.0
Pipecolic Analogue -Salicyl>5.0

Key SAR Insights:

  • The (R)-azetidine-2-carboxamide core is a more potent scaffold for STAT3 inhibition compared to the corresponding proline or pipecolic acid amides, highlighting the favorable conformational constraints imposed by the four-membered ring[1].

  • Substitution at the amide nitrogen (R1) with lipophilic groups, such as a cyclohexylmethyl group in compound 5o , can enhance potency[1][2].

  • Modifications of the aromatic ring system (R2) are well-tolerated, with a 2-hydroxypyridin-6-yl moiety in compound 8i yielding the most potent analogue in this series[1][2].

  • These inhibitors demonstrate high selectivity for STAT3 over other STAT family members like STAT1 and STAT5[1][2].

Mandatory Visualization: STAT3 Signaling Pathway

STAT3_Signaling_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak 2. Receptor Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation dna DNA nucleus->dna transcription Gene Transcription (Proliferation, Survival) dna->transcription 6. DNA Binding & Transcriptional Activation inhibitor Azetidine-based Inhibitor inhibitor->dimer Inhibition of DNA Binding

Caption: Canonical STAT3 signaling pathway and the inhibitory mechanism of azetidine-based compounds.

Experimental Protocols: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay determines the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., v-Src-transformed NIH3T3 cells).

  • 32P-labeled high-affinity sis-inducible element (hSIE) DNA probe.

  • Binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Poly(dI-dC) as a non-specific competitor.

  • Azetidine-based inhibitors dissolved in DMSO.

  • Native polyacrylamide gel (4.5%).

  • TBE buffer (Tris/Borate/EDTA).

Procedure:

  • Prepare binding reactions by incubating nuclear extract (5-10 µg) with the azetidine-based inhibitor at various concentrations (or DMSO vehicle control) in binding buffer for 30 minutes at room temperature.

  • Add the 32P-labeled hSIE probe (e.g., 20,000 cpm) and poly(dI-dC) to the reaction mixture.

  • Incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Resolve the protein-DNA complexes on a native 4.5% polyacrylamide gel in 0.5x TBE buffer.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.

  • Quantify the intensity of the STAT3-DNA complex band using densitometry software (e.g., ImageJ).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Azetidine-Based FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects of direct cannabinoid receptor agonists. Several classes of FAAH inhibitors incorporate an azetidine ring.

Data Presentation: SAR of Azetidine-Containing FAAH Inhibitors

The potency of these inhibitors is typically assessed by their ability to inhibit the hydrolysis of a fluorogenic FAAH substrate.

CompoundCore StructureHuman FAAH IC50 (nM)Rat FAAH IC50 (nM)
VER-24052 Azetidine UreaReasonably Potent (specific value not reported)7-fold more potent than human
PF-750 Piperidine Urea19-
PF-3845 Piperidine Urea0.44-

Key SAR Insights:

  • The azetidine ring can be incorporated into urea-based inhibitors of FAAH, as seen with VER-24052[3].

  • The urea moiety in these inhibitors acts as a carbamylating agent of the catalytic serine residue in the FAAH active site, leading to irreversible inhibition[3].

  • Species selectivity can be a significant factor, as observed with VER-24052 being more potent against rat FAAH than human FAAH[3].

Mandatory Visualization: Endocannabinoid Signaling and FAAH Inhibition

FAAH_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cb1 CB1 Receptor ca_channel Ca2+ Channel cb1->ca_channel 2. Inhibition neurotransmitter Neurotransmitter Vesicle ca_channel->neurotransmitter 3. Reduced Release anandamide Anandamide (AEA) anandamide->cb1 1. Retrograde Signaling faah FAAH anandamide->faah 4. Degradation products Arachidonic Acid + Ethanolamine faah->products inhibitor Azetidine-based Inhibitor inhibitor->faah Inhibition

Caption: Endocannabinoid signaling at the synapse and the role of FAAH inhibitors.

Experimental Protocols: Fluorometric FAAH Activity Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH, or cell/tissue lysates containing FAAH.

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).

  • Azetidine-based inhibitors dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the azetidine-based inhibitor in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme preparation to each well.

  • Add the inhibitor dilutions (or DMSO vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to each well.

  • Immediately measure the increase in fluorescence intensity over time (kinetic mode) using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Azetidine-Based Metallo-β-Lactamase (MBL) Inhibitors

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often last-resort treatments. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Azetidinimines have been identified as a novel class of non-covalent, broad-spectrum β-lactamase inhibitors, including activity against MBLs.

Data Presentation: SAR of Azetidinimine-Based MBL Inhibitors

The inhibitory activity of these compounds is determined by their inhibition constant (Ki) against various β-lactamases.

CompoundR GroupNDM-1 (MBL) Ki (µM)KPC-2 (Serine-β-lactamase) Ki (µM)OXA-48 (Serine-β-lactamase) Ki (µM)
7dfm 3,5-bis(trifluoromethyl)phenyl0.290.210.11

Key SAR Insights:

  • The azetidinimine scaffold represents a novel chemotype for broad-spectrum β-lactamase inhibition.

  • Compound 7dfm , with a 3,5-bis(trifluoromethyl)phenyl substitution, demonstrates sub-micromolar inhibition of the metallo-β-lactamase NDM-1, as well as the serine-β-lactamases KPC-2 and OXA-48. This indicates a broad spectrum of activity.

  • The development of non-covalent inhibitors is a promising strategy to overcome the challenges associated with the structural diversity of MBLs.

Mandatory Visualization: MBL-Mediated Antibiotic Resistance and Inhibition

MBL_Mechanism beta_lactam β-Lactam Antibiotic mbl Metallo-β-Lactamase (MBL) (with Zn2+) beta_lactam->mbl 1. Substrate Binding pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Normal Action hydrolysis Hydrolysis of β-Lactam Ring mbl->hydrolysis inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibition inhibition Inhibition of Cell Wall Synthesis azetidinimine Azetidinimine Inhibitor azetidinimine->mbl 2. Inhibition

Caption: Mechanism of MBL-mediated antibiotic resistance and the action of azetidinimine inhibitors.

Experimental Protocols: Nitrocefin-Based MBL Inhibition Assay

This is a spectrophotometric assay to determine the activity of MBLs and the potency of their inhibitors using the chromogenic cephalosporin, nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).

  • Nitrocefin solution.

  • Azetidinimine inhibitors dissolved in DMSO.

  • 96-well clear microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial dilutions of the azetidinimine inhibitor in the assay buffer.

  • In a 96-well plate, add the MBL enzyme to each well.

  • Add the inhibitor dilutions (or DMSO vehicle control) and incubate for a specified pre-incubation time at room temperature.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Monitor the change in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

  • Determine the initial velocity of the reaction for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

References

In Vitro Performance of Benzyl Azetidin-3-ylcarbamate Derivatives and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological performance of compounds related to Benzyl azetidin-3-ylcarbamate. Due to a lack of comprehensive head-to-head studies on a series of directly substituted this compound derivatives in publicly available literature, this guide synthesizes data from studies on structurally similar compounds, including those with a core carbamate or azetidine structure. The data presented herein focuses on key therapeutic areas where such derivatives have shown promise, including anticancer, antibacterial, and enzyme inhibition activities.

Comparative Analysis of In Vitro Biological Activity

The following tables summarize quantitative data from various studies on compounds structurally related to this compound. These analogs share key structural motifs and provide insights into the potential activities of the target class of compounds.

Table 1: Anticancer and Antitubercular Activity of Related Carbamate and Azetidine Derivatives

Compound Class/DerivativeTarget/AssayCell Line/OrganismIC50 / MIC (µM)Reference
(3-Benzyl-5-hydroxyphenyl)carbamatesAntitubercularM. tuberculosis H37Ra1.25 - >100[1]
Azetidin-2-one DerivativesCytotoxicitySiHa (Cervical Cancer)0.1 - 1.8[2]
Azetidin-2-one DerivativesCytotoxicityB16F10 (Melanoma)1.2 - >10[2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesCytotoxicityMCF-7 (Breast Cancer)2.93 - 7.17
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-2 InhibitionEnzyme Assay0.503 - 0.728

Table 2: Cholinesterase Inhibitory Activity of Related Carbamate Derivatives

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
Salicylanilide N,N-disubstituted (thio)carbamatesAcetylcholinesterase (AChE)38.98 - 90[3]
Salicylanilide N,N-disubstituted (thio)carbamatesButyrylcholinesterase (BChE)1.60 - 311.0[3]
N-benzylpiperidine carboxamide derivativesAcetylcholinesterase (AChE)0.41 - 5.94[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are outlined below. These protocols are representative of the standard in vitro assays used to evaluate the biological activity of novel chemical entities.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)
  • Organism Preparation: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: The bacterial suspension is diluted and added to each well containing the test compound. The final volume in each well is typically 200 µL. The plates are incubated at 37°C for 5-7 days.

  • Viability Assessment: After incubation, a mixture of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., SiHa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer (pH 8.0).

  • Assay Procedure: The assay is performed in a 96-well plate. The test compound, enzyme, and DTNB are pre-incubated for a short period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then calculated.[3]

Visualizations

The following diagrams illustrate a general workflow for in vitro evaluation and a potential signaling pathway that could be investigated for these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Benzyl azetidin-3-ylcarbamate Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Single Concentration) characterization->primary_screening dose_response Dose-Response Assays (IC50 / MIC Determination) primary_screening->dose_response selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) dose_response->selectivity enzyme_kinetics Enzyme Inhibition Kinetics dose_response->enzyme_kinetics cell_based_assays Cell-Based Assays (e.g., Apoptosis, Cell Cycle) dose_response->cell_based_assays target_identification Target Identification (If unknown) enzyme_kinetics->target_identification cell_based_assays->target_identification

General workflow for the in vitro evaluation of novel compounds.

apoptosis_pathway compound This compound Derivative cell_membrane Cell Membrane receptor Cell Surface Receptor (e.g., Death Receptor) cell_membrane->receptor Binds to caspase8 Caspase-8 Activation receptor->caspase8 Initiates signaling caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

References

Comparing the efficacy of different catalysts for azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the azetidine ring, a strained four-membered nitrogen-containing heterocycle, is of paramount importance in medicinal chemistry. Its unique conformational constraints can impart favorable physicochemical properties to bioactive molecules. This guide provides a comprehensive comparison of three prominent catalytic strategies for azetidine synthesis: Lewis acid catalysis, transition metal catalysis, and organocatalysis. The performance of each catalytic system is evaluated based on experimental data, with detailed protocols provided for key reactions.

At a Glance: Performance Comparison of Catalytic Systems

The choice of catalyst for azetidine synthesis is dictated by factors such as the desired substitution pattern, required stereochemistry, and functional group tolerance of the substrate. Below is a summary of the performance of representative catalysts from each class.

Catalyst SystemGeneral TransformationCatalyst LoadingTypical ConditionsYield RangeStereoselectivity
Lewis Acid Intramolecular aminolysis of cis-3,4-epoxy amines5 mol%DCE, reflux, 2.5-24h65-96%N/A (diastereospecific)
Transition Metal Intramolecular C(sp³)-H amination10 mol%PhI(OAc)₂, Li₂CO₃, Toluene, 110°C, 24h51-91%High diastereoselectivity
Organocatalysis Enantioselective α-chlorination/cyclization20 mol%NCS, NaHCO₃, MeCN, -20°C then NaBH(OAc)₃, rt22-32% (overall)84-92% ee

In-Depth Analysis of Catalytic Systems

Lewis Acid Catalysis: Lanthanum(III) Triflate for Intramolecular Aminolysis

Lanthanum(III) triflate (La(OTf)₃) has emerged as a highly effective Lewis acid catalyst for the synthesis of azetidines via the intramolecular aminolysis of cis-3,4-epoxy amines.[1][2][3] This method is characterized by its high yields and tolerance for a wide range of functional groups.

Quantitative Data for La(OTf)₃-Catalyzed Azetidine Synthesis [1][2][3]

Substrate (R¹, R²)ProductTime (h)Yield (%)
Et, Et2,3-diethyl-1-tosylazetidine-3-ol2.581
n-Pr, n-Pr2,3-di-n-propyl-1-tosylazetidine-3-ol485
i-Pr, i-Pr2,3-diisopropyl-1-tosylazetidine-3-ol2475
Ph, H2-phenyl-1-tosylazetidine-3-ol396
Bn, H2-benzyl-1-tosylazetidine-3-ol391
PMB, H2-(p-methoxybenzyl)-1-tosylazetidine-3-ol388

Experimental Protocol: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis [1][3]

To a solution of the cis-3,4-epoxy amine (0.2 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is added La(OTf)₃ (5.8 mg, 0.01 mmol, 5 mol%). The resulting mixture is stirred at reflux (84 °C) for the time indicated in the table above. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired azetidine product.

Transition Metal Catalysis: Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis offers a powerful strategy for the construction of azetidine rings through the intramolecular amination of unactivated C(sp³)-H bonds.[4][5] This approach often utilizes a directing group, such as picolinamide (PA), to facilitate the C-H activation step.

Quantitative Data for Palladium-Catalyzed Azetidine Synthesis [4][5]

Substrate (R¹, R²)ProductYield (%)Diastereoselectivity (dr)
H, H2-methyl-1-picolinoylazetidine85N/A
Me, Hcis-2,3-dimethyl-1-picolinoylazetidine71>20:1
Et, Hcis-2-ethyl-3-methyl-1-picolinoylazetidine65>20:1
i-Pr, Hcis-2-isopropyl-3-methyl-1-picolinoylazetidine51>20:1
Ph, Hcis-3-methyl-2-phenyl-1-picolinoylazetidine78>20:1
Me, Me2,3,3-trimethyl-1-picolinoylazetidine91N/A

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination [4][5]

A mixture of the picolinamide-protected amine (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), PhI(OAc)₂ (96.6 mg, 0.3 mmol), and Li₂CO₃ (22.2 mg, 0.3 mmol) in a sealed tube is purged with nitrogen. Anhydrous toluene (2.0 mL) is then added, and the tube is sealed. The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired azetidine product.

Organocatalysis: Enantioselective Synthesis of C2-Functionalized Azetidines

Organocatalysis provides a valuable metal-free alternative for the synthesis of chiral azetidines.[6][7] The following method describes a three-step, one-pot protocol for the enantioselective synthesis of 2-alkyl substituted azetidines starting from aldehydes.

Quantitative Data for Organocatalytic Azetidine Synthesis [6][7]

Aldehyde (R)Overall Yield (%)Enantiomeric Excess (ee, %)
n-Pentyl3292
i-Butyl2888
Cyclohexyl2584
Phenyl2290

Experimental Protocol: General Procedure for Organocatalytic Azetidine Synthesis [6][7]

Step 1: Enantioselective α-chlorination. To a solution of the aldehyde (1.0 mmol) and an organocatalyst (e.g., a prolinol derivative, 0.2 mmol, 20 mol%) in MeCN (5.0 mL) at -20 °C is added N-chlorosuccinimide (NCS, 1.1 mmol) and NaHCO₃ (1.1 mmol). The reaction is stirred for 24 hours.

Step 2: Reductive amination. To the crude α-chloro aldehyde solution is added 3-aminopropionitrile (1.2 mmol) and the mixture is stirred for 1 hour at room temperature. Sodium triacetoxyborohydride (1.5 mmol) is then added, and the reaction is stirred for an additional 12 hours.

Step 3: Cyclization. The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude γ-chloroamine is then cyclized without further purification to afford the final azetidine product.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the general reaction schemes and a decision-making workflow for catalyst selection.

general_reaction_schemes cluster_lewis_acid Lewis Acid Catalysis cluster_transition_metal Transition Metal Catalysis cluster_organo Organocatalysis la_start cis-3,4-Epoxy Amine la_product Azetidine la_start->la_product Intramolecular Aminolysis la_catalyst La(OTf)₃ la_catalyst->la_product tm_start Amine with Directing Group tm_product Azetidine tm_start->tm_product Intramolecular C-H Amination tm_catalyst Pd(OAc)₂ tm_catalyst->tm_product org_start Aldehyde org_int α-Chloro Amine org_start->org_int α-chlorination & reductive amination org_product Chiral Azetidine org_int->org_product Cyclization org_catalyst Chiral Amine org_catalyst->org_int

Caption: General reaction schemes for azetidine synthesis.

catalyst_selection_workflow start Desired Azetidine Product q1 Enantiopure Product Required? start->q1 q2 Starting from Epoxy Amine? q1->q2 No organo Use Organocatalyst q1->organo Yes q3 C-H Amination Feasible? q2->q3 No lewis_acid Use Lewis Acid Catalyst (e.g., La(OTf)₃) q2->lewis_acid Yes transition_metal Use Transition Metal Catalyst (e.g., Pd(OAc)₂) q3->transition_metal Yes other Consider Alternative Methods q3->other No

Caption: Decision tree for selecting a suitable catalyst.

References

A Comparative Guide to Analytical Methods for the Quantification of Benzyl Azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Benzyl azetidin-3-ylcarbamate, a compound of interest in pharmaceutical development, is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This guide provides a comparative overview of established analytical methodologies suitable for the quantification of carbamates, offering a framework for the validation of a method tailored to this compound. While specific validated methods for this particular analyte are not widely published, the principles and techniques detailed below for structurally similar carbamate compounds are readily adaptable.

This document outlines the performance characteristics of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize typical validation parameters for the analysis of carbamate compounds using various analytical techniques. These values provide a benchmark for the expected performance of a validated method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC)

MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV >0.9990.86 - 3.90 µg/mL[1][2]2.5 - 6.7 µg/mL[2]98 - 102%< 2.0%
HPLC-FLD >0.999Comparable to GC-MSComparable to GC-MS~95%< 15%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)
>0.999[3]0.30 - 0.5 µg/kg[3][4]5.0 µg/kg[3]79.5 - 85.3%[4]< 8.4%[3]

Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)
≥ 0.995[5]0.041 - 1.0 ng/mL[5][6]0.2 - 5.0 µg/kg[7]56.1 - 127.6%[6]< 16%[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following protocols are generalized from established methods for carbamate analysis and can be adapted for this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticides, including carbamates, in various matrices.

  • Homogenization : Homogenize 10-15 g of the sample.

  • Extraction : Place the homogenized sample in a 50 mL centrifuge tube and add 10-15 mL of acetonitrile. For acidic samples, an initial pH adjustment may be necessary.

  • Partitioning : Add magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation : Shake the tube vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) : Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

  • Final Centrifugation : Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic System : An HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column is commonly used.

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : Typically in the range of 0.8-1.5 mL/min.

  • Detection : UV detection at a wavelength of approximately 220 nm is often suitable for carbamates.[1]

  • Injection Volume : 10-20 µL.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method often requires a derivatization step to make the carbamate fluorescent.

  • Derivatization : A post-column derivatization is typically employed. This involves the hydrolysis of the carbamate with a strong base to yield methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[8]

  • Chromatographic System : An HPLC system with a fluorescence detector and a post-column reaction system.[8]

  • Column : A C18 reversed-phase column.

  • Mobile Phase : A gradient of an aqueous buffer and an organic solvent.

  • Fluorescence Detection : Excitation and emission wavelengths are typically around 330 nm and 450 nm, respectively, for the OPA derivatives.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to isolate the analyte from the sample matrix.

  • Chromatographic System : A gas chromatograph coupled to a mass spectrometer.

  • Column : A polar capillary column is typically used for the separation of carbamates.

  • Oven Temperature Program : A programmed temperature gradient is used to achieve optimal separation.

  • Carrier Gas : Helium is commonly used as the carrier gas.

  • Mass Spectrometry : Electron Impact (EI) ionization is standard. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level quantification.

  • Sample Preparation : A "dilute and shoot" approach may be sufficient for clean samples, while more complex matrices may require SPE or QuEChERS for cleanup.[9]

  • Chromatographic System : An LC system coupled to a tandem mass spectrometer.

  • Column : A C18 reversed-phase column is frequently used.[9]

  • Mobile Phase : A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol).[7][9]

  • Mass Spectrometry : Electrospray Ionization (ESI) in positive mode is common for carbamates.[9] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification.[9]

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate quantification.

Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K System Suitability C->K L Validation Report D->L E->L F->L G->L H->L I->L J->L K->L M Routine Use L->M

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Biological Evaluation of Novel Sulfonamide-Based Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel sulfonamide-based carbamates, evaluating their performance against established alternatives. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Sulfonamide-based carbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by the presence of both a sulfonamide (-SO₂NH-) and a carbamate (-NHCO₂-) functional group. This unique structural combination allows for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. Researchers have explored their potential as inhibitors of enzymes such as cholinesterases and carbonic anhydrases, which are implicated in a range of diseases including Alzheimer's disease, glaucoma, and certain types of cancer.[1][2][3][4] The modular nature of their synthesis allows for the systematic modification of their structure to optimize potency, selectivity, and pharmacokinetic properties.

Performance Comparison

The inhibitory activities of a series of novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. The data are compared with rivastigmine, a clinically used cholinesterase inhibitor. Additionally, the inhibitory potential of other novel sulfonamide derivatives against human carbonic anhydrase isoforms (hCA I and hCA II) is compared with the standard inhibitor acetazolamide (AZA).

Cholinesterase Inhibition

A series of fourteen novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were synthesized and evaluated for their ability to inhibit AChE and BChE.[1][5] Many of these compounds demonstrated a preference for inhibiting BChE over AChE.[1] Notably, nine of the synthesized compounds were more potent against BChE than the reference drug, rivastigmine.[5]

The most potent compounds against BChE were 5k (benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate), 5j (benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate), and 5c (benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate).[1][5] Compound 5k was found to be approximately nine times more effective than rivastigmine in inhibiting BChE.[1][5] The selectivity index (SI), which indicates the preference for BChE inhibition over AChE, was also highest for compound 5k.[1][5]

CompoundR¹ SubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (SI) for BChE
5a Methyl>200100.25>2.0
5b Benzyl>20086.12>2.3
5c Isobutyl>1008.52>11.7
5j 4-Chlorobenzyl65.436.579.9
5k 2-Methoxybenzyl147.234.3334.0
Rivastigmine -15.2038.400.4

Table 1: In vitro inhibitory activity of selected novel sulfonamide-based carbamates against human AChE and BChE. Data sourced from[1][5].

Carbonic Anhydrase Inhibition

In a separate study, a novel series of multifunctional sulfonamide-based compounds were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[2] Among the synthesized derivatives, compound 3 demonstrated the most potent inhibition against hCA I, being approximately 4.8 times more effective than the standard drug acetazolamide (AZA).[2]

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)
Compound 3 49.45 ± 9.13-
Acetazolamide (AZA) 237.6 ± 45.8-

Table 2: In vitro inhibitory activity of a novel sulfonamide derivative against hCA I. Data sourced from[2].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates

The synthesis of the target carbamates is a multi-step process. A general procedure involves the reaction of an appropriate amino acid with a sulfonyl chloride, followed by carbamate formation. While the exact, detailed step-by-step protocol for the novel compounds is proprietary to the original research, a general synthetic approach for similar carbamates is as follows:

  • Sulfonamide Formation: An amino acid is reacted with a substituted benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.

  • Carbamate Protection: The amino group of the resulting sulfonamide is then protected with a benzyl chloroformate group to yield the final carbamate product.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

For a more detailed, analogous procedure for the synthesis of ethyl benzyl carbamates, researchers can refer to the work by Hugo, V.-V.V., et al. (2019).[6][7]

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE is determined using a modified Ellman's spectrophotometric method.[4][8][9]

  • Reagent Preparation:

    • 0.1 M phosphate buffer (pH 8.0).

    • AChE or BChE solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer, AChE or BChE solution, and the test compound solution to the wells.

    • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.[8]

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.[8]

    • Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[8]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA I and hCA II is assessed based on the enzyme's catalysis of the hydrolysis of p-nitrophenyl acetate (p-NPA).[1]

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]

    • CA enzyme stock solution.

    • p-NPA substrate stock solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add assay buffer and the test compound solution to the wells.

    • Add the CA working solution and pre-incubate to allow for inhibitor binding.[1]

    • Initiate the reaction by adding the p-NPA substrate solution.[1]

    • Measure the absorbance at 400-405 nm in kinetic mode.[1]

  • Data Analysis:

    • Determine the rate of p-NP formation.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the Ki value from the inhibition data.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5][10][11]

  • Cell Culture:

    • Seed cells in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[5][10]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the evaluation of sulfonamide-based carbamates.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials reaction Multi-step Synthesis start->reaction purification Purification reaction->purification characterization Structural Characterization purification->characterization enzyme_inhibition Enzyme Inhibition Assays (AChE, BChE, CA) characterization->enzyme_inhibition cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity sar_analysis Structure-Activity Relationship Analysis enzyme_inhibition->sar_analysis cholinesterase_inhibition_pathway ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Receptors Cholinergic Receptors ACh->Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination AChE->Signal Inhibitor Sulfonamide-Based Carbamate Inhibitor Inhibitor->AChE Inhibition Increased_ACh Increased ACh in Synaptic Cleft carbonic_anhydrase_inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA Catalysis HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Physiological_Processes Physiological Processes (pH regulation, ion transport) HCO3_H->Physiological_Processes Inhibitor Sulfonamide-Based Inhibitor Inhibitor->CA Inhibition Disruption Disruption of Physiological Processes

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Azetidine-Containing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly selective enzyme inhibitors is paramount. The incorporation of the azetidine scaffold has emerged as a promising strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This guide provides an objective comparison of the cross-reactivity profiles of azetidine-containing enzyme inhibitors against various alternatives, supported by experimental data and detailed methodologies to aid in the design and interpretation of selectivity studies.

The rigid, four-membered azetidine ring can impart conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for its intended target. However, as with any therapeutic agent, a thorough understanding of off-target effects is crucial. This guide explores the selectivity of azetidine-containing inhibitors across several key enzyme classes, offering a data-driven perspective on their performance.

I. Kinase Inhibitors: A Focus on JAK and TEC Families

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, making them attractive targets for inflammatory diseases. The azetidine-containing inhibitor Ritlecitinib (PF-06651600) has been developed as a highly selective irreversible inhibitor of JAK3.

Comparative Selectivity Profile of Ritlecitinib

Ritlecitinib's selectivity is achieved through a covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3. This residue is notably absent in other JAK isoforms (JAK1, JAK2, and TYK2), where it is replaced by a serine[1][2]. This structural difference forms the basis for its high selectivity within the JAK family.

However, kinome-wide screening reveals that ten other kinases possess a cysteine at the equivalent position. Among these, five belong to the TEC family of kinases (BTK, BMX, ITK, RLK, and TEC), which are also inhibited by Ritlecitinib[1][3]. This dual JAK3/TEC inhibition may offer a unique therapeutic profile for certain inflammatory conditions[1].

InhibitorTarget(s)IC50 (nM) vs. JAK3Selectivity over JAK1, JAK2, TYK2Off-Target Kinases (with equivalent Cys)
Ritlecitinib (PF-06651600) JAK3, TEC family33.1>300-fold (>10,000 nM for other JAKs)[3]BTK, BMX, ITK, RLK, TEC[1][3]
Tofacitinib Pan-JAK-Non-selectiveBroad off-target profile
Upadacitinib JAK1 > JAK2-Preferential for JAK1Some off-target activity on other JAKs
Baricitinib JAK1/JAK2-Selective for JAK1/JAK2 over JAK3/TYK2Off-target activity on other kinases

Data compiled from publicly available literature. IC50 values can vary based on assay conditions.

II. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Tale of Two Rings

DPP-4 inhibitors are a class of oral hypoglycemics used in the treatment of type 2 diabetes. The development of these inhibitors has seen the exploration of various scaffolds, including both azetidine and the closely related five-membered pyrrolidine ring.

Azetidine vs. Pyrrolidine Scaffolds in DPP-4 Inhibition

Studies on azetidine-based DPP-4 inhibitors, such as 2-cyanoazetidines, have demonstrated sub-micromolar potency. Interestingly, the stereochemistry at the 2-position of the azetidine ring does not significantly impact inhibitory potency, with both (R)- and (S)-cyano and -keto azetidines showing similar activities.

A key challenge with some "warhead"-based cyano- and ketoazetidines is their potential for chemical instability, leading to internal cyclization into inactive forms. However, select 2-cyanoazetidine derivatives have been shown to possess aqueous stability comparable to their cyanopyrrolidine counterparts. Furthermore, 3-fluoroazetidines have been developed as potent DPP-4 inhibitors that avoid the cyclization-prone functionalities.

Scaffold FeaturePotency (IC50)Key Cross-Reactivity/Selectivity Considerations
2-Cyanoazetidines < 100 nMPotential for chemical instability via internal cyclization. Similar stability to cyanopyrrolidines in optimized compounds.
3-Fluoroazetidines < 1 µMAvoids the reactive "warhead" and associated instability.
Cyanopyrrolidines (e.g., Vildagliptin) PotentGenerally good stability.

This table presents a qualitative comparison based on published structure-activity relationship studies.

III. Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Off-Target Landscapes

PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Olaparib, a clinically approved PARP inhibitor, features an azetidine-like cyclopropane carboxamide moiety. Understanding its off-target profile is crucial for predicting and managing its therapeutic window and potential side effects.

Off-Target Profile of Olaparib

While highly potent against PARP1 and PARP2, proteomic-based profiling has revealed that Olaparib can interact with other cellular proteins. These off-target interactions may contribute to both the therapeutic efficacy and the adverse event profile of the drug. For instance, some studies suggest a potential dose-related off-target effect on inflammation[4]. Comprehensive chemoproteomic approaches are essential to map the full interaction landscape of such inhibitors.

IV. BACE1 Inhibitors for Alzheimer's Disease

β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of therapies for Alzheimer's disease. The azetidine scaffold has been incorporated into BACE1 inhibitors to improve their properties.

Selectivity of Azetidine-Containing BACE1 Inhibitors

A significant challenge in targeting BACE1 is achieving selectivity over the homologous enzyme BACE2 and other aspartic proteases like Cathepsin D. The inhibitor AZD3839, which was identified through fragment-based screening, demonstrates a 14-fold selectivity for BACE1 over BACE2 and over 1000-fold selectivity against Cathepsin D[5]. This highlights the potential of the azetidine scaffold in developing selective BACE1 inhibitors.

InhibitorBACE1 IC50BACE2 Selectivity (fold)Cathepsin D Selectivity (fold)
AZD3839 Potent (nM range)14>1000[5]

Data from preclinical studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to assess enzyme inhibitor selectivity.

Kinase Selectivity Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound to the desired concentrations.

    • Prepare a reaction buffer containing appropriate concentrations of MgCl₂, MnCl₂, DTT, and a bovine serum albumin (BSA) solution.

    • Prepare a solution of the specific kinase and its corresponding substrate in the reaction buffer.

    • Prepare a solution of [γ-³³P]ATP.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Spot the reaction mixture onto a filtermat.

    • Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (in DMSO) Plate 96-well Plate Compound->Plate Add Kinase_Substrate Kinase + Substrate in Reaction Buffer Kinase_Substrate->Plate Add ATP [γ-³³P]ATP ATP->Plate Initiate Reaction (Incubate) Filtration Transfer to Filtermat & Wash Plate->Filtration Stop Reaction & Transfer Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate % Inhibition Determine IC50 Scintillation->Analysis

Workflow for Radiometric Kinase Inhibition Assay

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify the cellular targets and assess the selectivity of a covalent or high-affinity inhibitor across a proteome.

Principle: This method uses a chemical probe that covalently binds to the active site of a class of enzymes. The inhibitor of interest competes with the probe for binding to its target(s). A reduction in probe labeling of a specific protein in the presence of the inhibitor indicates a direct interaction.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified duration.

  • Proteome Labeling:

    • Lyse the cells to prepare a proteome lysate.

    • Add an activity-based probe (e.g., with a biotin or fluorescent tag) to the lysates and incubate to allow for covalent labeling of target enzymes.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Add streptavidin-coated beads to the labeled lysates to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Digest the enriched proteins (on-bead) or the total labeled proteome (for fluorescent probes) with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the labeled peptides in each sample.

    • Compare the abundance of probe-labeled peptides between the inhibitor-treated and vehicle-treated samples to identify proteins whose labeling is competed by the inhibitor.

cluster_cell Cellular Treatment cluster_labeling Proteome Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Cells Cultured Cells Treatment Treat with Inhibitor or Vehicle Cells->Treatment Lysis Cell Lysis Treatment->Lysis Labeling Incubate with Activity-Based Probe Lysis->Labeling Enrich Streptavidin Pulldown (for biotin probes) Labeling->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Protein Identification & Quantification LCMS->DataAnalysis

Workflow for Competitive Activity-Based Protein Profiling

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity of an inhibitor to a target enzyme in a homogeneous format.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. An inhibitor that competes with the tracer for binding to the protein will cause a decrease in fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled tracer.

    • Prepare a stock solution of the target enzyme.

    • Prepare a stock solution of the test inhibitor and perform serial dilutions.

    • Prepare an assay buffer.

  • Assay Setup:

    • In a microplate (typically black, low-binding), add the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Add the target enzyme and incubate to allow for inhibitor binding.

    • Add the fluorescent tracer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Calculate the change in fluorescence polarization at each inhibitor concentration.

    • Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

cluster_binding Binding Equilibria cluster_workflow Experimental Workflow Enzyme + Tracer <=> Enzyme-Tracer Complex (High FP) Enzyme + Tracer <=> Enzyme-Tracer Complex (High FP) Enzyme + Inhibitor <=> Enzyme-Inhibitor Complex (No FP) Enzyme + Inhibitor <=> Enzyme-Inhibitor Complex (No FP) Setup 1. Add Enzyme, Inhibitor, and Tracer to Plate Incubate 2. Incubate to Reach Equilibrium Setup->Incubate Measure 3. Measure Fluorescence Polarization Incubate->Measure Analyze 4. Calculate IC50 Measure->Analyze

Principle and Workflow of a Competitive Fluorescence Polarization Assay

Conclusion

The azetidine scaffold offers a valuable tool in the medicinal chemist's arsenal for designing potent and selective enzyme inhibitors. As demonstrated across various enzyme classes, the unique structural properties of azetidine can be leveraged to achieve high target affinity and selectivity. However, a comprehensive understanding of an inhibitor's cross-reactivity profile is non-negotiable for successful drug development. The use of broad-panel screening and proteome-wide profiling techniques, guided by robust experimental protocols, is essential to fully characterize the on- and off-target interactions of these promising compounds. This comparative guide serves as a foundational resource for researchers navigating the complex landscape of enzyme inhibitor selectivity.

References

Revolutionizing Azetidine Synthesis: A Comparative Guide to Classical and Photochemical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of azetidine derivatives is a critical step in the discovery of novel therapeutics. These four-membered nitrogen-containing heterocycles are prized scaffolds in medicinal chemistry due to their unique structural and pharmacokinetic properties. This guide provides a direct comparison of a robust, traditional method—the intramolecular cyclization of γ-amino alcohols—with a novel, visible-light-mediated aza Paternò-Büchi reaction, offering insights into their respective performances and applications.

This report details the experimental protocols and presents a clear comparison of quantitative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Performance Benchmark: Classical vs. Photochemical Synthesis

The choice of synthetic methodology can significantly impact yield, reaction time, substrate scope, and functional group tolerance. The following table summarizes the key performance indicators for the two benchmarked methods.

FeatureMethod A: Visible-Light Aza Paternò-Büchi Reaction Method B: Intramolecular Cyclization of γ-Amino Alcohols
Reaction Type [2+2] PhotocycloadditionIntramolecular Nucleophilic Substitution
Key Reagents Photocatalyst (e.g., Ir(III) complex), imine, alkeneMesyl chloride, triethylamine, strong base (e.g., K₂CO₃, NaH)
Reaction Conditions Mild (visible light, room temperature)[1][2]Often requires harsh conditions (strong bases, elevated temperatures)[1]
Typical Yields High, often >80%[2]Generally good to excellent (85-92%)[1]
Substrate Scope Broad, allows for complex and densely functionalized azetidines[2][3]Dependent on the availability of 1,3-amino alcohol precursors[1]
Atom Economy Excellent (convergent cycloaddition)[1]Good, but involves activation and leaving group generation[1]
Stereoselectivity Often high diastereoselectivity[2]Dependent on the stereochemistry of the starting material

Visualizing the Synthetic Pathways

To better illustrate the distinct approaches of these two methodologies, the following diagrams outline their generalized workflows.

G cluster_A Method A: Visible-Light Aza Paternò-Büchi Reaction cluster_B Method B: Intramolecular Cyclization A1 Imine + Alkene A2 Visible Light + Photocatalyst A1->A2 Mixing A3 [2+2] Cycloaddition A2->A3 Irradiation A4 Functionalized Azetidine A3->A4 B1 γ-Amino Alcohol B2 Activation of OH group (e.g., Mesylation) B1->B2 B3 Base-mediated Ring Closure B2->B3 B4 Azetidine B3->B4

Caption: Comparative workflow of photochemical and classical azetidine synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic methodology. The following are representative protocols for the two compared methods.

Method A: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol is adapted from a general procedure for the intramolecular aza Paternò-Büchi reaction to synthesize bicyclic azetidines.[2]

Materials:

  • Imine-alkene precursor (0.25 mmol)

  • Iridium photocatalyst (e.g., fac-[Ir(dFppy)3]) (0.5 mol%)

  • Anhydrous tetrahydrofuran (THF) (25 mL)

  • 40 W blue LED lamp

Procedure:

  • A reaction vessel is charged with the imine-alkene precursor (0.25 mmol) and the iridium photocatalyst (0.5 mol%).

  • The vessel is sealed, and anhydrous tetrahydrofuran (25 mL) is added via syringe.

  • The reaction mixture is degassed and placed in front of a 40 W blue LED lamp.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the functionalized azetidine.

Method B: Intramolecular Cyclization of a γ-Amino Alcohol Derivative

This protocol is a representative procedure for the synthesis of N-Boc-azetidine from N-Boc-3-amino-1-propanol.[1]

Materials:

  • N-Boc-3-amino-1-propanol (1.0 mmol)

  • Triethylamine (1.5 mmol)

  • Methanesulfonyl chloride (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water, Brine

Procedure:

  • Mesylation: To a solution of N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add methanesulfonyl chloride (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in methanol, add potassium carbonate, and reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-azetidine.

Concluding Remarks

The traditional intramolecular cyclization method remains a robust and reliable strategy for the synthesis of simpler azetidine structures, particularly when the requisite γ-amino alcohol precursors are readily accessible.[1] However, for the synthesis of more complex and densely functionalized azetidines, novel photochemical methods like the visible-light-mediated aza Paternò-Büchi reaction offer significant advantages.[1][2] These newer approaches provide access to a broader range of structures under exceptionally mild conditions, often with high stereocontrol and excellent functional group tolerance.[1][2][3] For researchers in drug development, the ability to rapidly generate diverse libraries of complex azetidines makes these modern photochemical methods particularly attractive.[1] The choice between these methodologies will ultimately depend on the specific target molecule, available starting materials, and desired complexity of the final product.

References

Safety Operating Guide

Proper Disposal of Benzyl Azetidin-3-ylcarbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Benzyl azetidin-3-ylcarbamate must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard Profile and Safety Information

This compound hydrochloride is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal.

Hazard StatementGHS ClassificationPrecautionary Statement
Causes skin irritationSkin Irrit. 2 (H315)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Causes serious eye irritationEye Irrit. 2A (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE 3 (H335)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Harmful if swallowedAcute Tox. 4 (H302)-

Experimental Protocol for Disposal

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Follow all institutional and local regulations regarding the storage of chemical waste.

3. Spill and Leak Response:

  • Evacuate and Ventilate: In the event of a large spill or a spill in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[1]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Avoid using combustible materials.

  • Cleanup: Carefully collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

4. Waste Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Spill or Leak? start->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No contain_spill->collect_waste label_container Label Container as Hazardous Waste collect_waste->label_container store_waste Store in Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.